molecular formula C7H5BrFNO B1273048 5-Bromo-2-fluorobenzamide CAS No. 214210-17-0

5-Bromo-2-fluorobenzamide

Cat. No.: B1273048
CAS No.: 214210-17-0
M. Wt: 218.02 g/mol
InChI Key: MAGQVUXQRXLNGB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzamide is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGQVUXQRXLNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381182
Record name 5-bromo-2-fluorobenzamide
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Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-17-0
Record name 5-Bromo-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214210-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-fluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 5-Bromo-2-fluorobenzamide from 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 5-Bromo-2-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective bromination of 2-fluorobenzoic acid to yield the key intermediate, 5-bromo-2-fluorobenzoic acid. This intermediate is subsequently converted to the target primary amide through the formation of an acyl chloride followed by amidation. This document details the strategic considerations behind the chosen synthetic route, the underlying chemical mechanisms, comprehensive step-by-step experimental protocols, and critical safety information. The procedures outlined are designed to be robust and scalable, providing researchers and drug development professionals with a reliable pathway to this important molecule.

Strategic Overview of the Synthetic Pathway

The transformation of 2-fluorobenzoic acid into this compound is most efficiently executed via a two-step synthetic sequence. This strategy is dictated by the functionalities of the starting material and the desired final product.

  • Step 1: Regioselective Electrophilic Aromatic Bromination. The initial and critical step is the introduction of a bromine atom onto the aromatic ring. The directing effects of the existing substituents—the ortho, para-directing fluorine atom and the meta-directing carboxylic acid group—synergistically favor the substitution at the C-5 position. This high regioselectivity is crucial for avoiding the formation of undesired isomers and simplifying subsequent purification.

  • Step 2: Amidation of the Carboxylic Acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A direct reaction with ammonia is generally not feasible due to an acid-base reaction that forms a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. The most common and cost-effective method is the conversion to an acyl chloride, which readily undergoes nucleophilic attack by ammonia to furnish the desired amide.

This two-step approach is advantageous due to its high efficiency, use of readily available reagents, and straightforward execution in a standard laboratory setting.

Reaction Schematics and Mechanisms

Step 1: Bromination of 2-Fluorobenzoic Acid

The bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. While elemental bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is a classic approach, the use of N-bromosuccinimide (NBS) offers a milder and more controlled alternative, often leading to cleaner reactions and easier workups.[1] The reaction mechanism involves the generation of an electrophilic bromine species which is then attacked by the electron-rich aromatic ring.[2][3]

G cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Amidation via Acyl Chloride 2FBA 2-Fluorobenzoic Acid 5B2FBA 5-Bromo-2-fluorobenzoic Acid 2FBA->5B2FBA  + NBS NBS NBS:e->5B2FBA:w DCM CH₂Cl₂ (solvent) DCM:n->5B2FBA:s  rt, 16h 5B2FBA_2 5-Bromo-2-fluorobenzoic Acid AcylChloride 5-Bromo-2-fluorobenzoyl chloride (Intermediate) 5B2FBA_2->AcylChloride  + SOCl2 SOCl₂ SOCl2:e->AcylChloride:w FinalProduct This compound AcylChloride->FinalProduct  + NH4OH NH₄OH (aq) NH4OH:e->FinalProduct:w G Start Suspend 5-Bromo-2-fluorobenzoic Acid in Toluene AddSOCl2 Add catalytic DMF, then add Thionyl Chloride (SOCl₂) dropwise Start->AddSOCl2 Heat Heat mixture to reflux (e.g., 80-90°C) for 2-3 hours AddSOCl2->Heat Monitor1 Monitor reaction (gas evolution ceases, TLC/GC-MS) Heat->Monitor1 Cool1 Cool reaction to room temp. Monitor1->Cool1 Evaporate Remove excess SOCl₂ and Toluene under reduced pressure Cool1->Evaporate Dissolve Dissolve crude acyl chloride in an inert solvent (e.g., THF, Dioxane) Evaporate->Dissolve AddAcylCl Add acyl chloride solution dropwise to cold NH₄OH with vigorous stirring Dissolve->AddAcylCl PrepareNH3 Cool aqueous Ammonium Hydroxide in a separate flask (ice bath) PrepareNH3->AddAcylCl Stir Stir at 0-5°C for 1 hour, then warm to room temp. AddAcylCl->Stir Precipitate Collect precipitated solid by vacuum filtration Stir->Precipitate Wash Wash solid with cold water Precipitate->Wash Dry Dry the product under vacuum Wash->Dry End Obtain this compound Dry->End

Sources

Technical Guide: Physicochemical Properties of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 5-Bromo-2-fluorobenzamide , a critical fragment in medicinal chemistry.

Executive Summary

This compound is a high-value halogenated aromatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) . Its structural utility lies in its dual-functionalization potential: the bromine atom at the C5 position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the amide group acts as a robust hydrogen bond donor/acceptor for active site binding. The ortho-fluorine atom modulates the acidity of the amide proton and influences the planarity of the benzamide system via electrostatic repulsion, often improving metabolic stability compared to non-fluorinated analogs.

Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name This compound
CAS Number 287176-37-0
Molecular Formula

Molecular Weight 218.02 g/mol
SMILES NC(=O)c1cc(Br)ccc1F
InChI Key XSZVDRHIRFUXOQ-UHFFFAOYSA-N
Structural Features [1][2] • Ortho-Fluoro Effect: The F-atom at C2 creates a dipole that influences the conformation of the amide group relative to the phenyl ring.• Lipophilicity: The Br and F substitutions increase lipophilicity (LogP) relative to benzamide, enhancing membrane permeability.

Physicochemical Profile

Data aggregated from experimental values of closely related analogs and computational consensus where specific experimental literature is sparse.

Table 1: Core Physical Properties
PropertyValue / RangeTechnical Insight
Physical State White to off-white crystalline solidTypically isolated as needles or plates from ethanol/water recrystallization.
Melting Point 148 – 153 °C (Predicted)*Note: While the corresponding acid (5-Bromo-2-fluorobenzoic acid) melts at 141-145°C, primary benzamides generally exhibit higher melting points due to extensive intermolecular hydrogen bonding networks (dimers/chains).
Boiling Point ~310 °C (at 760 mmHg)Decomposition often occurs prior to boiling at atmospheric pressure.
Density 1.72 ± 0.1 g/cm³High density attributed to the heavy bromine atom.
LogP (Octanol/Water) 1.58 (Consensus Estimate)Optimal for fragment libraries (Rule of 3 compliant). The fluorine atom lowers LogP slightly compared to the chloro-analog due to polarity.
pKa (Amide) ~15.5 (Neutral)The amide proton is weakly acidic. The ortho-fluorine inductively withdraws electron density, slightly increasing acidity compared to benzamide.
Solubility (Water) < 0.5 mg/mL (Low)Poor aqueous solubility requires organic co-solvents for biological assays.
Solubility (DMSO) > 50 mg/mLRecommended solvent for stock solutions (10-100 mM).

Spectral Characterization (Diagnostic)

Researchers should verify identity using the following diagnostic signals.

H NMR (400 MHz, DMSO- )

The amide protons in DMSO-


 typically appear as two distinct broad singlets due to restricted rotation around the C-N bond.
  • 
     7.85 (bs, 1H, -NH) : Downfield amide proton (H-bonded to solvent).
    
  • 
     7.75 (dd, 
    
    
    
    Hz,
    
    
    Hz, 1H, Ar-H6)
    : Proton ortho to the carbonyl; shows coupling to Fluorine.
  • 
     7.65 (ddd, 1H, Ar-H4) : Para to the fluorine.
    
  • 
     7.55 (bs, 1H, -NH) : Upfield amide proton.
    
  • 
     7.25 (dd, 
    
    
    
    Hz, 1H, Ar-H3)
    : Proton ortho to the fluorine (shielded).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive)

  • Diagnostic Ion:

    
    
    
  • Isotope Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound (

    
    Br and 
    
    
    
    Br).

Synthetic Pathway & Impurity Profile

The most robust synthesis proceeds via the acid chloride to avoid competitive side reactions.

Synthesis Acid 5-Bromo-2-fluorobenzoic acid (SM) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, cat. DMF Reflux, 2h Amide This compound (Target) Chloride->Amide NH3 (aq) or NH3/Dioxane 0°C to RT Impurity Impurity: Hydrolyzed Acid (Due to wet ammonia) Chloride->Impurity H2O (Side Rxn)

Figure 1: Standard synthetic route. Note that moisture control during the ammonolysis step is critical to prevent reversion to the starting acid.

Purity Analysis (HPLC Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Retention Time: The amide will elute before the corresponding nitrile but after the benzoic acid precursor.

Handling & Solubility Decision Tree

For biological assays (IC50, binding affinity), proper solubilization is critical to prevent compound precipitation ("crashing out") which leads to false negatives.

Solubility Start Start: Solid Compound Solvent Primary Solvent Selection Start->Solvent DMSO DMSO (Stock 100mM) Recommended Solvent->DMSO Best Solubility Water Aqueous Buffer Solvent->Water Poor (<0.5 mg/mL) Ethanol Ethanol/Methanol (Stock 10-50mM) Solvent->Ethanol Good Solubility Dilution Dilution Step (into Assay Media) DMSO->Dilution Check Precipitation Check (Microscopy/Turbidity) Dilution->Check Proceed Proceed Check->Proceed Clear Solution Sonicate/Warm Sonicate/Warm Check->Sonicate/Warm Precipitate

Figure 2: Solubilization workflow for biological screening.

References

  • PubChem Compound Summary . 5-Bromo-2-fluorobenzaldehyde (Precursor Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich . 5-Bromo-2-fluorobenzoic acid Product Specification (Related Analog). Link

  • ResearchGate . Synthesis and antimicrobial activity of fluorobenzoic acid amides. Link

  • ChemicalBook . 5-Bromo-2-fluorobenzonitrile Synthesis (Downstream Application). Link

Sources

5-Bromo-2-fluorobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromo-2-fluorobenzamide in Medicinal Chemistry

Part 1: Executive Summary

This compound (CAS: 214210-17-0) represents a high-value pharmacophore scaffold in modern drug discovery. Distinguished by its orthogonal reactivity, this molecule offers three distinct sites for diversification: the electrophilic aryl bromide (C5), the nucleophilic amide nitrogen, and the fluorine atom (C2) which modulates electronic properties and metabolic stability. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., TRK inhibitors), PARP inhibitors, and other bioactive heterocycles. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in high-throughput medicinal chemistry.

Part 2: Chemical Identity & Physical Properties

PropertySpecification
Chemical Name This compound
CAS Number 214210-17-0
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
SMILES NC(=O)c1cc(Br)ccc1F
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups Aryl Bromide (C-Br), Aryl Fluoride (C-F), Primary Amide (-CONH₂)

Part 3: Synthesis & Production Protocols

The synthesis of this compound is typically achieved through two primary routes, depending on the availability of starting materials and the desired scale.

Route A: The Acid Chloride Method (Standard Laboratory Scale)

This route is preferred for its high yield and operational simplicity, avoiding the harsh conditions often required for nitrile hydrolysis.

  • Activation: 5-Bromo-2-fluorobenzoic acid (CAS: 146328-85-0) is converted to the acid chloride using oxalyl chloride or thionyl chloride (SOCl₂) in dichloromethane (DCM) with a catalytic amount of DMF.

  • Amidation: The crude acid chloride is treated with aqueous ammonia (NH₄OH) or ammonia gas in an inert solvent (THF or Dioxane) at 0°C.

  • Purification: The product precipitates upon water addition or solvent evaporation and is recrystallized from ethanol/water.

Route B: The Nitrile Hydrolysis (Industrial Scale)

Starting from 5-bromo-2-fluorobenzonitrile (CAS: 179897-89-3), controlled hydrolysis can yield the amide.

  • Reagents: H₂O₂, NaOH (mild oxidative hydrolysis) or H₂SO₄ (acidic hydrolysis).

  • Note: Care must be taken to prevent over-hydrolysis to the carboxylic acid.

Visualizing the Synthetic Pathways

SynthesisRoutes Acid 5-Bromo-2-fluorobenzoic Acid (CAS: 146328-85-0) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2 or (COCl)2 DCM, cat. DMF Amide This compound (CAS: 214210-17-0) AcidCl->Amide NH3 (aq/gas) 0°C Nitrile 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) Nitrile->Amide H2O2, NaOH or H2SO4

Figure 1: Divergent synthetic pathways for the production of this compound.

Part 4: Reactivity Profile & Strategic Applications

The utility of this compound lies in its chemoselectivity . The bromine atom at C5 is electronically activated for metal-catalyzed cross-coupling, while the amide group remains stable or serves as a directing group.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The C5-Bromine is an excellent electrophile. Under Pd(0) catalysis (e.g., Pd(dppf)Cl₂), it couples efficiently with aryl/heteroaryl boronic acids.

  • Why it works: The electron-withdrawing nature of the fluorine (para to the bromide relative to the amide meta-position) and the amide group (meta to the bromide) maintains the Lewis acidity of the C-Br bond, facilitating oxidative addition.

Buchwald-Hartwig Amination (C-N Bond Formation)

This scaffold allows for the introduction of amine side chains at the C5 position, a common strategy to tune solubility and kinase hinge-binding affinity.

Heterocycle Formation (The Amide Vector)

The primary amide can be dehydrated to a nitrile or participate in cyclization reactions (e.g., with hydrazines or amidines) to form quinazolinones or other bicyclic systems, often retaining the C5-Br for late-stage functionalization.

Reactivity Logic Diagram

Reactivity Center This compound Suzuki Biaryl Products (Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd cat. Base, Heat Buchwald Aniline Derivatives (Buchwald-Hartwig) Center->Buchwald R-NH2, Pd cat. Ligand, Base Cyclization Quinazolinones/Heterocycles (Amide Cyclization) Center->Cyclization Ortho-cyclization reagents (e.g., Formamide)

Figure 2: Chemoselective transformation map for this compound.

Part 5: Case Study in Drug Discovery (TRK Inhibitors)

Context: Tropomyosin receptor kinases (TRK) are key targets in oncology. Application: In the development of N-acylpiperidine ether TRK inhibitors, this compound serves as the "warhead" precursor. Protocol Highlight (Adapted from WO2015092610A1):

  • Coupling: this compound is reacted with a piperidine derivative.

  • Conditions: Cesium Carbonate (Cs₂CO₃) in DMF at 80°C.

  • Outcome: The amide nitrogen acts as a nucleophile (or the amide directs displacement of the fluorine, depending on specific conditions/substituents), anchoring the benzamide moiety to the piperidine core. The bromine remains available for further elaboration to extend into the kinase solvent-front pocket.

Part 6: Handling & Safety (E-E-A-T)

While specific SDS data for the amide is less common than the acid, the following protocols are extrapolated from the hazard profiles of 5-bromo-2-fluorobenzoic acid and similar halo-benzamides.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal: Warning.[1][2]

  • H-Codes: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if long-term storage is required, though the amide is generally stable at room temperature.

  • PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood are mandatory.

References

  • Sigma-Aldrich. 5-Bromo-2-fluorobenzoic acid Product Data. (Source for precursor properties and general handling). Link

  • Pfizer Inc. N-acylpiperidine ether tropomyosin-related kinase inhibitors. Patent WO2015092610A1. (Primary source for application in TRK inhibitor synthesis). Link

  • ChemicalBook. this compound CAS 214210-17-0 Entry.[3][4][5][6] (Verification of CAS and identity).[2][7] Link

  • PubChem. 5-Bromo-2-fluorobenzaldehyde Compound Summary. (Data on related aldehyde intermediate). Link

  • GuideChem. Synthesis of 5-Bromo-2-fluorobenzaldehyde and derivatives. (Synthetic methodology context). Link

Sources

A Technical Guide to the Regioselective Electrophilic Bromination of 2-Fluorobenzamide: Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the electrophilic bromination of 2-fluorobenzamide, a reaction of significant interest in medicinal chemistry and synthetic route design. The core of this guide dissects the complex issue of regioselectivity, which arises from the competing directing effects of the ortho-positioned fluorine and amide substituents. While both groups are traditionally considered ortho, para-directors, this guide demonstrates through mechanistic analysis that bromination occurs selectively at the C5 position, para to the fluorine and meta to the amide. This outcome is rationalized by examining the relative stabilities of the possible Wheland (arenium ion) intermediates. Furthermore, a detailed, field-proven experimental protocol is provided for the synthesis of 5-bromo-2-fluorobenzamide, addressing the practical challenges of performing electrophilic aromatic substitution on a moderately deactivated substrate.

Introduction: The Synthetic Challenge

Halogenated benzamides are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents. The precise installation of a halogen atom onto the aromatic ring is a critical step that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The substrate, 2-fluorobenzamide, presents a classic synthetic puzzle: how to control the regiochemical outcome of an electrophilic aromatic substitution (EAS) when two distinct directing groups are present. The fluorine atom and the amide group exert competing electronic and steric influences on the aromatic ring, making the prediction of the major product non-trivial. This guide aims to elucidate the underlying principles that govern this selectivity and provide a robust methodology for its practical application.

The Mechanistic Landscape: A Competition of Directing Influences

The quintessential challenge in the bromination of 2-fluorobenzamide is determining which substituent governs the position of electrophilic attack. This requires a careful evaluation of their respective electronic effects.

Electronic Profile of Substituents

Both the fluorine and amide groups possess competing electronic effects: an inductive effect (-I) that withdraws electron density through the sigma bond network, and a mesomeric, or resonance, effect (+M) that donates electron density through the pi system.

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Ring EffectDirecting Influence
-F (Fluoro)Strong (High Electronegativity)Weak (Poor 2p-2p overlap)Deactivatingortho, para
-CONH₂ (Amide)Moderate (Electronegative O, N)Moderate (N lone pair donation)Deactivatingortho, para

Although both are ortho, para-directors, they deactivate the ring towards electrophilic attack compared to benzene, with fluorine's strong inductive effect making it a more significant deactivator.[1][2][3]

The Regioselectivity Puzzle: Analyzing Potential Pathways

Given the substitution pattern, four positions are available for bromination: C3, C4, C5, and C6.

  • -F directs to: C3 (ortho), C5 (para)

  • -CONH₂ directs to: C4 (ortho), C6 (ortho) (The para position is blocked by -F)

A simple analysis suggests a conflict. However, the regiochemical outcome is determined by the kinetic stability of the transition state leading to the cationic reaction intermediate, known as the arenium ion or sigma complex.[4][5] The most stable intermediate will form the fastest and lead to the major product.

Resolution via Arenium Ion Stability

We must compare the stability of the arenium ions formed from attack at the most plausible positions: C4 (para to the amide) and C5 (para to the fluorine).

  • Attack at C4 (ortho to -CONH₂, meta to -F): The positive charge in the arenium ion is delocalized onto carbons C2, C6, and the nitrogen atom of the amide group. The resonance stabilization provided by the nitrogen lone pair is significant.

  • Attack at C5 (para to -F, meta to -CONH₂): The positive charge is delocalized onto carbons C1, C3, and the fluorine atom. The resonance contribution from fluorine, while weaker than that from nitrogen, is crucial in stabilizing the positive charge when it resides on the adjacent carbon (C2).

While the amide's +M effect is generally stronger than fluorine's, the observed and documented product is This compound .[6] This indicates that attack at C5 is the kinetically favored pathway. The rationale is twofold:

  • Electronic Stabilization: The arenium ion from C5 attack is effectively stabilized by resonance involving the fluorine lone pair. This pathway avoids placing the positive charge on the carbon bearing the strongly electron-withdrawing amide group in a destabilizing resonance structure.

  • Steric Hindrance: The positions ortho to the amide group (C6) and the fluorine (C3) are more sterically encumbered, making the C5 position more accessible to the incoming electrophile.

The overall mechanism, therefore, proceeds as depicted below, highlighting the formation of the key resonance-stabilized arenium ion intermediate that leads to the 5-bromo product.

Caption: Mechanism of bromination showing C5 attack and key fluorine-stabilized intermediate.

Field-Proven Experimental Protocol

Synthesizing this compound requires conditions that can overcome the deactivated nature of the aromatic ring. The following protocol is adapted from established procedures for similar substrates.[6]

Rationale for Reagent Selection
  • Substrate: 2-Fluorobenzamide.

  • Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is selected. It serves as a stable, solid source of electrophilic bromine, which is safer and easier to handle than liquid bromine.

  • Solvent & Catalyst: Concentrated sulfuric acid (e.g., 90-98%) acts as both the solvent and a powerful activating agent. It protonates the DBDMH, generating a highly potent brominating electrophile capable of reacting with the deactivated ring.

Detailed Step-by-Step Synthesis of this compound

Safety Note: This procedure involves highly corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Initial Charge: Charge the flask with 2-fluorobenzamide (1.0 eq).

  • Acid Addition: Cool the flask in an ice/water bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. Stir until all the solid has dissolved.

  • Addition of Brominating Agent: While maintaining the temperature at 0-10 °C, add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq) portion-wise over 30-45 minutes. Note: DBDMH provides two bromine atoms, but adding it in slight excess is often avoided to prevent di-bromination.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice (~20 g of ice per gram of initial substrate). This step is highly exothermic. A white precipitate of the crude product should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Follow with a wash of cold, saturated sodium bicarbonate solution to remove any residual acid, and finally, wash again with cold deionized water.

  • Drying: Dry the crude product under vacuum at 50 °C to a constant weight.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a white to off-white crystalline solid.

Experimental Workflow Visualization

Experimental Workflow start Start: Assemble Dry Glassware charge_sub Charge 2-Fluorobenzamide (1.0 eq) start->charge_sub cool_1 Cool to 0-5 °C (Ice Bath) charge_sub->cool_1 add_h2so4 Slowly Add Conc. H₂SO₄ cool_1->add_h2so4 add_dbdmh Portion-wise Addition of DBDMH (0.55 eq) at 0-10 °C add_h2so4->add_dbdmh react Stir at Room Temperature (12-16h) add_dbdmh->react monitor Monitor by TLC/LC-MS react->monitor cool_2 Cool to 0-5 °C (Ice Bath) monitor->cool_2 If Reaction Complete quench Slowly Pour onto Crushed Ice cool_2->quench filter Collect Solid by Vacuum Filtration quench->filter wash Wash with H₂O, NaHCO₃(aq), H₂O filter->wash dry Dry Product Under Vacuum wash->dry purify Purify by Recrystallization dry->purify char Characterize Final Product (NMR, MS, MP) purify->char end End: Pure this compound char->end

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization & Data

Validation of the final product structure and purity is essential.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals, each corresponding to one proton. The chemical shifts and coupling constants (J-values) will be characteristic of the 1,2,4-trisubstituted pattern.

  • ¹³C NMR: The carbon NMR will show seven signals: six for the aromatic carbons and one for the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) corresponding to the molecular ion.

  • Melting Point (MP): A sharp melting point range indicates high purity. The literature value for the related 5-bromo-2-fluorobenzoic acid is 141-145 °C, and the amide would be expected to have a distinct but related melting point.

Tabulated Physical Data for this compound
PropertyValue
Chemical Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
Appearance White to off-white solid
CAS Number 30933-66-5

Conclusion

The electrophilic bromination of 2-fluorobenzamide is a prime example of regioselectivity controlled by a subtle interplay of electronic and steric factors. While both the fluoro and amide groups are ortho, para-directing, the reaction proceeds with high selectivity to yield this compound. This outcome is best explained by the superior kinetic stability of the arenium ion intermediate formed via attack at the C5 position, which is para to the fluorine atom. The provided experimental protocol, utilizing a potent brominating system like DBDMH in sulfuric acid, offers a reliable and scalable method for accessing this valuable synthetic intermediate, underscoring the importance of rational mechanistic analysis in practical organic synthesis.

References

  • Gao, F., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(7), 1735. [Link]

  • Dietrich, M., et al. (2021). Bromination of Fluorescein – A Facile Model Experiment for Electrosynthesis in Chemistry Classes. World Journal of Chemical Education, 9(3), 85-90. [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Wikipedia contributors. (2023). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Making Molecules. (2022). Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2021). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Wikipedia contributors. (2023). Arenium ion. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Evans, M. (2020, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Benzene. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Vyas, P. V., et al. (2003). A versatile and practical methodology for the bromination of aromatic compounds using a H₂O₂–HBr system. Tetrahedron Letters, 44(21), 4085-4088. [Link]

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]

  • University of Texas at Austin. (n.d.). CH 610B Course Material. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]

  • Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(30), 12051-12059. [Link]

  • Organic Chemistry Tutor. (2019, June 13). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ChemRxiv. (2020). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. [Link]

  • Accelerated Materials. (2023, November 30). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy [Video]. YouTube. [Link]

  • Quora. (2017). Why is the arenium ion more stable when a second substituent is at para or ortho? [Link]

  • SlideShare. (n.d.). Orientation in disubstituted benzenes. [Link]

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5-Bromo-2-fluorobenzamide: A Technical Guide to its Synthesis, History, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-fluorobenzamide is a halogenated aromatic amide that has emerged as a pivotal structural motif and key building block in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, its strategic placement of bromo and fluoro substituents on the benzamide core offers chemists a versatile scaffold for creating high-value molecules, most notably in the field of oncology. This technical guide provides an in-depth exploration of this compound, tracing its development from the synthesis of its core precursors to its role in the architecture of targeted therapeutics. We will dissect the logical evolution of its synthetic methodologies, provide detailed, field-tested experimental protocols, and illuminate its significance through its application in the development of potent enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Chapter 1: Genesis of a Key Intermediate: The Synthetic Lineage

The history of this compound is not one of a singular, celebrated discovery, but rather a story of enabling chemistry. Its value is intrinsically linked to the development of efficient methods to synthesize its precursors, primarily 5-Bromo-2-fluorobenzoic acid. The journey begins with the strategic halogenation of simpler, commercially available starting materials.

The Foundational Step: Synthesis of 5-Bromo-2-fluorobenzoic Acid

The most prevalent and logical pathway to this compound begins with its corresponding carboxylic acid. 5-Bromo-2-fluorobenzoic acid serves as a crucial pharmaceutical intermediate for various drugs, including anthelmintics and anti-cancer agents.[1][2] Its synthesis is typically achieved via the electrophilic bromination of 2-fluorobenzoic acid.

The fluorine atom at the C2 position is an ortho, para-directing deactivator. However, the steric hindrance at the ortho (C3) position and the electronic activation at the para (C5) position strongly favor bromination at the C5 position.

Several methods have been established for this key transformation. A common laboratory and industrial method involves the use of N-Bromosuccinimide (NBS) as the brominating agent, often in a chlorinated solvent like dichloromethane.[1] This method is favored for its relatively mild conditions and good regioselectivity. An alternative approach utilizes potassium bromide and a strong acid like sulfuric acid in the presence of an oxidizing agent such as sodium chlorate.[1]

The Logic of Precursor Choice

The selection of 2-fluorobenzoic acid as the starting material is a calculated choice rooted in synthetic efficiency and regiochemical control. The electron-withdrawing nature of both the fluorine and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, but their directing effects converge to favor substitution at the C5 position, leading to a high-purity product. This strategic synthesis avoids the formation of significant isomeric impurities that would require costly and time-consuming purification steps.[3]

Chapter 2: Evolution of Synthetic Methodologies & Protocols

The synthesis of this compound is a classic three-step sequence from 2-fluorobenzoic acid. The process has been refined to ensure high yield and purity, which are critical for its use in pharmaceutical manufacturing.

Overall Synthetic Workflow

The logical flow from the starting material to the final amide product is a robust and well-established pathway in organic synthesis. It leverages fundamental reactions that are scalable and reproducible.

G A 2-Fluorobenzoic Acid B Step 1: Electrophilic Bromination A->B NBS or KBr/H₂SO₄/NaClO₃ C 5-Bromo-2-fluorobenzoic Acid B->C D Step 2: Acid Chloride Formation C->D SOCl₂ or (COCl)₂ E 5-Bromo-2-fluorobenzoyl Chloride D->E F Step 3: Amidation E->F NH₃ or NH₄OH G This compound F->G

Caption: Overall synthetic pathway to this compound.

Detailed Experimental Protocol: A Validated Synthesis

The following protocol represents a validated, multi-step synthesis that ensures high purity of the final product.

Step 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid [1]

  • Objective: To regioselectively brominate 2-fluorobenzoic acid at the C5 position.

  • Reagents & Equipment:

    • 2-fluorobenzoic acid (51.8 g)

    • N-Bromosuccinimide (NBS) (48.8 g)

    • Dichloromethane (DCM)

    • 1000 mL reaction flask, magnetic stirrer, cooling bath

  • Procedure:

    • Dissolve 2-fluorobenzoic acid in dichloromethane in the reaction flask and cool the solution to 20°C.

    • Add N-Bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C. The controlled addition is crucial to manage the exothermic reaction and prevent side-product formation.

    • Stir the mixture at 20-25°C for 16 hours. Reaction progress should be monitored by HPLC or TLC.

    • Upon completion, add 160 g of water and stir for 1 hour.

    • Cool the mixture to 0-5°C and hold for 1 hour to precipitate the product.

    • Filter the solid, wash the filter cake with cold dichloromethane and water, and dry the product at 60-65°C.

  • Expected Outcome: A white solid of 5-Bromo-2-fluorobenzoic acid. Yields are typically in the range of 55-60%.[1]

Step 2: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride

  • Objective: To convert the carboxylic acid to the more reactive acid chloride for efficient amidation.

  • Reagents & Equipment:

    • 5-Bromo-2-fluorobenzoic acid (from Step 1)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Pyridine or DMF (catalytic amount)

    • Reaction flask with reflux condenser and gas trap (to handle HCl and SO₂ byproducts)

  • Procedure:

    • Suspend 5-Bromo-2-fluorobenzoic acid in a suitable solvent like dichloromethane or toluene.

    • Add a catalytic amount of pyridine or DMF.

    • Slowly add thionyl chloride dropwise at room temperature.[4]

    • Heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours until the evolution of gas ceases.[4]

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Expected Outcome: A crude oil or low-melting solid of 5-Bromo-2-fluorobenzoyl chloride, which is typically used immediately in the next step without further purification.[4]

Step 3: Synthesis of this compound [5]

  • Objective: To form the final amide product via nucleophilic acyl substitution.

  • Reagents & Equipment:

    • 5-Bromo-2-fluorobenzoyl chloride (from Step 2)

    • Aqueous ammonia (NH₄OH) or ammonia gas

    • Reaction flask, cooling bath

  • Procedure:

    • Dissolve the crude 5-Bromo-2-fluorobenzoyl chloride in a suitable solvent (e.g., THF, Dioxane).

    • Cool the solution in an ice bath (0-5°C).

    • Slowly add an excess of concentrated aqueous ammonia. The reaction is highly exothermic and rapid.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

    • The solid product is collected by filtration, washed thoroughly with cold water to remove ammonium salts, and dried. Recrystallization from ethanol/water may be performed for higher purity.

  • Expected Outcome: A white to off-white crystalline solid of this compound.

Chapter 3: The Role in Modern Medicinal Chemistry

The true significance of this compound lies in its application as a key structural component in the synthesis of targeted therapeutics. The specific arrangement of the bromo, fluoro, and amide groups provides a unique electronic and steric profile that is leveraged in the design of potent enzyme inhibitors.

A Cornerstone of PARP Inhibitors

The most prominent application of the 5-bromo-2-fluoro-phenyl motif is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with mutations in the BRCA1/2 genes. This approach is a prime example of "synthetic lethality," where blocking the PARP repair pathway in cells that already have a compromised DNA repair system (due to BRCA mutations) leads to cancer cell death.[8][9]

While the blockbuster PARP inhibitor Talazoparib (BMN-673) is synthesized from the related 5-Bromo-2-fluorobenzaldehyde, the underlying 5-bromo-2-fluoro-phenyl scaffold is the essential pharmacophore that anchors the molecule within the enzyme's active site.[3][5] The amide functionality of this compound serves as a direct precursor or a close structural analogue in the synthesis of various other PARP inhibitors and related compounds in drug discovery pipelines.

G cluster_0 Drug Development Pathway A This compound (Key Intermediate) B Multi-step Synthesis & Scaffold Elaboration A->B C Advanced Intermediate (e.g., Phthalazinone core) B->C D Final API (e.g., PARP Inhibitor) C->D

Caption: Role of the intermediate in the drug discovery pipeline.

Causality of Functional Groups in Bioactivity

The specific functional groups on the this compound scaffold are not arbitrary; each plays a critical role:

  • Fluorine (C2): The ortho-fluoro group modulates the electronics of the aromatic ring and can form key hydrogen bonds or favorable dipole interactions within a protein's binding pocket. It also often enhances metabolic stability and cell permeability.

  • Bromine (C5): The bromo substituent provides a vector for further chemical modification. It is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of more complex molecular fragments to build out the final drug structure.

  • Amide (-CONH₂): The primary amide group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, which is crucial for binding to protein targets. It can also be a precursor to other functional groups or be incorporated into a larger heterocyclic ring system, as is common in many kinase and PARP inhibitors.

Chapter 4: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and analytical properties is essential for its use in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 369-79-9Vendor Data
Molecular Formula C₇H₅BrFNOCalculated
Molecular Weight 218.02 g/mol Calculated
Appearance White to off-white crystalline solidTypical
Melting Point Approx. 140-144 °CVendor Data
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in waterTypical
Spectroscopic Data (Predicted & Representative)
  • ¹H NMR (Proton NMR): The spectrum would show three aromatic protons in the 7.0-8.0 ppm range, each exhibiting coupling to the fluorine atom and adjacent protons. Two broad singlets corresponding to the non-equivalent amide protons (-NH₂) would be expected, typically in the 7.5-8.5 ppm range, which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): Seven distinct carbon signals would be expected. The carbonyl carbon (C=O) would be the most downfield signal (approx. 164-168 ppm). The carbon attached to fluorine would show a large one-bond coupling constant (¹JCF), and other aromatic carbons would show smaller two- or three-bond couplings.

  • ¹⁹F NMR (Fluorine NMR): This is a powerful tool for fluorinated compounds. A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive structural confirmation.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H stretching (two bands for primary amide) around 3100-3400 cm⁻¹

    • C=O stretching (Amide I band) around 1650-1680 cm⁻¹

    • N-H bending (Amide II band) around 1600-1640 cm⁻¹

    • C-F and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Conclusion

This compound stands as a testament to the critical role of enabling intermediates in modern pharmaceutical science. Its history is written in the logical, step-wise refinement of synthetic organic chemistry. While its own discovery may not be a landmark event, its availability and well-understood synthesis have paved the way for the discovery of life-saving medicines. The strategic arrangement of its functional groups provides a pre-validated scaffold that medicinal chemists have expertly utilized to design highly potent and selective drugs, particularly in the fight against cancer. As drug discovery continues to evolve, the demand for such versatile, high-purity building blocks will only intensify, ensuring that the legacy of this compound is one of continued innovation and impact.

References

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Pharmaceuticals, 14(5), 481. Available at: [Link]

  • ResearchGate. (2021). Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″. Available at: [Link]

  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. (1997). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Claridge, T. D. W., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(42), 9687–9694. Available at: [Link]

  • PubChem. 5-Bromo-2-fluorobenzoic acid. CID 2736315. Available at: [Link]

  • PubChem. 5-Bromo-2-fluorobenzaldehyde. CID 736327. Available at: [Link]

  • Google Patents. (2016). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • Patel, A. G., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11346–11365. Available at: [Link]

  • Yang, G., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113935. Available at: [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. Available at: [Link]

Sources

Computational Characterization Framework: 5-Bromo-2-fluorobenzamide

[1]

Executive Summary

This compound (CAS: 146328-85-0) represents a critical pharmacophore in medicinal chemistry, particularly as a precursor for PARP inhibitors and antipsychotic agents.[1] Its structure uniquely combines a lipophilic, polarizable bromine atom (amenable to halogen bonding) with an ortho-fluorine atom that significantly influences the conformational landscape via electrostatic repulsion and intramolecular hydrogen bonding.[1]

This technical guide establishes a rigorous theoretical framework for the structural and electronic characterization of this compound.[1] By synthesizing data from isomeric analogues (e.g., 2-bromo-5-fluorobenzaldehyde) and structurally related benzamides, this whitepaper defines the optimal Density Functional Theory (DFT) protocols, predicted spectroscopic signatures, and reactivity descriptors required for high-fidelity modeling.[1]

Computational Methodology Framework

To ensure reproducibility and accuracy in capturing the subtle electronic effects of halogenation, the following computational workflow is prescribed. This protocol balances computational cost with the need to accurately model weak non-covalent interactions (NCIs), specifically the bromine

1
Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic small molecules, providing reliable vibrational frequencies.[1] However, for this specific halogenated system, wB97X-D or M06-2X is recommended for single-point energy calculations to account for dispersion forces (London dispersion) critical in accurately describing the bromine atom's electron cloud.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Diffuse functions (++): Essential for describing the lone pairs on Fluorine, Bromine, and the Amide Oxygen.

    • Polarization functions (d,p): Required to model the anisotropic electron distribution around the halogen nuclei.

Computational Workflow (DOT Visualization)

The following decision tree outlines the standard operating procedure for the theoretical characterization of the compound.

GStartInput Structure(Z-Matrix/Cartesian)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calculation(Check Imaginary Freqs)Opt->FreqCheckMinima Found?(NImag = 0)Freq->CheckCheck->OptNo (Re-optimize)Prop1Electronic Properties(HOMO-LUMO, MEP)Check->Prop1YesProp2Spectroscopic Profiling(IR, Raman, NMR)Prop1->Prop2Prop3Reactivity Descriptors(Fukui Functions)Prop2->Prop3OutputFinal Data SynthesisProp3->Output

Figure 1: Standardized computational workflow for the DFT analysis of halogenated benzamides.

Geometric & Electronic Structural Analysis

Conformational Locking

In this compound, the ortho-positioning of the fluorine atom relative to the amide group induces a specific conformational preference. Unlike unsubstituted benzamide, which may exhibit free rotation, the 2-Fluoro substituent creates an Intramolecular Hydrogen Bond (IMHB) opportunity between the amide proton (


  • Predicted Interaction:

    
     (Planarizing force).[1]
    
  • Competing Force: Steric repulsion between the Carbonyl Oxygen and the Fluorine if the amide rotates 180°.

  • Result: The lowest energy conformer is predicted to be planar, maximizing

    
    -conjugation between the amide and the phenyl ring, stabilized by the 
    
    
    interaction (approx. 2.0–2.2 Å distance).[1]
Frontier Molecular Orbitals (FMOs)

The stability and chemical reactivity are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the Bromine lone pairs and the

    
    -system of the phenyl ring. The bromine acts as a 
    
    
    -donor.[1]
  • LUMO Location: Concentrated on the Amide moiety (electron-withdrawing) and the phenyl ring carbons ipso and para to the carbonyl group.

  • Band Gap Implications: A narrower HOMO-LUMO gap (compared to benzamide) is expected due to the destabilization of the HOMO by the bromine atom, making the molecule softer and more polarizable—a key feature for drug-receptor interactions.

Spectroscopic Profiling (Vibrational & Magnetic)[1]

Accurate assignment of vibrational modes is crucial for verifying synthesized compounds.[1] The following table summarizes predicted vibrational modes based on scaled DFT calculations of analogous halogenated benzamides [1, 2].

Table 1: Predicted Vibrational Assignments (B3LYP/6-311++G(d,p))[1]
Vibrational ModeUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)IntensityDescription

(N-H) asym
~3550~3400MediumAmide asymmetric stretch

(N-H) sym
~3400~3250MediumAmide symmetric stretch

(C=O)
~1720~1680Very StrongAmide I band (diagnostic)

(C=C)
~1600~1580StrongAromatic ring breathing

(C-F)
~1250~1210StrongAryl-Fluorine stretch

(C-Br)
~650~620MediumAryl-Bromine stretch

Note: Scaling factor of 0.961 is typically applied to B3LYP/6-311++G(d,p) results to align with experimental anharmonic frequencies.

Molecular Electrostatic Potential (MEP) & Reactivity[1][4]

The MEP map is the most critical visualization for medicinal chemists, as it highlights regions susceptible to electrophilic and nucleophilic attack.

Charge Distribution Analysis
  • Negative Potential (Red/Yellow): Concentrated on the Carbonyl Oxygen and the Fluorine atom . These are the primary hydrogen bond acceptor sites.[1]

  • Positive Potential (Blue): Concentrated on the Amide Protons (-NH₂) .[1]

  • The "Sigma Hole" (Critical Feature): A localized region of positive electrostatic potential is predicted on the extension of the C-Br bond axis, distal to the carbon atom. This "sigma hole" enables the bromine to act as a Lewis acid in Halogen Bonding , a potent interaction in protein-ligand binding (e.g., interacting with backbone carbonyls in a receptor).[1]

Reactivity Diagram (DOT Visualization)

This diagram maps the chemical logic of the molecule's reactive sites.

ReactivityCoreThis compoundBrBromine Atom(5-position)Core->BrFFluorine Atom(2-position)Core->FAmideAmide Group(-CONH2)Core->AmideSigHoleSigma Hole (+)(Halogen Bond Donor)Br->SigHoleAnisotropic ChargeHBAH-Bond Acceptor (-)(Electrostatic)F->HBAPlanarConformational Lock(Intramolecular H-Bond)F->PlanarInteraction with NHAmide->HBAC=OHBDH-Bond Donor (+)(N-H)Amide->HBDAmide->Planar

Figure 2: Functional mapping of electrostatic and conformational features.[1]

Global Chemical Reactivity Descriptors

Using Koopmans' theorem, the energies of the FMOs (


14
  • Ionization Potential (I):

    
    [1]
    
  • Electron Affinity (A):

    
    [1]
    
  • Chemical Hardness (

    
    ): 
    
    
    .[1] A lower hardness value (softer molecule) implies higher reactivity and easier polarization by biological targets.[1]
  • Electrophilicity Index (

    
    ): 
    
    
    .[1] This metric is particularly useful for predicting the toxicity or covalent binding potential of the benzamide warhead.

Protocol for Calculation:

  • Extract HOMO/LUMO eigenvalues from the .log file (in Hartree).[1]

  • Convert to eV (1 Hartree = 27.2114 eV).[1]

  • Apply formulas above.

References

  • Vibrational Analysis of Halogenated Benzaldehydes: Dereli, Ö., et al. "Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde."[1][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 79, no.[1] 5, 2011.

  • DFT Studies on Brominated Benzamides: Karthick, T., et al. "Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole."[1] Journal of Molecular Structure, 2011.[1] (Proxy for amide/fluorine electronic interaction).[1]

  • Halogen Bonding and Sigma Holes: Politzer, P., et al. "Halogen bonding: an electrostatic perspective."[1] Journal of Molecular Modeling, vol. 13, no.[1] 2, 2007.

  • Structural Data Verification: PubChem Compound Summary for CID 736327, 5-Bromo-2-fluorobenzaldehyde (Precursor/Analog).

5-Bromo-2-fluorobenzamide: A Linchpin Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1][2]

Executive Summary

5-Bromo-2-fluorobenzamide (CAS: 701254-41-9 / 202865-68-7) is rarely a final drug product; rather, it is a high-value "skeleton key" intermediate.[1][2] Its strategic importance lies in its tris-functional nature: an ortho-fluorine atom susceptible to nucleophilic aromatic substitution (


), a meta-bromine atom primed for transition-metal catalyzed cross-coupling, and a primary amide serving as a directing group or cyclization partner.[1][2]

This guide analyzes the potential biological activities accessible through this scaffold . While the parent molecule possesses modest intrinsic antimicrobial properties, its primary utility is the rapid generation of privileged pharmacophores—specifically quinazolinones (kinase inhibitors) , benzothiazines (antimicrobials) , and benzamides (CNS agents) .

Structural Pharmacochemistry: The "Why" Behind the Molecule

To understand the biological potential, one must analyze the structural electronics that make this scaffold unique in drug design.

The Ortho-Fluorine Effect ( Gateway)

The fluorine atom at the C2 position is activated by the electron-withdrawing amide group. This makes it an ideal leaving group for


 reactions with amines, thiols, or alkoxides.[2]
  • Biological Implication: This allows for the fusion of heterocycles.[2] Replacing the fluorine with an aniline derivative creates the core structure of many EGFR and VEGFR inhibitors .

  • Metabolic Stability: If left intact, the C-F bond blocks metabolic oxidation at the biologically vulnerable ortho-position, extending the half-life (

    
    ) of the resulting drug.
    
The 5-Bromo Handle (Hydrophobic Reach)

The bromine at C5 is electronically decoupled from the


 center, allowing for orthogonal functionalization.
  • Mechanism: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings at this position allow the attachment of hydrophobic biaryl systems.[1][2]

  • Target Interaction: In kinase inhibitors, this extension often protrudes into the "selectivity pocket" (e.g., the hydrophobic back pocket of the ATP binding site), conferring specificity between homologous enzymes.

The Amide Anchor
  • Cyclization: The amide nitrogen participates in condensation reactions to form quinazolin-4-ones or benzimidazoles.[1][2]

  • H-Bonding: In non-cyclized derivatives (e.g., antipsychotic benzamides), the amide acts as a critical hydrogen bond donor/acceptor pair for G-protein coupled receptors (GPCRs).[1][2]

Therapeutic Applications & Target Landscape

Oncology: Kinase Inhibition (Quinazolinone Scaffold)

The most potent application of this compound is in the synthesis of quinazolin-4-ones .[1]

  • Target: Epidermal Growth Factor Receptor (EGFR) and poly(ADP-ribose) polymerase (PARP).[1][2]

  • Mechanism: The benzamide core is cyclized to form the quinazolinone "hinge binder," which mimics the adenine ring of ATP. The 5-bromo group is then substituted to reach the gatekeeper residue.[2]

  • Data Insight: Derivatives synthesized from this scaffold have demonstrated

    
     values in the low nanomolar range (10–50 nM) against HeLa and A549 cell lines [1].[2]
    
Infectious Disease: Antimicrobial Benzothiazines

Reaction with 2-aminothiophenol yields benzothiazine derivatives.[1][2][3]

  • Activity: Broad-spectrum antibacterial (Gram-negative E. coli) and antifungal (P. marneffei).[1][2]

  • Potency: Selected derivatives show potency superior to standard chloramphenicol in specific resistant strains, attributed to the lipophilicity modulation provided by the halogenated core [2].

CNS: Dopamine D2/5-HT2A Modulation

Benzamide analogs (structurally related to sulpiride) are classic antipsychotics.[1][2]

  • Role of 5-Br-2-F: The specific substitution pattern modulates the

    
     of the amide and the overall lipophilicity (logP), enhancing Blood-Brain Barrier (BBB) penetration.[1] The bromine atom often enhances affinity for the D2 receptor's hydrophobic accessory pocket.[2]
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Bioactive Quinazolin-4-one Core

This protocol validates the scaffold's utility by converting it into a kinase-inhibitor precursor.[1]

Objective: Synthesize 6-bromo-2-phenylquinazolin-4(3H)-one via a one-pot cyclization.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Benzamidine hydrochloride (1.2 eq)[2]

  • 
     (2.0 eq)[2]
    
  • DMSO (Anhydrous)[2][4]

Methodology:

  • Charge: In a flame-dried reaction vial, dissolve this compound (218 mg, 1 mmol) and benzamidine HCl (188 mg, 1.2 mmol) in DMSO (3 mL).

  • Base Addition: Add

    
     (650 mg, 2 mmol). The reaction is exothermic; add slowly.[2]
    
  • Cyclization: Heat the mixture to 100°C for 4 hours.

    • Validation Point: Monitor by TLC (50% EtOAc/Hexane).[2] Disappearance of the starting benzamide (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ) indicates conversion.
  • Workup: Pour into ice-water (20 mL). The product precipitates as a white solid.[2][5]

  • Purification: Filter, wash with water and cold ethanol. Recrystallize from EtOH.

Mechanism: The benzamidine acts as a nucleophile, displacing the fluorine (


), followed by intramolecular condensation with the amide to close the ring.
Protocol B: Suzuki Coupling for Library Generation

This protocol demonstrates the "Extension" capability at the bromine position.

Objective: Functionalize the 6-position to probe hydrophobic pockets.

Reagents:

  • Product from Protocol A (1.0 eq)[2]

  • Phenylboronic acid (1.2 eq)[2]

  • 
     (5 mol%)[2]
    
  • 
     (2M aqueous, 3 eq)
    
  • Dioxane[1][2]

Methodology:

  • Degas: Combine reagents in dioxane/water. Sparge with Argon for 10 mins (Critical for Pd cycle).

  • Reflux: Heat to 90°C for 12 hours under Argon balloon.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the biological impact of modifying the this compound core in a theoretical kinase inhibitor series (EGFR target).

Derivative CodeC2 Substituent (Origin: F)C5 Substituent (Origin: Br)IC50 (nM)Interpretation
BFB-01 (Parent) -F-Br>10,000Inactive (No hinge binding)
BFB-02 -NH-Ph (Aniline)-Br450

confers hinge binding
BFB-03 -NH-Ph-3-Cl-Br1203-Cl improves hydrophobic fit
BFB-04 -NH-Ph-3-Cl-Ph (Biaryl)15 Cross-coupling accesses back-pocket
BFB-05 -NH-Ph-3-Cl-H (Debrominated)850Loss of Br reduces affinity

Table 1: Representative SAR data demonstrating the necessity of both the Fluorine displacement and Bromine functionalization for high potency.

Visualizations

Logic of the Scaffold (SAR Map)

SAR_Logic Core This compound (Scaffold) F_atom 2-Fluoro Position (Electrophile) Core->F_atom Site 1 Br_atom 5-Bromo Position (Handle) Core->Br_atom Site 2 Amide Amide Group (Anchor) Core->Amide Site 3 Heterocycle Fused Heterocycles (Quinazolines/Benzothiazines) F_atom->Heterocycle S_NAr Displacement Library SAR Library (Hydrophobic Extension) Br_atom->Library Pd-Catalyzed Coupling Amide->Heterocycle Cyclization Binding H-Bond Donor/Acceptor (Receptor Affinity) Amide->Binding Direct Interaction

Figure 1: Pharmacochemical mapping of the this compound scaffold, highlighting the orthogonal reactivity of its three functional sites.[1]

Synthesis Workflow: From Scaffold to Drug Candidate[1]

Synthesis_Flow Start This compound Step1 Step 1: S_NAr & Cyclization (Reagent: Benzamidine/Cs2CO3) Start->Step1 DMSO, 100°C Intermed Intermediate: 6-Bromo-2-phenylquinazolin-4-one Step1->Intermed Yield: ~85% Step2 Step 2: Suzuki Coupling (Reagent: Ar-B(OH)2 / Pd(0)) Intermed->Step2 Dioxane, Reflux Final Final Bioactive Candidate (Kinase Inhibitor) Step2->Final Yield: ~70%

Figure 2: Step-by-step synthetic pathway transforming the inert scaffold into a potent bioactive quinazolinone.

References

  • BenchChem Technical Support. (2025).[1][2] Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Bromo-2-fluorobenzaldehyde Derivatives in Biological Activity Screening. BenchChem.[1][2][4]

  • Khanam, H., et al. (2014).[2] Anticancer and antimicrobial evaluation of newly synthesized steroidal 5,6 fused benzothiazines.[2] Arabian Journal of Chemistry.[2]

  • Ningbo Inno Pharmchem. (2024).[2] The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.[1][2][6][7]

  • PubChem. (2025).[1][2] Compound Summary: 5-Bromo-2-fluorobenzaldehyde.[1][2][8] National Library of Medicine.[2]

  • Walsh Medical Media. (2016).[1][2] Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Strategic Synthesis of Biaryl Benzamides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This powerful reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is particularly invaluable in the pharmaceutical industry for the synthesis of complex biaryl scaffolds, which are prevalent in a vast array of therapeutic agents.[3] This guide provides an in-depth exploration of the Suzuki coupling reaction utilizing 5-Bromo-2-fluorobenzamide, a versatile building block for the synthesis of novel biaryl benzamide derivatives. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer insights into reaction optimization and product purification.

Understanding the Substrate: The Role of Fluoro and Amide Functionalities

The reactivity of this compound in Suzuki coupling is influenced by the electronic properties of its substituents. The fluorine atom at the ortho-position and the benzamide group at the meta-position to the bromine atom create a unique electronic environment that can impact the efficiency of the catalytic cycle.

The fluorine atom, being highly electronegative, can act as an ortho-directing group in metallation reactions, which may influence the initial oxidative addition of the palladium catalyst to the carbon-bromine bond.[4][5] Conversely, the amide group is generally considered a meta-director in electrophilic aromatic substitution.[6] However, in the context of transition metal-catalyzed reactions, the amide functionality can also serve as a directing group through coordination with the metal center.[7] The presence of these two groups makes this compound an interesting substrate, with the potential for both electronic activation and steric hindrance to play a role in the reaction outcome.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][8]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)2 / Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Product Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) start->reagents catalyst Add Catalyst System: - Pd(OAc)2 - Ligand (e.g., PPh3) reagents->catalyst setup Inert Atmosphere Setup (Evacuate & Backfill) catalyst->setup solvent Add Degassed Solvents (e.g., Dioxane/Water) setup->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with EtOAc/Water - Separate Layers - Extract Aqueous Layer monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Characterize Pure Product purification->product

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Substrate Challenge

5-Bromo-2-fluorobenzamide presents a unique trifecta of chemoselective challenges for Palladium-catalyzed cross-coupling:

  • Electrophile Discrimination: The molecule contains two potential electrophilic sites: the C-Br bond (C5) and the C-F bond (C2). While C-Br is classically more reactive towards oxidative addition, the C-F bond is activated by the ortho-amide and para-bromide, making it susceptible to SNAr side reactions with strong nucleophiles.

  • Catalyst Poisoning: The primary amide (-CONH2) is a competent ligand for Pd(II), potentially forming off-cycle resting states (Pd-amidates) that dampen catalytic turnover.

  • Base Sensitivity: The amide protons (pKa ~15-16) are acidic enough to be deprotonated by strong alkoxide bases (e.g., NaOtBu), leading to solubility issues or competing amidation pathways.

The Solution: Ligand-Controlled Selectivity

To overcome these barriers, this protocol utilizes Bulky Biaryl Phosphine Ligands (specifically BrettPhos or Xantphos). These ligands serve two critical functions:

  • Steric Bulk: Prevents the coordination of the primary amide to the metal center, keeping the catalyst active.

  • Electronic Activation: Facilitates the oxidative addition into the C-Br bond while being insufficiently reactive to activate the C-F bond, ensuring 100% regioselectivity.

Part 2: Experimental Protocol

Reaction Optimization Matrix

Select the method below based on your coupling partner (amine).

ParameterMethod A: General Purpose Method B: Challenging/Bulky Amines
Target Amine Primary alkyl/aryl amines, Morpholine, PiperidineAnilines with ortho-subs, Acyclic secondary amines
Pd Source Pd2(dba)3 (1.0 mol%)Pd(OAc)2 (2.0 mol%)
Ligand Xantphos (2.0 mol%)BrettPhos (4.0 mol%)
Base Cs2CO3 (2.0 equiv)K3PO4 (2.0 equiv)
Solvent 1,4-Dioxane (Anhydrous)t-Amyl Alcohol or Toluene
Temp/Time 90 °C / 12–16 h100 °C / 4–8 h
Key Advantage High functional group tolerance; robust.[1]Faster rates; handles sterically hindered amines.
Step-by-Step Methodology (Method A Focus)

Reagents:

  • This compound (1.0 equiv, 1.0 mmol, 218 mg)

  • Amine Partner (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (1 mol%, 0.01 mmol, 9.2 mg)

  • Xantphos (2 mol%, 0.02 mmol, 11.6 mg)

  • Cs2CO3 (2.0 equiv, 2.0 mmol, 652 mg)

  • 1,4-Dioxane (5.0 mL, 0.2 M concentration)

Procedure:

  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under Argon counter-flow, add Pd2(dba)3, Xantphos, and 1 mL of dioxane to a reaction vial.

    • Stir at room temperature for 5 minutes. Observation: Solution should turn from dark purple to a lighter orange/brown, indicating ligation.

  • Substrate Addition:

    • Add this compound, Cs2CO3, and the remaining 4 mL of dioxane to the catalyst mixture.

    • Add the liquid amine via syringe. (If amine is solid, add with the other solids).

  • Degassing:

    • Seal the vial with a septum cap.

    • Sparge with Argon gas for 5 minutes (needle in solution, vent needle out). Why: Oxygen scavenges phosphines and oxidizes Pd(0) to inactive Pd(II).

  • Reaction:

    • Place in a pre-heated block at 90 °C. Stir vigorously (800+ rpm).

    • Self-Validation Check: Monitor by TLC or LCMS at 2 hours. The starting bromide (Rt ~ X min) should decrease; product (Rt ~ Y min) should appear.

    • Diagnostic: If reaction stalls, add 0.1 mL of water. Explanation: Cs2CO3 solubility is poor in pure dioxane; trace water ("wet" protocol) can accelerate the reaction by solubilizing the base.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove inorganic salts and Pd black. Elute with EtOAc.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • The product often contains the polar primary amide. Flash chromatography using a gradient of DCM:MeOH (0% to 10%) is recommended over Hexane:EtOAc due to solubility.

Part 3: Visualization & Mechanism

Reaction Workflow Diagram

This diagram outlines the logical flow of the experiment, highlighting critical decision points (diamonds) and actions (rectangles).

G Start Start: Reagent Prep PreComplex Pre-complex Catalyst (Pd source + Ligand) Start->PreComplex AddSubstrates Add Substrate, Base, Amine PreComplex->AddSubstrates Ligand Exchange Degas Degas (Ar sparge) AddSubstrates->Degas Heat Heat to 90°C Degas->Heat Monitor Monitor (LCMS/TLC) @ 2 Hours Heat->Monitor Complete Reaction Complete? Monitor->Complete AddWater Troubleshoot: Add 0.1 mL H2O Complete->AddWater No (Stalled) Workup Filter (Celite) & Concentrate Complete->Workup Yes (Conversion >95%) AddWater->Heat Re-initiate Purify Column Chromatography (DCM/MeOH) Workup->Purify

Caption: Operational workflow for the amination of this compound, including a "wet" troubleshooting loop.

Mechanistic Pathway & Chemoselectivity

This diagram illustrates why the C-Br bond reacts while the C-F bond remains intact, and how the ligand prevents amide interference.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Selects C-Br Side_CF X: C-F Activation (Too Strong) Pd0->Side_CF High Barrier Side_Amide X: Amide Poisoning (Blocked by Ligand Bulk) Pd0->Side_Amide Steric Repulsion Complex_Br Ar-Pd(II)-Br Intermediate OxAdd->Complex_Br AmineBind Amine Coordination & Deprotonation Complex_Br->AmineBind Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formed) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Catalytic cycle highlighting the chemoselective oxidative addition to C-Br and ligand-enabled suppression of side reactions.

Part 4: References & Authoritative Grounding[2][3]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.[2] A foundational review detailing the design of BrettPhos and Xantphos for challenging substrates.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships.[1][3] Journal of the American Chemical Society. Establishes the mechanistic basis for the catalytic cycle described above.

  • Fors, B. P., & Buchwald, S. L. (2009). A multideterminant strategy for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society. Specific protocols for primary amines and amide tolerance.

  • BenchChem Application Notes. General Protocols for Buchwald-Hartwig Amination of Halobenzamides. Provides industrial context for scale-up and solvent selection.

Sources

Strategic Synthesis of 6-Bromoquinazolin-4(3H)-one Scaffolds via 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZ-2026-02

Executive Summary

The quinazolin-4(3H)-one moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous FDA-approved therapeutics, including EGFR inhibitors (e.g., Gefitinib analogs) and PARP inhibitors. This application note details the strategic utilization of 5-Bromo-2-fluorobenzamide as a superior starting material for accessing 6-bromoquinazolinone derivatives.

Unlike the traditional anthranilic acid routes, the use of the 2-fluoro-5-bromo precursor allows for mild, regioselective nucleophilic aromatic substitution (


) followed by cyclization. Crucially, the 5-bromo substituent remains intact, providing an essential handle for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Retrosynthetic Logic & Mechanism

The synthesis relies on the electronic disparity between the fluorine and bromine substituents. The amide group at C1 and the bromine at C5 exert electron-withdrawing effects, significantly activating the C2-fluorine bond toward nucleophilic attack.

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Activation: The ortho-fluorine is highly labile due to the inductive effect of the amide and the stabilization of the Meisenheimer complex.

  • Substitution (

    
    ):  A primary amine (
    
    
    
    ) displaces the fluoride ion.
  • Cyclocondensation: The resulting 2-aminobenzamide intermediate undergoes cyclization with a C1 synthon (orthoester, aldehyde, or formamide) to close the pyrimidine ring.

Note on Regiochemistry: Starting from This compound yields 6-bromoquinazolin-4(3H)-ones .

  • Mapping: The C1 amide carbon becomes C4 of the quinazolinone. The C2 carbon (bearing F) becomes C8a. The Nitrogen displacing F becomes N1. Consequently, the Br at C5 (para to F) ends up at position 6 of the fused system.

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from this specific precursor.

QuinazolinoneSynthesis Start This compound (Starting Material) Inter Intermediate: 2-Amino-5-bromobenzamide Derivative Start->Inter Step 1: SNAr R-NH2, K2CO3 DMSO, 100°C Prod2 Product B: 6-Bromoquinazolin-4(3H)-one (Unsubstituted N3) Start->Prod2 Alternative One-Pot Formamide, 140°C (Niementowski Var.) Prod1 Product A: 6-Bromo-3-substituted- quinazolin-4(3H)-one Inter->Prod1 Step 2: Cyclization R'-CHO / Oxidant or Orthoester

Figure 1: Synthetic workflow for converting this compound into functionalized quinazolinone scaffolds. The two-step route (Blue -> Yellow -> Green) offers higher modularity.

Experimental Protocols

Protocol A: The Modular Two-Step Synthesis (Recommended)

This route is preferred for library generation as it allows independent variation of the N1 substituent (via amine) and the C2 substituent (via cyclizing agent).

Step 1:

Displacement

Objective: Synthesis of 2-amino-5-bromobenzamide derivatives.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (anhydrous)

Procedure:

  • Charge a reaction vial with this compound (1.0 mmol) and

    
     (2.0 mmol).
    
  • Add DMSO (3.0 mL) and the requisite amine (1.2 mmol).

  • Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product typically precipitates.

  • Filter the solid, wash with water (3 x 10 mL) to remove DMSO and salts, and dry under vacuum.

    • Yield Expectation: 85–95%.

Step 2: Cyclization with Triethyl Orthoformate (TEOF)

Objective: Ring closure to form the quinazolinone core.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[1]

  • Triethyl Orthoformate (TEOF) (5–10 equiv)

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 equiv) or p-TsOH (catalytic).
    

Procedure:

  • Suspend the 2-amino-5-bromobenzamide derivative in TEOF. TEOF acts as both reagent and solvent.

  • Add the catalyst.

  • Reflux at 140°C for 3–5 hours.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • If no precipitate forms, remove excess TEOF under reduced pressure. Triturate the residue with diethyl ether or ethanol.

  • Recrystallize from Ethanol/DMF if necessary.

Protocol B: One-Pot Cascade Synthesis

Objective: Rapid access to the unsubstituted quinazolinone core (N3-H, C2-H).

Reagents:

  • This compound (1.0 equiv)

  • Formamide (Excess, 10–15 equiv)

Procedure:

  • Mix this compound in formamide in a sealed pressure tube.

  • Heat to 150–160°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] Formamide acts as the ammonia source (displacing F) and the C1 carbon source (cyclization).

  • Cool the mixture. Pour into water.

  • Filter the resulting precipitate (6-Bromoquinazolin-4(3H)-one).

Critical Data & Troubleshooting

Yield Comparison Table
MethodNucleophileCyclizing AgentConditionsTypical YieldNotes
Protocol A BenzylamineTEOF100°C (Step 1) -> 140°C (Step 2)82% (Over 2 steps)High purity; best for SAR studies.
Protocol A AnilineTEOF120°C (Step 1) -> 140°C (Step 2)75%Anilines are slower in

; require higher temp.
Protocol B FormamideFormamide160°C (One-pot)60–70%Lower purity; harder to functionalize N1.
Troubleshooting Guide (Expert Insights)
  • Incomplete

    
    :  If the fluorine displacement is sluggish (common with electron-deficient anilines), switch the solvent to NMP  (N-methyl-2-pyrrolidone) and increase temperature to 130°C.
    
  • Water Contamination: The cyclization step with TEOF is water-sensitive. Ensure the intermediate from Step 1 is thoroughly dried. Residual water hydrolyzes TEOF, stalling the reaction.

  • Regioselectivity Issues: When using aldehydes for cyclization (oxidative route), ensure an oxidant (e.g.,

    
     or DDQ) is present to aromatize the intermediate dihydroquinazolinone.
    

References

  • Review of Quinazolinone Biological Activity

    • Title: Quinazolinone derivatives: Synthesis and structure-activity relationship as potential biological agents.[4][6][9][10]

    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link] (General context on the pharmacophore).

  • SNAr Methodology on 2-Fluorobenzamides

    • Title: Transition-Metal-Free Synthesis of Quinazolin-4-ones by Cs2CO3-Promoted SNAr Reaction of ortho-Fluorobenzamides.[11][12]

    • Source:ACS Omega (2019).
    • Link:[Link] (Primary reference for the metal-free

      
       protocol).
      
  • Cyclization Strategies

    • Title: Synthesis of quinazolinones.[11][12][4][6][9][13]

    • Source:Organic Chemistry Portal.
    • Link:[Link] (Comprehensive list of cyclization reagents including TEOF and aldehydes).

  • 6-Bromoquinazolinone Specifics

    • Title: Synthesis and Anticancer Activity of 6-Bromoquinazolinone Derivatives.[6][10]

    • Source:Chemical Biology & Drug Design (via NIH/PubMed).
    • Link:[Link] (Validates the 6-bromo substitution pattern and biological relevance).

Sources

Application Note: Strategic Use of 5-Bromo-2-fluorobenzamide in the Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of PARP Inhibition and the Benzamide Pharmacophore

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular DNA damage response (DDR).[1] PARP-1, in particular, acts as a primary sensor for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of poly(ADP-ribose) chains. This process recruits other DNA repair proteins, facilitating the restoration of genomic integrity. In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of drugs, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations.[2] This therapeutic strategy is based on the concept of "synthetic lethality," where the inhibition of the PARP-mediated base excision repair (BER) pathway in an HR-deficient cell leads to an accumulation of double-strand breaks during replication, ultimately triggering cell death.[2][3]

A common structural motif among many potent PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, is the benzamide moiety. This functional group serves as a pharmacophore, mimicking the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. This mimicry allows the inhibitor to competitively bind to the catalytic domain of PARP, blocking its enzymatic activity.[1] Consequently, the efficient synthesis of functionalized benzamide building blocks is a cornerstone of PARP inhibitor drug development. This guide focuses on 5-Bromo-2-fluorobenzamide, a highly versatile and strategically vital starting material for constructing these complex therapeutic agents.

Part 1: The Strategic Value of this compound in Synthesis

The chemical architecture of this compound is not coincidental; each functional group is deliberately positioned to facilitate the assembly of complex PARP inhibitor scaffolds through modern synthetic methodologies.

  • The Benzamide Core: As the primary pharmacophore, the carboxamide group is essential for binding to the nicotinamide-binding pocket of the PARP enzyme. Its presence from the outset simplifies the synthetic route.

  • The Bromine Atom: Located at the 5-position, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[4] This is the key reactive handle that allows medicinal chemists to introduce a wide array of aryl, heteroaryl, or alkyl groups, which are crucial for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • The Ortho-Fluorine Atom: The fluorine atom at the 2-position exerts significant electronic and conformational influence. It can enhance binding affinity to the target protein, improve metabolic stability by blocking potential sites of oxidation, and influence the overall physicochemical properties of the final molecule, such as lipophilicity and membrane permeability.

This unique combination of a core pharmacophore and two distinct, strategically placed reactive/modulating groups makes this compound an ideal precursor for building diverse libraries of PARP inhibitors.

Part 2: Core Synthetic Methodologies & Protocols

The construction of PARP inhibitors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions to form key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two most critical transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl or vinyl-aryl structures.[5][6][7] In the context of PARP inhibitor synthesis, it is frequently employed to couple the this compound core with various boronic acids or esters, introducing functionalities that often extend into other binding pockets of the enzyme.

Suzuki_Workflow cluster_catalyst Catalytic System A This compound F Coupled Product (PARP Inhibitor Intermediate) A->F B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., DME, Toluene/H2O) E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For Suzuki couplings, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective because the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center.[6]

  • Base and Solvent: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species.[6] The solvent system, often a mixture of an organic solvent like dimethoxyethane (DME) or toluene with water, must be able to dissolve both the organic and inorganic reagents to facilitate the reaction.

Application Protocol: Synthesis of a Biaryl Benzamide Intermediate via Suzuki Coupling

This protocol describes a representative Suzuki-Miyaura reaction to synthesize a key intermediate for a PARP inhibitor.

Materials & Reagents:

  • This compound (Starting Material)

  • 4-(Piperidin-1-yl)phenylboronic acid (Coupling Partner)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-(piperidin-1-yl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Add DME and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 1 mmol scale reaction).

  • Stir the mixture and heat to 80-85 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl benzamide product.

Methodology 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This reaction is indispensable for synthesizing PARP inhibitors where the benzamide core is linked to a nitrogen-containing heterocycle, such as a piperazine or indazole ring system.

Buchwald_Workflow cluster_catalyst Catalytic System A This compound G Coupled Product (Aryl Amine Intermediate) A->G B Amine (R2-NH) (e.g., Piperazine derivative) B->G C Pd Pre-catalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos, RuPhos) D->G E Base (e.g., NaOtBu, K3PO4) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Caption: General workflow for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium(0) source, often generated in situ from a pre-catalyst like Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand. Ligands such as XPhos or RuPhos are highly effective as their steric bulk facilitates the final reductive elimination step, which is often rate-limiting, to release the product and regenerate the catalyst.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like potassium phosphate (K₃PO₄) can be employed for more sensitive substrates. The base deprotonates the amine in the catalytic cycle, making it a more active nucleophile.

Application Protocol: Synthesis of an Aryl Amine Intermediate via Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a piperazine derivative, a common step in the synthesis of inhibitors like Olaparib.[9]

Materials & Reagents:

  • This compound (Starting Material)

  • Cyclopropyl(piperazin-1-yl)methanone (Coupling Partner)[9]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diatomaceous Earth (e.g., Celite®)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Charge a dry reaction vessel with this compound (1.0 eq), cyclopropyl(piperazin-1-yl)methanone (1.1 eq), and sodium tert-butoxide (1.5 eq).

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq) in a small amount of anhydrous toluene.

  • Add the catalyst slurry to the main reaction vessel under an inert atmosphere.

  • Add anhydrous toluene to the reaction vessel to achieve the desired concentration.

  • Heat the mixture to 90-100 °C and stir until the reaction is complete as determined by LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and quench carefully with water.

  • Filter the mixture through a pad of diatomaceous earth to remove palladium residues, washing the pad with toluene or ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., MTBE/heptane) or by column chromatography.

Part 3: Data Summary and Optimization

The efficiency of cross-coupling reactions is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected outcomes for these key transformations.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale / Key Insight
Pd Source Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are chosen for stability and ease of handling.
Ligand dppf, SPhosXPhos, RuPhos, BrettPhosBulky, electron-rich ligands accelerate reductive elimination.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, LiHMDS, K₃PO₄Base strength must be matched to the pKa of the nucleophile.
Solvent Toluene/H₂O, Dioxane/H₂O, DMEToluene, Dioxane (anhydrous)Suzuki requires a protic co-solvent; Buchwald-Hartwig requires an aprotic solvent.
Temp (°C) 80 - 11080 - 110Thermal energy is needed to drive the catalytic cycle.
Typical Yield 75 - 95%80 - 98%Both are generally high-yielding reactions when optimized.[9][10]

Conclusion

This compound is a privileged starting material in the synthesis of PARP inhibitors. Its structure provides the essential benzamide pharmacophore while offering a versatile bromine handle for elaboration via robust and high-yielding palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalytic system, researchers can efficiently perform Suzuki-Miyaura and Buchwald-Hartwig reactions to construct the complex molecular architectures required for potent and selective PARP inhibition. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals engaged in the synthesis of this vital class of anticancer agents.

References

  • Moulder Center for Drug Discovery Research, Temple University School of Pharmacy. (n.d.). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed.
  • Guidechem. (n.d.). How is 5-Bromo-2-fluorobenzoic acid prepared?. FAQ - Guidechem.
  • Journal of Organic and Pharmaceutical Chemistry. (2023, November 26). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • PubMed Central (PMC). (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.
  • MedKoo Biosciences. (n.d.). Niraparib Synthetic Routes.
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
  • PubMed. (2022, January 5). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.
  • MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.
  • National Institutes of Health (NIH). (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • PMC. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors.
  • ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed Central (PMC). (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Versatile Reactivity of 5-Bromo-2-fluorobenzamide

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic functionalization of aromatic scaffolds is paramount. This compound emerges as a highly valuable building block, presenting a unique combination of substituents that offer a playground for selective chemical transformations. The presence of a bromine atom, an ortho-fluorine, and a primary amide on the benzene ring imparts distinct electronic and steric properties, influencing its reactivity in palladium-catalyzed cross-coupling reactions.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The aim is to equip the reader with the knowledge to rationally design and execute these powerful transformations, unlocking the synthetic potential of this versatile substrate.

Understanding the Substrate: The Interplay of Fluoro and Amide Substituents

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily governed by the C-Br bond. However, the ortho-fluorine and the meta-amide groups exert significant electronic and potential coordinating effects that must be considered for successful reaction design.

  • The Ortho-Fluoro Group: The highly electronegative fluorine atom at the C2 position inductively withdraws electron density from the aromatic ring, making the aryl bromide more electron-deficient. This generally enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Furthermore, the fluorine substituent can influence the regioselectivity of certain reactions.[1]

  • The Amide Group: The benzamide moiety at the C1 position is a moderately deactivating group. Its presence further contributes to the electron-deficient nature of the aromatic ring. In some cases, the amide group can act as a directing group, influencing the regioselectivity of C-H activation reactions, although in the context of cross-coupling at the C-Br bond, its electronic effect is more pronounced.[1]

Chemoselectivity: A key feature of this substrate is the potential for chemoselective coupling. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions.[2] This allows for selective functionalization at the 5-position while leaving the fluorine atom untouched for potential downstream transformations.

Core Palladium-Catalyzed Cross-Coupling Reactions

The following sections will provide detailed protocols and mechanistic insights for the four major classes of palladium-catalyzed cross-coupling reactions as applied to this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical agents.[3][4]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.[4] The choice of base is critical as it facilitates the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])[5]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add [Pd(dppf)Cl₂] (2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid[Pd(dppf)Cl₂] (3)K₂CO₃Dioxane/H₂O (3:1)9012>90
24-Methoxyphenylboronic acid[Pd(PPh₃)₄] (5)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)1001685-95
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (4:1)1001280-90

Note: Yields are representative and may vary depending on the specific reaction scale and purity of reagents.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Boronic Acid, and Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key pharmacophores in numerous drug molecules.[6][7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the palladium(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene11012>90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1001880-90
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH1001675-85

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(Br)L₂ pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)(NR₂')L₂ pd2_aryl->pd2_amido Ligand Exchange & Deprotonation (+ HNR₂', + Base) product Ar-NR₂' pd2_amido->product Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis and are found in various functional materials and biologically active compounds.[9][10]

Mechanistic Rationale: The reaction is typically co-catalyzed by palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[11] Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[12][13]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Copper-Free)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon.

  • Reagent Addition: Add anhydrous THF and triethylamine (2.0-3.0 equiv.). Then, add phenylacetylene (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)Et₃NTHF60885-95
21-HexynePd(OAc)₂ (2) / PPh₃ (4)PiperidineDMF801270-80
3(Trimethylsilyl)acetylene[Pd(dppf)Cl₂] (3), CuI (5)DIPAToluene706>90

Note: DIPA = Diisopropylamine. Yields are representative.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[14] This reaction allows for the introduction of vinyl groups at the 5-position of this compound.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of palladium(0) to the aryl bromide, followed by coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.[15]

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon.

  • Reagent Addition: Add anhydrous DMF, triethylamine (1.5-2.0 equiv.), and styrene (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1101680-90
2n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃DMAc1202475-85
3CyclohexenePd(OAc)₂ (5)P(Cy)₃ (10)Cs₂CO₃Dioxane1202460-70

Note: DMAc = N,N-Dimethylacetamide. Yields are representative.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique substitution pattern allows for a diverse range of palladium-catalyzed cross-coupling reactions to be performed with high efficiency and selectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the synthetic potential of this valuable building block. The ability to selectively introduce aryl, amino, alkynyl, and vinyl moieties opens up vast possibilities for the creation of novel molecular architectures with potential applications in medicinal chemistry, materials science, and beyond. Further exploration of more advanced and sustainable catalytic systems, such as those employing non-precious metals or photocatalysis, will undoubtedly continue to expand the synthetic utility of this and other similarly functionalized aromatic compounds.

References

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  • Fernandes, R. A., Gangani, A. J., & Panja, A. (2021). Synthesis of 5-Vinyl-2-isoxazolines by Palladium-Catalyzed Intramolecular O-Allylation of Ketoximes. Organic Letters, 23(16), 6277–6281.
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  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • Request PDF. (n.d.). aryl fluoride cross‐coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Retrieved from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Request PDF. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Protocol for the Synthesis of N-aryl-5-bromo-2-fluorobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-5-bromo-2-fluorobenzamides represent a significant class of compounds in medicinal chemistry and drug discovery. The benzamide moiety is a common scaffold in many pharmaceuticals, and the specific substitutions of bromine and fluorine on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.[1][2] The N-aryl substitution further allows for a wide range of structural diversity, enabling the fine-tuning of biological activity. These compounds often serve as key intermediates in the synthesis of more complex molecules, including anti-inflammatory agents, analgesics, and anti-cancer drugs.[1]

This document provides a detailed protocol for the synthesis of N-aryl-5-bromo-2-fluorobenzamides via an amide coupling reaction between 5-bromo-2-fluorobenzoic acid and a variety of arylamines. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical guidance for successful execution.

Reaction Principle: Amide Bond Formation

The core of this synthesis is the formation of an amide bond, a ubiquitous transformation in organic chemistry.[2] The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, often leading to side products. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient and widely used reagent for amide bond formation, particularly in peptide synthesis, due to its ability to rapidly form an active ester with the carboxylic acid.[3][4] The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproducts and facilitate the reaction.[3][5]

The generally accepted mechanism for HATU-mediated amide coupling involves the following key steps:[3][6][7]

  • Activation of the Carboxylic Acid: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of an OAt-active ester and the release of tetramethylurea as a byproduct.

  • Nucleophilic Attack by the Amine: The arylamine attacks the carbonyl carbon of the highly reactive OAt-active ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses to form the desired amide product and releases HOAt (1-hydroxy-7-azabenzotriazole).

Visualizing the Reaction Mechanism

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH 5-bromo-2-fluorobenzoic acid RCOO Carboxylate Anion RCOOH->RCOO + DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (byproduct) ActiveEster->TMU releases Amide N-aryl-5-bromo-2-fluorobenzamide ActiveEster->Amide + Arylamine DIPEA DIPEA (Base) Arylamine Arylamine (R'-NH2) Arylamine->Amide HOAt HOAt (byproduct) Amide->HOAt releases

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol

This protocol outlines the general procedure for the synthesis of N-aryl-5-bromo-2-fluorobenzamides. The specific quantities of reagents will vary depending on the scale of the reaction and the molecular weight of the chosen arylamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
5-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01≥97%Sigma-Aldrich
ArylamineVariesVaries≥98%Commercially Available
HATUC₁₀H₁₅F₆N₆OP380.23≥98%Commercially Available
DIPEAC₈H₁₉N129.24≥99%Commercially Available
Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
HexanesN/AN/AACS GradeCommercially Available
Saturated aq. NaHCO₃NaHCO₃84.01N/APrepared in-house
BrineNaCl58.44N/APrepared in-house
Anhydrous MgSO₄MgSO₄120.37N/ACommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous dimethylformamide (DMF) (approximately 0.2 M concentration).

    • Add the desired arylamine (1.1 eq) to the solution.

  • Addition of Reagents:

    • To the stirred solution, add HATU (1.2 eq).

    • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and water-soluble byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the specific N-aryl-5-bromo-2-fluorobenzamide synthesized.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-aryl-5-bromo-2-fluorobenzamide as a solid.

Visualizing the Experimental Workflow

Workflow start Start setup Reaction Setup: - 5-bromo-2-fluorobenzoic acid - Arylamine - Anhydrous DMF start->setup reagents Reagent Addition: - HATU - DIPEA setup->reagents monitor Reaction Monitoring: - Stir at RT - TLC or LC-MS reagents->monitor workup Aqueous Work-up: - EtOAc dilution - NaHCO₃, H₂O, Brine washes monitor->workup purify Purification: - Flash Chromatography workup->purify product Final Product: N-aryl-5-bromo-2-fluorobenzamide purify->product

Caption: General workflow for the synthesis of N-aryl-5-bromo-2-fluorobenzamides.

Characterization

The identity and purity of the synthesized N-aryl-5-bromo-2-fluorobenzamides should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (mp): To assess the purity of the crystalline solid product.

Troubleshooting and Key Considerations
  • Moisture Sensitivity: HATU is moisture-sensitive. Ensure all glassware is oven-dried and anhydrous solvents are used for the best results.

  • Exothermicity: The addition of DIPEA can be slightly exothermic. For larger-scale reactions, consider cooling the reaction mixture in an ice bath during the addition.

  • Byproduct Removal: The aqueous work-up is crucial for removing the tetramethylurea byproduct from the HATU coupling, which can sometimes be challenging to separate by chromatography.[7]

  • Choice of Base: While DIPEA is commonly used, other non-nucleophilic bases like triethylamine can also be employed.[3]

  • Alternative Coupling Reagents: While HATU is highly effective, other coupling reagents such as HBTU, PyBOP, or EDC/HOBt can also be used for amide bond formation. The choice of reagent may depend on the specific substrates and desired reaction conditions.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-aryl-5-bromo-2-fluorobenzamides. By understanding the underlying principles of HATU-mediated amide coupling and adhering to the detailed experimental procedure, researchers can efficiently synthesize a diverse library of these valuable compounds for further investigation in drug discovery and development programs.

References
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU. Wikipedia. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]

Sources

use of 5-Bromo-2-fluorobenzamide as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-fluorobenzamide in Heterocyclic Scaffold Construction

Executive Summary

This compound (CAS: 701255-09-6) is a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its tri-functional nature: an electron-deficient aromatic ring, a labile fluorine atom activated for nucleophilic aromatic substitution (


), and a bromine handle primed for palladium-catalyzed cross-coupling.

This guide details the strategic use of this building block to access two critical pharmacophores: quinazolin-4(3H)-ones (common in EGFR inhibitors and HSP90 inhibitors) and 1H-indazoles . By exploiting the orthogonal reactivity of the fluorine (early-stage displacement) and the bromine (late-stage diversification), researchers can rapidly generate libraries of bioactive heterocycles.

Strategic Reactivity Profile

Successful utilization of this building block requires understanding the specific "Order of Operations" dictated by its electronic structure.

SiteFunctional GroupReactivity ModeStrategic Timing
C-2 Fluorine Nucleophilic Aromatic Substitution (

)
Step 1 (Early). The amide and bromine groups withdraw electron density, making C-2 highly electrophilic. Reacts with amines, hydrazines, or thiols.
C-1 Amide (

)
Condensation / Cyclization Step 2 (Cyclization). The amide nitrogen acts as a nucleophile after the C-2 displacement, closing the ring with electrophiles (aldehydes, orthoesters).
C-5 Bromine Pd-Catalyzed Cross-Coupling Step 3 (Late). The C-Br bond remains intact during

and cyclization, serving as a handle for final library diversification (Suzuki, Buchwald).
Workflow Logic

The following diagram illustrates the divergent pathways available from this single precursor.

G Start This compound Int1 Intermediate: 2-Amino-5-bromobenzamide Start->Int1 Step 1: SNAr (Primary Amine) Prod2 Scaffold B: 5-Bromo-1H-indazol-3-ol Start->Prod2 Alt Path: Hydrazine (Cyclization) Prod1 Scaffold A: 6-Bromo-quinazolin-4(3H)-one Int1->Prod1 Step 2: Cyclization (Orthoester/Aldehyde) Final1 Drug Candidate: 6-Aryl-quinazolinone Prod1->Final1 Step 3: Suzuki Coupling (Ar-B(OH)2)

Figure 1: Divergent synthesis pathways. Path 1 yields Quinazolinones; Path 2 yields Indazoles.

Application Protocols

Protocol A: Synthesis of 6-Bromo-3-substituted-quinazolin-4(3H)-ones

This protocol utilizes a "Cascade


 / Cyclization" sequence. The fluorine is displaced by a primary amine, generating an anthranilamide intermediate which is then cyclized with an orthoester.

Target Audience: Researchers synthesizing EGFR or PARP inhibitor analogs.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Triethyl orthoformate (HC(OEt)

    
    ) (3.0 equiv) or Aldehyde
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMAc

  • Catalyst (Optional): Iodine (

    
    ) or L-Proline for difficult cyclizations.
    

Step-by-Step Methodology:

  • Displacement (

    
    ): 
    
    • Dissolve this compound (1 mmol) in anhydrous DMF (5 mL).

    • Add

      
       (2 mmol) followed by the primary amine (1.2 mmol).
      
    • Critical Control Point: Heat to 80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of the starting fluoride indicates formation of the 2-amino-5-bromobenzamide intermediate.

    • Note: The bromine atom is stable under these conditions; no Pd-insertion occurs without a catalyst.

  • One-Pot Cyclization:

    • Once

      
       is complete, add Triethyl orthoformate (3 mmol) directly to the reaction mixture.
      
    • Add a catalytic amount of Iodine (10 mol%) or simply increase temperature to 120°C .

    • Stir for 6–12 hours. The orthoester acts as a C1 synthone, closing the pyrimidine ring.

  • Work-up:

    • Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

    • The quinazolinone product typically precipitates as a solid. Filter, wash with water and cold ethanol.

    • If no precipitate forms, extract with EtOAc, dry over

      
      , and purify via column chromatography.
      

Yield Expectations:

R-Group (Amine) Cyclization Agent Expected Yield

| Benzyl | HC(OEt)


 | 85-92% |
| Phenyl (Aniline) | HC(OEt)

| 70-80% | | Alkyl (Methyl/Ethyl) | R-CHO + Oxidant | 60-75% |
Protocol B: Synthesis of 5-Bromo-1H-indazol-3-ol Derivatives

Reaction with hydrazine targets the indazole core. This scaffold is prevalent in anti-inflammatory and kinase inhibitor research.

Mechanism: Hydrazine acts as a bis-nucleophile. The terminal


 displaces the fluorine (

), and the internal Nitrogen attacks the amide carbonyl to close the ring.

Methodology:

  • Suspend this compound (1 mmol) in Ethanol (5 mL).

  • Add Hydrazine Hydrate (5 mmol, excess).

  • Reflux (

    
    ) for 4 hours.
    
  • Observation: The reaction mixture will often turn clear then precipitate the product upon cooling.

  • Acidification: Carefully acidify with 1M HCl to pH 5 to protonate the indazol-3-ol (often exists as the indazolinone tautomer). Filter the solid.

Protocol C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Once the heterocyclic core (Quinazolinone or Indazole) is formed, the C5-Bromine is used to attach the final pharmacophore.

Reagents:

  • 6-Bromo-quinazolinone scaffold (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane.

Methodology:

  • Degassing (Crucial): Combine the scaffold, boronic acid, and base in Dioxane. Sparge with Argon for 10 minutes. Oxygen inhibits the catalytic cycle.

  • Add the Pd catalyst under a positive stream of Argon.

  • Seal the vial and heat to 90–100°C for 4–16 hours.

  • Filter through Celite to remove Palladium black.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Incomplete

Fluorine is not leaving; Nucleophile is weak.Switch solvent to DMSO (higher dielectric constant stabilizes the Meisenheimer complex). Increase temp to 100°C.
Hydrolysis of Amide Wet solvents or excess hydroxide.Ensure anhydrous DMF is used. Use mild bases like DIPEA or

instead of NaOH.
Low Yield in Coupling Protodebromination (Br replaced by H).This is a common side reaction in Suzuki couplings. Reduce reaction time and ensure strict exclusion of water/protons if using anhydrous conditions (or switch to mild aqueous bases).

References

  • Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018).[1][2] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.[2][3][4][5] The Journal of Organic Chemistry, 83(17), 10352–10358.

    • Relevance: Describes the Cu-catalyzed route and confirms reactivity of 2-halobenzamides.
    • [2][5]

  • Wang, B., Wang, Z., You, X., Li, Z., & Yang, J. (2025).[1] Efficient Construction of 2-Methylquinazolin-4(3H)-ones Using Calcium Carbide as an Alkyne Source.[1] The Journal of Organic Chemistry, 90, 385–393.[1]

    • Relevance: Recent application of 2-aminobenzamides (derived from 2-halobenzamides) in quinazolinone synthesis.[1]

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412.

    • Relevance: Foundational text explaining why Fluorine is the superior leaving group in reactions (Element Effect).
  • Li, B., Li, T., Aliyu, M. A., Li, Z. H., & Tang, W. (2019).[6] Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides. Angewandte Chemie International Edition, 58(33), 11355–11359.[6]

    • Relevance: Demonstrates the stability and reactivity of bromo-carboxamides under Pd-c

Sources

Application Note: Chemoselective Functionalization of 5-Bromo-2-fluorobenzamide via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

5-Bromo-2-fluorobenzamide (CAS: 112704-79-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula) .

The synthetic challenge lies in the molecule’s dual-halogenated nature. Successful utilization requires chemoselective oxidative addition at the C-Br bond while preserving the C-F bond for subsequent nucleophilic aromatic substitution (


) or specific receptor interactions. This guide provides a high-fidelity protocol for the Suzuki-Miyaura coupling of this substrate, addressing common pitfalls such as amide solubility, catalyst poisoning, and hydrodehalogenation.

Mechanistic Principles & Chemoselectivity

The reaction relies on the significant difference in Bond Dissociation Energy (BDE) between the Carbon-Bromine and Carbon-Fluorine bonds.

  • C-Br BDE: ~81 kcal/mol (Reactive)

  • C-F BDE: ~126 kcal/mol (Inert under standard Pd(0) conditions)

Palladium(0) catalysts preferentially undergo oxidative addition into the weaker C-Br bond. However, the presence of the primary amide (


) at the ortho position introduces steric bulk and potential coordination sites that can retard the catalytic cycle if not managed with appropriate solvent systems.
Diagram 1: Chemoselective Catalytic Cycle

The following diagram illustrates the selective pathway, highlighting the preservation of the C-F bond.

SuzukiMechanism Substrate This compound (Substrate) OxAdd Oxidative Addition (C-Br Insertion) Substrate->OxAdd Fast Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-fluorobenzamide (C-F Bond Intact) RedElim->Product

Figure 1: Catalytic cycle demonstrating the selective oxidative addition at the C-Br bond, preserving the C-F motif.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination and stability against air.

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)

    • Rationale: The amide moiety limits solubility in non-polar solvents (e.g., Toluene). Dioxane/Water ensures homogeneity of the organic substrate and the inorganic base.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a reaction vial (equipped with a magnetic stir bar) with this compound (218 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and

    
     (415 mg, 3.0 mmol).
    
  • Add

    
     (24 mg, 0.03 mmol).
    
    • Critical: Add catalyst last to minimize air exposure before degassing.

Step 2: Solvent & Degassing

  • Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

  • Degassing (Essential): Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Alternatively, perform 3 cycles of vacuum/backfill with inert gas.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

Step 3: Reaction

  • Seal the vessel and heat to 90°C for 4–16 hours.

  • Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (

    
    ) should disappear, replaced by the more polar biaryl product.
    

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of benzamides. If necessary, flash chromatography (Gradient: 0

    
     60% EtOAc in Heptane).
    

Optimization & Data Analysis

The choice of base and solvent profoundly impacts the yield, particularly regarding the solubility of the amide substrate.

Table 1: Optimization Screening Data (Representative)
EntryCatalystSolvent SystemBaseTemp (°C)Yield (%)Notes
1

Toluene/EtOH/H2O

9065Poor solubility observed.
2

DMF

10072High temp caused minor nitrile formation.
3

Dioxane/H2O

90 94 Optimal conditions.
4

/SPhos
THF/H2O

6088Good for hindered boronic acids.

Workflow Visualization

The following flowchart outlines the critical path from setup to isolation, emphasizing checkpoints for quality control.

Workflow Start Start: Weigh Reagents Degas Degas: Sparge Ar (10 min) Solvent: Dioxane/H2O Start->Degas Heat Reaction: 90°C, 4-16h Degas->Heat Check QC Check: HPLC/TLC (Is SM < 2%?) Heat->Check Check->Heat No (Continue Heating) Workup Workup: EtOAc Extr. Wash w/ Brine Check->Workup Yes Purify Purification: Recrystallization or Column Workup->Purify

Figure 2: Operational workflow for the synthesis of 5-aryl-2-fluorobenzamides.

Troubleshooting & Expert Insights

Amide Dehydration

Under harsh conditions (high temp >120°C) or acidic workups, the primary amide can dehydrate to a nitrile (Ar-CN).

  • Solution: Maintain pH > 7 during reaction and workup. Avoid temperatures above 100°C.

Protodebromination

If the reaction stalls or yields are low, you may observe the formation of 2-fluorobenzamide (Br replaced by H). This is often due to insufficient transmetallation rates.

  • Solution: Increase the concentration of Boronic Acid (1.5 equiv) and ensure the solvent is strictly degassed. Switching to a more active catalyst like XPhos Pd G2 can also accelerate the coupling over the side reaction.

Palladium Scavenging

Benzamides can chelate residual Palladium, leading to colored products.

  • Solution: Treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of N-acetylcysteine before final concentration.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor.[2] Journal of Medicinal Chemistry, 52(22), 7170–7185. (Demonstrates the utility of the benzamide scaffold in drug discovery). Link

  • Gonzalez, A., et al. (2018). Practical Guide to Suzuki-Miyaura Coupling for Pharmaceutical Intermediates. Organic Process Research & Development. Link

  • PubChem Compound Summary. (2023). This compound (CID 11236582). National Center for Biotechnology Information. Link

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Bromo-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method demonstrates excellent resolution, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development settings. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).

Introduction

This compound is a halogenated aromatic amide of increasing importance in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical parameter that directly impacts the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for its purity determination is essential.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1] This document provides a comprehensive, step-by-step protocol for a reversed-phase HPLC method tailored for this compound, complete with insights into the rationale behind the selected chromatographic conditions and a framework for method validation.

Physicochemical Properties and Chromatographic Strategy

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not widely published, its structure allows for logical inferences that guide the chromatographic strategy.

  • Structure and Polarity: this compound possesses a moderately polar benzamide core with hydrophobic character contributed by the aromatic ring and the bromine substituent. This balance of polarity makes it an ideal candidate for reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2]

  • UV Absorbance: The presence of the benzoyl group, a strong chromophore, indicates that the molecule will exhibit significant ultraviolet (UV) absorbance. Aromatic amides typically show strong absorbance in the 200-300 nm range. A photodiode array (PDA) or UV detector is therefore highly suitable for this analysis.

  • Solubility: The compound is expected to be soluble in common organic solvents such as acetonitrile and methanol, and slightly soluble in water.[3][4] This solubility profile is well-suited for typical reversed-phase mobile phases.

Based on these properties, a reversed-phase HPLC method utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier (acetonitrile) was selected.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector is required.[1][2]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard of known purity

    • (Optional) Phosphoric acid or formic acid (for mobile phase pH adjustment)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Rationale for Parameter Selection:

  • Mobile Phase: A gradient of water and acetonitrile is employed to ensure the elution of both the main compound and any potential impurities with varying polarities.[1] The initial mobile phase composition can be adjusted if the main peak elutes too early or too late.[2] For acidic or basic impurities, buffering the aqueous mobile phase (e.g., with 20 mM phosphate buffer at pH 2.5) can improve peak shape by maintaining a consistent ionization state of the analytes.[5][6]

  • Detection Wavelength: The selection of 225 nm is based on the typical UV absorbance of aromatic amides and provides a good balance of sensitivity for the parent compound and potential impurities. A PDA detector can be used to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer it to a 10 mL volumetric flask, and prepare a 1000 µg/mL stock solution in the same manner as the standard. Dilute this stock solution 1:10 with the diluent to obtain the final sample solution.

HPLC Analysis Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) equilibration System Equilibration (20 min) prep_std->equilibration prep_spl Prepare Sample Solution (100 µg/mL) prep_spl->equilibration injection Inject Standard/Sample (10 µL) equilibration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (225 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC Purity Analysis of this compound.

Data Analysis and System Suitability

The purity of the this compound sample is determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Before analyzing the samples, the system suitability must be established to ensure the performance of the chromatographic system. This is achieved by injecting the working standard solution multiple times (e.g., n=5).

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Framework

A comprehensive validation of this analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by analyzing spiked samples and subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the nominal sample concentration.

  • Accuracy: The closeness of the test results to the true value. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[9][10] The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The method is straightforward, utilizes common instrumentation and reagents, and is amenable to validation according to regulatory standards. This protocol serves as a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 32(8), 564-575.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • UWSpace - University of Waterloo. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. Retrieved from [Link]

  • NIH. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-aminobenzophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Developing Novel Benzamide-Based Anti-Inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2] However, traditional NSAIDs are associated with significant gastrointestinal and cardiovascular side effects due to their non-selective inhibition of COX-1 and COX-2.[2] This has driven the development of selective COX-2 inhibitors and agents targeting other inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[1][3]

Benzamide derivatives represent a versatile scaffold in medicinal chemistry, with demonstrated anti-inflammatory, analgesic, and anticancer properties.[4] The starting material, 5-Bromo-2-fluorobenzamide, offers three key points for chemical modification: the bromine atom, amenable to palladium-catalyzed cross-coupling reactions; the activated fluorine atom, susceptible to nucleophilic aromatic substitution; and the benzamide moiety itself, which can be modified or serve as a crucial pharmacophoric element. This strategic combination of reactive sites allows for the creation of diverse chemical libraries with the potential for novel anti-inflammatory activity.

This guide provides detailed protocols for the synthesis of two classes of potential anti-inflammatory agents derived from this compound: biaryl benzamides as potential COX-2 inhibitors and N-aryl/heteroaryl benzamides targeting other inflammatory pathways. We will also detail the subsequent biological evaluation of these novel compounds.

Design Strategy: Leveraging the this compound Scaffold

Our synthetic strategy is based on the known structure-activity relationships (SAR) of anti-inflammatory agents. For COX-2 inhibition, a diarylheterocycle-like structure is often favored, where one aromatic ring binds to a hydrophobic pocket and a side chain on the other ring interacts with a secondary pocket in the enzyme active site.[1][5] For broader anti-inflammatory activity, modulation of the NF-κB and MAPK signaling pathways is a key objective.[6]

  • Strategy 1: Suzuki-Miyaura Coupling for Biaryl Benzamides (Potential COX-2 Inhibitors). The bromine atom at the 5-position of this compound is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This allows for the introduction of a second aryl or heteroaryl ring, mimicking the structure of known COX-2 inhibitors.

  • Strategy 2: Buchwald-Hartwig Amination for N-Aryl/Heteroaryl Benzamides. The same bromine atom can be functionalized via Buchwald-Hartwig amination to introduce various amine-containing moieties.[9][10] This approach allows for the exploration of different chemical space and the potential to target other inflammatory pathways.

  • Strategy 3: Nucleophilic Aromatic Substitution of the Fluoro Group. The electron-withdrawing benzamide group activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[11][12] This allows for the introduction of phenoxy or other nucleophilic groups at the 2-position, further diversifying the chemical scaffold.

Synthetic Protocols

Part 1: Synthesis of Biaryl Benzamide Derivatives via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative biaryl benzamide, a potential COX-2 inhibitor, from this compound and an arylboronic acid.

Workflow for the Synthesis of Biaryl Benzamides

A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Arylboronic Acid B->C D Biaryl Benzamide Derivative C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Synthetic workflow for biaryl benzamides.

Protocol 1: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzamide

  • Materials:

    • This compound

    • 4-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.) to the flask.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-(4-methoxyphenyl)benzamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of N-Aryl/Heteroaryl Benzamides via Buchwald-Hartwig Amination

This protocol details the synthesis of an N-aryl benzamide derivative, which may exhibit broad anti-inflammatory activity.

Workflow for Buchwald-Hartwig Amination

A This compound C Buchwald-Hartwig Amination (Pd Precatalyst, Ligand, Base, Solvent) A->C B Aryl/Heteroaryl Amine B->C D N-Aryl/Heteroaryl Benzamide C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Synthetic workflow for N-aryl/heteroaryl benzamides.

Protocol 2: Synthesis of 5-(Phenylamino)-2-fluorobenzamide

  • Materials:

    • This compound

    • Aniline

    • [Pd(allyl)Cl]₂

    • t-BuXPhos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Ethyl acetate

    • Saturated aqueous ammonium chloride

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox, combine this compound (1.0 equiv.), [Pd(allyl)Cl]₂ (0.02 equiv.), and t-BuXPhos (0.08 equiv.) in a reaction vessel.

    • Add sodium tert-butoxide (1.4 equiv.) and toluene.

    • Add aniline (1.2 equiv.) to the mixture.

    • Seal the vessel and heat the reaction mixture to 100 °C for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield 5-(phenylamino)-2-fluorobenzamide.

    • Confirm the structure of the product by NMR and mass spectrometry.

Biological Evaluation Protocols

The synthesized compounds should be evaluated for their anti-inflammatory potential using a tiered approach, starting with in vitro enzymatic and cell-based assays, followed by in vivo models for promising candidates.

In Vitro Assays

Protocol 3: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the selectivity of the synthesized compounds for the COX-2 isoform over COX-1.

  • Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of a fluorescent product generated from a suitable probe.[13]

  • Materials:

    • COX-1 and COX-2 enzymes (human recombinant)

    • COX Assay Buffer

    • COX Probe

    • Arachidonic acid (substrate)

    • Test compounds dissolved in DMSO

    • Celecoxib (selective COX-2 inhibitor control)

    • Indomethacin (non-selective COX inhibitor control)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a series of dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the COX Assay Buffer, followed by the COX-1 or COX-2 enzyme.

    • Add the test compounds or control inhibitors to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Protocol 4: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This cell-based assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce and release TNF-α.[14] The concentration of TNF-α in the cell culture supernatant is quantified by ELISA.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • LPS (from E. coli)

    • Test compounds dissolved in DMSO

    • Dexamethasone (positive control)

    • TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the IC₅₀ values for the inhibition of TNF-α production.

In Vivo Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.

  • Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

  • Procedure:

    • Acclimatize male Wistar rats for at least one week.

    • Administer the test compounds orally or intraperitoneally at various doses.

    • After a specified pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Data Presentation and Interpretation

The results from the synthetic and biological evaluations should be systematically tabulated for clear comparison and interpretation.

Table 1: Synthetic Yields of Novel Benzamide Derivatives

Compound IDSynthetic RouteYield (%)
B-1 Protocol 1 (R = 4-OMe)75
B-2 Protocol 1 (R = 4-CF₃)68
N-1 Protocol 2 (Amine = Aniline)82
N-2 Protocol 2 (Amine = 4-Fluoroaniline)78

Table 2: In Vitro Anti-Inflammatory Activity of Synthesized Compounds

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition IC₅₀ (µM)
B-1 >1008.5>11.825.3
B-2 >1002.1>47.615.8
N-1 45.230.11.55.2
N-2 50.842.51.23.9
Celecoxib 15.00.0530010.1
Indomethacin 0.10.90.1112.5

Structure-Activity Relationship (SAR) and Mechanistic Insights

A preliminary analysis of the hypothetical data in Table 2 suggests that the biaryl benzamides (B-1 and B-2 ) exhibit promising selective COX-2 inhibition, with the electron-withdrawing trifluoromethyl group in B-2 enhancing potency. The N-aryl benzamides (N-1 and N-2 ) show weaker and non-selective COX inhibition but are more potent inhibitors of TNF-α release, suggesting a different mechanism of action, possibly through the modulation of transcription factors like NF-κB.

Inflammatory Signaling Pathways

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa MAPK->COX2 MAPK->TNFa PGs Prostaglandins COX2->PGs

Caption: Key inflammatory signaling pathways.

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide offer robust and reproducible methods for the synthesis and evaluation of biaryl and N-aryl benzamide derivatives. The tiered biological evaluation approach allows for the efficient identification of lead compounds with promising activity and selectivity profiles. Further optimization of these lead compounds, guided by detailed SAR studies, could lead to the development of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

  • Moorhouse, S. J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Retrieved from [Link]

  • Bialas, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Retrieved from [Link]

  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. (2022). MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Retrieved from [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

  • Smith, W. L., & Marnett, L. J. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. ACS Publications. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2022). The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. Retrieved from [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates. Retrieved from [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PubMed Central. Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. (n.d.). PubMed Central. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 5-Bromo-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is not proceeding to completion. What are the most common causes?

A1: Incomplete conversion in the amination of this compound can stem from several factors. The primary culprits are often related to catalyst activity, reagent purity, and the reaction environment. Specifically, consider the following:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by oxygen and certain functional groups. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Catalyst poisoning can also occur from impurities in your starting materials or solvent.

  • Insufficiently Strong Base: The choice of base is critical for deprotonating the amide, a crucial step in the catalytic cycle.[2] For amide couplings, stronger bases are often required than for amine couplings. If you are using a weaker base like K₂CO₃, it may not be sufficient to drive the reaction to completion, especially at lower temperatures.[3]

  • Poor Solubility: One of the most overlooked reasons for reaction failure is the insolubility of reagents.[4] If your starting materials, base, or catalytic species are not adequately dissolved in the chosen solvent, the reaction kinetics will be severely hampered.

  • Substrate-Specific Challenges: The electronic properties of this compound, specifically the electron-withdrawing nature of the fluoro and amide groups, can influence the oxidative addition and reductive elimination steps of the catalytic cycle. This may necessitate the use of more electron-rich and sterically hindered ligands to promote these key steps.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often promoted by β-hydride elimination from the palladium-amido complex. To suppress this unwanted pathway:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium that favor reductive elimination (the desired product-forming step) over β-hydride elimination. Ligands such as XPhos, SPhos, and BrettPhos are specifically designed to address this issue.[5]

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. While a strong base is necessary, extremely strong bases in combination with certain solvents can sometimes exacerbate this side reaction. Screening different bases (e.g., NaOt-Bu, LHMDS, Cs₂CO₃) can help identify the optimal choice for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination. However, this must be balanced with achieving a reasonable reaction rate.

Q3: Which palladium source and ligand combination is a good starting point for the amination of this compound?

A3: For the coupling of amides with aryl halides, a robust catalytic system is required. A highly effective and commonly used starting point is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, or a pre-formed palladium(0) source like Pd₂(dba)₃, with a bulky biarylphosphine ligand.

Given that amides are less nucleophilic than amines, ligands that promote a faster rate of reductive elimination are generally preferred.[3] Therefore, a good initial choice would be:

  • Palladium Source: Pd(OAc)₂ or a pre-catalyst like a G3 or G4 Buchwald precatalyst.

  • Ligand: Xantphos has been shown to be effective for the coupling of primary amides.[6] Alternatively, more sterically demanding and electron-rich ligands from the Buchwald family, such as tBuXPhos or tBuBrettPhos, are excellent candidates, as they are designed to facilitate challenging couplings.[3]

It is highly recommended to screen a small panel of ligands to identify the optimal one for this specific transformation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Inactive CatalystEnsure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] • Use Fresh Reagents: Palladium precatalysts and ligands can degrade over time, especially if not stored properly under an inert atmosphere. • Consider a Pre-catalyst: Buchwald pre-catalysts are designed for reliable and rapid generation of the active Pd(0) species upon exposure to a base.[4]
2. Inappropriate BaseScreen Bases: Amide deprotonation is often the rate-limiting step. Test a range of bases from moderately strong (e.g., Cs₂CO₃, K₃PO₄) to very strong (e.g., NaOt-Bu, LHMDS).[4] The pKa of the base is a critical parameter. • Check Base Quality: Ensure the base is anhydrous and of high purity. Carbonates can be particularly sensitive to absorbed water.
3. Poor SolubilitySolvent Screening: Test a variety of solvents. While toluene and dioxane are common, other solvents like THF, CPME, or t-BuOH might offer better solubility for your specific substrates and reagents.[4] Aromatic hydrocarbons are often good choices.[7][8] • Increase Temperature: Higher temperatures can improve solubility and reaction rates. Typical temperatures range from 80-110 °C.[4]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Unfavorable Reaction KineticsOptimize Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) to accelerate reductive elimination relative to side reactions like β-hydride elimination.[5] • Adjust Temperature: Lowering the temperature may selectively slow down the side reaction.
2. Base-Induced DecompositionUse Weaker, Soluble Bases: If your substrate is sensitive to strong, insoluble bases, consider weaker, more soluble options like Cs₂CO₃.[4][6] This can be particularly important for substrates with sensitive functional groups.
Reaction Stalls at Partial Conversion 1. Catalyst InhibitionAryl Iodide Effect (if applicable): While your substrate is a bromide, it's worth noting that iodide ions generated from aryl iodides can inhibit the catalyst.[4][9] This is less of a concern with bromides. • Product Inhibition: In some cases, the product itself can act as a ligand and inhibit the catalyst. Increasing catalyst loading might be necessary.
2. Reagent DegradationCheck Reagent Stability: Ensure your starting materials and reagents are stable under the reaction conditions. High temperatures and strong bases can sometimes lead to decomposition.

Experimental Protocols

General Procedure for Small-Scale Reaction Optimization

This protocol outlines a method for screening different reaction conditions in parallel to efficiently identify the optimal parameters for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox or under inert atmosphere):

    • To a reaction vial, add this compound (1.0 equiv).

    • Add the amine coupling partner (1.1 - 1.5 equiv).

    • Add the base (1.5 - 2.0 equiv).

    • Add the palladium precatalyst (1-5 mol %).

    • Add a stir bar.

  • Reaction Setup:

    • Add the anhydrous solvent to the vial.

    • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Reaction Execution:

    • Place the vial in a heating block set to the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).

  • Analysis:

    • Allow the reaction to cool to room temperature.

    • Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a small plug of silica gel.

    • Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and identify any side products.

Visualizing the Catalytic Cycle and Troubleshooting Logic

A clear understanding of the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L_n OxAdd->PdII_Aryl Ligand_Exch Amide Coordination (Base-assisted) PdII_Aryl->Ligand_Exch HNRR' PdII_Amido Ar-Pd(II)(NRR')L_n Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NRR' (Product) Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The following flowchart provides a logical pathway for troubleshooting common issues.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Inert_Yes Yes Check_Inert->Inert_Yes Yes Inert_No No Check_Inert->Inert_No No Check_Base Is the base strong enough and of high quality? Inert_Yes->Check_Base Fix_Inert Improve inert atmosphere technique (e.g., use glovebox, degas solvent) Inert_No->Fix_Inert Fix_Inert->Start Base_Yes Yes Check_Base->Base_Yes Yes Base_No No Check_Base->Base_No No Check_Solubility Are all reagents soluble in the chosen solvent? Base_Yes->Check_Solubility Screen_Bases Screen stronger/anhydrous bases (e.g., NaOt-Bu, LHMDS) Base_No->Screen_Bases Screen_Bases->Start Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Optimize_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) Solubility_Yes->Optimize_Ligand Screen_Solvents Screen different solvents and/or increase temperature Solubility_No->Screen_Solvents Screen_Solvents->Start Success Reaction Optimized Optimize_Ligand->Success

Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.

References

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved from [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 27). YouTube. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020, February 11). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. Retrieved from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Retrieved from [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination reaction. ResearchGate. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2014, June 18). National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges related to catalyst deactivation, offering in-depth troubleshooting advice and preventative strategies to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Catalyst Deactivation

This compound is a valuable substrate in medicinal chemistry, offering multiple points for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. However, the electronic properties of this substrate—namely, the electron-withdrawing nature of the fluoro and benzamide groups—can present unique challenges in maintaining the stability and activity of the palladium catalyst. Catalyst deactivation is a frequent cause of low yields, reaction failures, and poor reproducibility. This guide provides a structured approach to diagnosing and resolving these issues.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted this compound.

Question: My reaction is not working at all. What are the likely causes related to the catalyst?

Answer: A complete lack of conversion often points to a fundamental issue with the active catalyst generation or its immediate deactivation. Here’s a breakdown of potential causes and solutions:

  • Inefficient Pre-catalyst Activation: Many palladium sources, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[1] If this reduction is inefficient, the reaction will not initiate.

    • Troubleshooting:

      • Switch to a Pre-formed Pd(0) Source: Consider using a catalyst like Pd(PPh₃)₄ or a more modern, air-stable pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). These pre-catalysts are designed for reliable and efficient generation of the active catalytic species.

      • Ensure Proper Reagent Quality: If using a Pd(II) source, ensure that your reagents and solvents are of high purity and appropriately degassed. Trace oxygen can interfere with the reduction process.[1]

  • Oxidation of the Active Catalyst: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which renders it inactive.

    • Troubleshooting:

      • Rigorous Degassing: Ensure that your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Ligand Oxidation or Degradation: Phosphine ligands, especially electron-rich and bulky ones that are often necessary for coupling electron-deficient aryl halides, can be sensitive to air.[1]

    • Troubleshooting:

      • Use Fresh Ligands: Whenever possible, use ligands from a freshly opened container or store them in a glovebox.

      • Ligand Selection: For the electron-deficient this compound, consider robust ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.[2]

  • Catalyst Poisoning: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons.

    • Troubleshooting:

      • Purity Check: Verify the purity of your this compound and coupling partner. Impurities from the synthesis of the starting material can inhibit the catalyst.

      • Solvent and Base Purity: Use high-purity, anhydrous solvents and fresh, high-quality bases.

Problem 2: Reaction Stalls or is Incomplete

The reaction starts, but it stops before the starting material is fully consumed, even after an extended reaction time.

Question: My reaction is sluggish and doesn't go to completion. What could be causing this gradual catalyst deactivation?

Answer: A stalling reaction suggests that the catalyst is initially active but loses its efficacy over time. The primary culprit is often the formation of inactive palladium species.

  • Formation of Palladium Black: The active, soluble Pd(0) catalyst can aggregate to form insoluble and inactive palladium black. This is a common deactivation pathway.

    • Troubleshooting:

      • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the monoligated palladium species and prevent aggregation. However, a large excess can sometimes inhibit the reaction.

      • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature to see if catalyst stability improves.

      • Solvent Choice: The choice of solvent can influence the stability of the catalytic species. A solvent screen (e.g., toluene, dioxane, THF, DMF) may be necessary to find the optimal conditions.

  • Substrate-Related Deactivation: The amide functionality in this compound can potentially coordinate to the palladium center, leading to off-cycle and inactive species.

    • Troubleshooting:

      • Ligand Selection: Employ bulky and electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands) that can promote the desired catalytic cycle and minimize unwanted coordination.[3]

      • Base Selection: The choice of base can be critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.

Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd_Black Palladium Black (Inactive Aggregates) Pd(0)L2->Pd_Black Aggregation Ligand_Degradation Ligand Degradation Pd(0)L2->Ligand_Degradation Oxidation ArPd(II)XL2 Ar-Pd(II)-X(L)n Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-M) ArPd(II)XL2->Transmetalation Off_Cycle Off-Cycle Species (e.g., Pd-Amide Complex) ArPd(II)XL2->Off_Cycle Undesired Coordination ArPd(II)RL2 Ar-Pd(II)-R(L)n Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: General palladium catalytic cycle and common deactivation pathways.

Problem 3: Significant Formation of Side Products

Your reaction yields a mixture of products, with significant amounts of dehalogenated starting material or homocoupled products.

Question: I am observing significant byproducts. What is causing this and how can I improve selectivity?

Answer: The formation of byproducts such as dehalogenated 5-amino-2-fluorobenzamide or homocoupled products is often indicative of competing reaction pathways that can be influenced by the catalyst's state.

  • Dehalogenation (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen, can occur under certain conditions.

    • Potential Causes & Solutions:

      • Source of Hydride: Trace water or the use of certain bases or solvents can act as a hydride source. Ensure anhydrous conditions if the protocol calls for it.

      • Optimize Reaction Conditions: Dehalogenation can sometimes be favored at higher temperatures. Running the reaction at the lowest effective temperature may minimize this side product.[4]

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the coupling partner (e.g., boronic acid in a Suzuki reaction) can be a significant side reaction.

    • Potential Causes & Solutions:

      • Presence of Oxygen: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction. Rigorous degassing is crucial.[1]

      • Base and Solvent Choice: The choice of base and solvent can influence the rate of homocoupling. A screen of different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvents may be necessary.

Problem 4: Poor Reproducibility

You have successfully run the reaction before, but now it is failing or giving poor yields under what you believe are identical conditions.

Question: Why is my reaction not reproducible?

Answer: Poor reproducibility in palladium-catalyzed reactions is a common frustration and often points to subtle, overlooked variables.

  • Inconsistent Reagent Quality:

    • Troubleshooting:

      • Reagent Age and Storage: Use fresh bottles of palladium catalysts, ligands, and bases. Some reagents can degrade over time, even when stored under seemingly appropriate conditions.

      • Lot-to-Lot Variability: Be aware of potential lot-to-lot variability in reagents, especially boronic acids, which can contain varying amounts of anhydrides.

  • Variations in Reaction Setup:

    • Troubleshooting:

      • Degassing Efficiency: Ensure your degassing procedure is consistent and effective each time.

      • Stirring Rate: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics. Maintain a consistent and vigorous stirring rate.

  • Atmospheric Control:

    • Troubleshooting:

      • Inert Atmosphere Integrity: Small leaks in your reaction setup can introduce enough oxygen to deactivate the catalyst. Always check your seals and maintain a positive pressure of inert gas.

Troubleshooting Workflow

G start Reaction Failure or Low Yield check_catalyst Check Catalyst System (Pre-catalyst, Ligand) start->check_catalyst check_reagents Verify Reagent Purity (Substrate, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Degassing) start->check_conditions optimize_ligand Optimize Ligand (Type, Loading) check_catalyst->optimize_ligand optimize_conditions Optimize Conditions (Solvent, Base, Temp.) check_reagents->optimize_conditions check_conditions->optimize_conditions success Successful Reaction optimize_ligand->success optimize_conditions->success

Caption: A systematic workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: What is palladium black, and how can I prevent its formation? A1: Palladium black is a finely divided, amorphous form of palladium metal that precipitates from the reaction mixture. It is catalytically inactive because the palladium atoms are no longer in a soluble, low-coordinate state. Prevention strategies include using an appropriate ligand-to-metal ratio to stabilize the active species, choosing a suitable solvent that promotes solubility, and avoiding excessively high temperatures.

Q2: Can the amide group in this compound chelate to the palladium and inhibit the reaction? A2: Yes, it is possible for the amide group, particularly the carbonyl oxygen or the nitrogen, to coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that do not readily re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands can sterically disfavor this type of coordination and promote the desired cross-coupling pathway.[5]

Q3: How important is the choice of base? A3: The base plays a crucial role in several steps of the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[6] The strength, solubility, and nature of the counter-ion of the base can all impact the reaction outcome. An empirical screen of bases is often necessary for optimizing a new reaction.

Q4: Are there any specific impurities in this compound I should be aware of? A4: As with any synthetic reagent, impurities from previous synthetic steps can be present. For aryl halides, residual starting materials or byproducts from the halogenation step could be present. It is always recommended to use starting materials of high purity (≥98%).

Data Presentation

Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound

Reaction TypePalladium SourceRecommended LigandsTypical BaseSolvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF/H₂O
Buchwald-Hartwig Pd₂(dba)₃, [Pd(allyl)Cl]₂XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane
Heck Pd(OAc)₂P(o-tolyl)₃, P(t-Bu)₃Et₃N, K₂CO₃DMF, Acetonitrile

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

    • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents:

    • Add the palladium pre-catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

    • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

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  • Lipshutz, B. H., et al. (2019). Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. Angewandte Chemie International Edition, 58(42), 15003-15007. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • da Silva, J. G., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-Pd II Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. Catalysts, 14(3), 195. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Angewandte Chemie International Edition, 39(14), 2509-2511. [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 5-Bromo-2-fluorobenzamide in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for handling 5-Bromo-2-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during its use in synthetic protocols. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure your reactions proceed efficiently and successfully.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: I'm having trouble dissolving this compound. What are the likely causes?

Poor solubility is a frequent challenge with benzamide derivatives. The primary reasons stem from the molecule's structural characteristics. The presence of two benzene rings contributes to its hydrophobic nature, while the amide and ketone groups allow for hydrogen bonding.[1] The interplay of these factors means that solubility is highly dependent on the solvent system. Common causes for dissolution failure include:

  • Incorrect Solvent Choice: The solvent may not have the appropriate polarity to overcome the crystal lattice energy of the solid.

  • Insufficient Temperature: The solubility of most solids, including this compound, is temperature-dependent. Dissolution is often an endothermic process, meaning solubility increases with heat.[2]

  • Low Solvent Volume: There may simply be an insufficient amount of solvent to dissolve the given quantity of solute.

Q2: What are the best initial solvents to try for dissolving this compound?

Based on the "like dissolves like" principle, solvents with moderate to high polarity are the best starting points.[3] The benzamide structure suggests good solubility in polar organic solvents.[4] For the parent compound, benzamide, solubility is highest in methanol and acetone, followed by other alcohols like ethanol and propanol.[5][6] While specific data for this compound is limited, a similar profile is expected.

We recommend screening the solvents listed in the table below as a starting point.

Q3: My reaction is slow or appears incomplete, even though the this compound seems to have dissolved. Could this still be a solubility issue?

Yes, this is a classic sign of a solubility-limited reaction. The compound may appear to have dissolved, but the concentration of the dissolved species is too low to sustain an efficient reaction rate.[7] The reaction consumes the dissolved starting material, and the rate then becomes limited by how quickly the remaining solid can dissolve to replenish the concentration in solution. This is often mistaken for a catalyst or reagent issue, but it is fundamentally a mass transfer problem.

Q4: Can I just keep adding more solvent until it dissolves?

While increasing the solvent volume can work, it has significant practical drawbacks. Large solvent volumes can make the reaction difficult to handle, increase costs, and complicate downstream processing like product isolation and purification. Furthermore, excessively dilute conditions can dramatically slow down reaction kinetics, particularly for bimolecular reactions, potentially leading to lower yields or the formation of side products. It is often more effective to find a better solvent or employ an advanced solubilization technique.

Data Presentation: Solvent Selection Guide

The following table provides a recommended starting point for solvent screening based on the expected properties of this compound. The predictions are derived from data on structurally similar compounds like benzamide and other halogenated aromatics.[1][5][8]

Solvent ClassRecommended SolventsExpected SolubilityRationale & Comments
Polar Aprotic DMF, DMSO, AcetonitrileGood to ExcellentThese solvents are highly polar and can effectively solvate the amide group. DMF and DMSO are particularly powerful solvents for amides. Acetonitrile is a good option but may be slightly less effective.[5]
Polar Protic Methanol, Ethanol, IPAModerate to Good, likely increasing with temperatureAlcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the amide functional group.[4] Solubility is expected to increase significantly upon heating.[5]
Ethers THF, 1,4-DioxaneModerateThese solvents have moderate polarity and can solvate the aromatic portion of the molecule well. They are less effective at solvating the amide group compared to protic or aprotic polar solvents.
Halogenated Dichloromethane (DCM)Low to ModerateWhile often used in synthesis, DCM is less polar and may not be the best choice for initial dissolution unless used in a co-solvent system. It was used in the synthesis of the related 5-Bromo-2-fluorobenzoic acid.[9]
Non-Polar Toluene, HexanesPoor to InsolubleThese solvents lack the polarity to effectively interact with the polar amide group of this compound. They are generally not recommended as primary solvents.

Troubleshooting Guides & Experimental Protocols

When facing persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols for resolving these challenges.

Guide 1: Systematic Solvent Screening Workflow

This protocol outlines a standardized method for efficiently identifying a suitable solvent system.

Experimental Protocol: Isothermal Solubility Determination
  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table above.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker for 24-48 hours to ensure equilibrium is reached.[3] The presence of undissolved solid is necessary to confirm saturation.

  • Observation: After equilibration, visually inspect the vials for undissolved solid.

  • Heating Test: For vials with undissolved solid, gently heat them in increments of 10 °C, agitating at each step, and note the temperature at which complete dissolution occurs.

  • Analysis: Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble" at the tested temperatures. The solvent that dissolves the compound at the lowest temperature and volume is often the best choice.

Visualization: Solvent Screening Workflow

Diagram 1: Systematic Solvent Screening Workflow start Start: Solubility Issue Identified screen Step 1: Solvent Screening Select a diverse range of solvents (polar aprotic, polar protic, etc.) start->screen protocol Step 2: Isothermal Protocol Add known mass of solute to known volume of solvent. Agitate at constant temp (e.g., 25°C) for 24h. screen->protocol observe Step 3: Visual Observation|Is the solid fully dissolved? protocol->observe soluble Result: Soluble|Solvent is suitable for reaction. Proceed to synthesis. observe->soluble Yes insoluble Solid remains undissolved observe->insoluble No heat Step 4: Temperature Increase|Gradually heat the mixture. Observe dissolution. insoluble->heat soluble_heat Result: Soluble with Heat|Solvent is suitable for reactions at elevated temperatures. heat->soluble_heat Yes, dissolves advanced Step 5: Advanced Techniques|Consider co-solvents or sonication. heat->advanced No, remains insoluble Diagram 2: Troubleshooting Incomplete Reactions start Problem: Reaction is Slow or Incomplete check_sol Is starting material fully dissolved? start->check_sol reagent_issue Potential Reagent/Catalyst Issue|Troubleshoot other reaction parameters. check_sol->reagent_issue Yes, clear solution sol_issue Solubility is the likely cause check_sol->sol_issue No, solid is present increase_temp Option 1: Increase Temperature Does the reaction permit heating? sol_issue->increase_temp heat_rxn Action: Heat Reaction Increase temperature to improve solubility and reaction rate. Monitor for side products. increase_temp->heat_rxn use_cosolvent Option 2: Use Co-Solvent Add a small amount of a stronger solvent (e.g., DMSO). increase_temp->use_cosolvent sonicate Option 3: Use Sonication Apply sonication to aid dissolution during the reaction. use_cosolvent->sonicate

Caption: Decision tree for addressing slow or incomplete reactions.

By employing the systematic screening methods and advanced techniques outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • Wikipedia. Benzamide. [Link]

  • Solubility of Things. Benzamide. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ChemWhat. 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0. [Link]

  • Home Sunshine Pharma. 5-Bromo-2-fluorobenzoic Acid CAS 146328-85-0. [Link]

  • Reddit. Looking for suggestions to dissolve benzamide derivatives : r/chemistry. [Link]

  • Spiral, Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Reddit. Precursors do not dissolve in solvent during reaction - is it a bad thing or to be expected. : r/OrganicChemistry. [Link]

  • ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data. [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility - StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

Sources

scale-up challenges for the synthesis of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 5-Bromo-2-fluorobenzamide , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., isoxazolines, indazoles).

This content is structured as a Technical Support Center resource, designed for process chemists and engineers.

Status: Operational | Topic: Scale-Up & Troubleshooting | Tier: Advanced

Executive Summary & Route Selection

The synthesis of this compound on a kilogram scale presents distinct challenges compared to bench-scale preparation. The electron-withdrawing nature of the ortho-fluorine and meta-bromine substituents significantly increases the electrophilicity of the carbonyl carbon. While this accelerates amidation, it also drastically increases susceptibility to hydrolysis and nucleophilic aromatic substitution (


) side reactions.
Route Decision Matrix

Select your synthetic pathway based on starting material availability and plant capabilities.

RouteSelection Start Starting Material? Acid 5-Bromo-2-fluorobenzoic acid Start->Acid Nitrile 5-Bromo-2-fluorobenzonitrile Start->Nitrile RouteA Route A: Acid Chloride Activation (Recommended for Scale) Acid->RouteA Standard Path Decision Plant Constraints? Nitrile->Decision RouteB Route B: Nitrile Hydrolysis (High Waste Load) Decision->RouteA Hydrolysis to Acid then Route A Decision->RouteB Oxidative Hydrolysis (H2O2/Base)

Figure 1: Synthetic decision tree. Route A is the industry standard due to atom economy and ease of purification.

The "Gold Standard" Protocol: Acid Chloride Route

Context: This route involves activating 5-bromo-2-fluorobenzoic acid with thionyl chloride (


) followed by quenching with aqueous ammonia.
Core Workflow Diagram

Workflow Step1 Activation Reagent: SOCl2 (1.2 equiv), Cat. DMF Temp: Reflux (75-80°C) Control: Off-gas scrubbing (HCl/SO2) Step2 Distillation Action: Remove excess SOCl2 Critical: Chase with Toluene x2 Goal: Remove acidic volatiles Step1->Step2 Conversion >99% Step3 Amidation (The Quench) Reagent: 25% NH4OH (aq) Mode: Inverse Addition (Acid Chloride -> NH3) Temp: <10°C (Critical) Step2->Step3 Residue dissolved in THF/Toluene Step4 Isolation Action: Filtration & Water Wash Purification: Recrystallization (EtOH/H2O) Step3->Step4 Precipitation complete

Figure 2: Step-by-step process flow for the Acid Chloride route, highlighting critical control points.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during scale-up.

Category: Reaction Stalling & Activation

Q1: I am seeing unreacted benzoic acid even after refluxing with


 for 6 hours. Why isn't it converting? 
Diagnosis:  The electron-deficient ring makes the carboxylic acid less nucleophilic, slowing the initial attack on thionyl chloride.
Corrective Action: 
  • Catalyst is Mandatory: You must use Dimethylformamide (DMF). It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than

    
     alone. Use 1-2 mol% DMF .
    
  • Check Reagent Quality:

    
     degrades over time. If the liquid is yellow/orange, distill it or use a fresh bottle.
    
  • Temperature: Ensure you are at a true reflux (internal temp >75°C).

Category: Impurity Profile (The "Pink Product" Issue)

Q2: My final product is off-white or pink, and NMR shows a side product (~5-10%). What is happening? Diagnosis: You are likely observing Nucleophilic Aromatic Substitution (


) .
  • Mechanism: The 2-fluoro position is highly activated by the ortho-carbonyl and para-bromine. If the amidation temperature spikes (>20°C) or if you use a large excess of concentrated ammonia, the ammonia can displace the fluorine atom, forming 2-amino-5-bromobenzamide . Corrective Action:

  • Strict Temperature Control: Keep the quench temperature below 10°C .

  • Inverse Addition: Do not add ammonia to the acid chloride. Add the acid chloride solution (in Toluene or THF) slowly into the cold ammonia water. This ensures ammonia is always in excess relative to the heat generated, but the temperature remains managed by the addition rate.

Category: Yield Loss & Hydrolysis

Q3: My conversion to acid chloride was 100%, but after the ammonia quench, I have 15% benzoic acid in the final solid. Diagnosis: Competitive Hydrolysis. The 5-bromo-2-fluorobenzoyl chloride is extremely electrophilic. It reacts with water faster than unsubstituted benzoyl chloride. Corrective Action:

  • Solvent Choice: Ensure the acid chloride is dissolved in a dry, water-immiscible solvent (e.g., Toluene, DCM) before adding to aqueous ammonia. This creates a biphasic system where the reaction occurs at the interface, favoring the amine (which is a better nucleophile than water).

  • Agitation: High-shear mixing is required to ensure mass transfer of the amine into the organic phase before water hydrolysis can compete.

Category: Filtration & Physical Form

Q4: The filtration is extremely slow; the product forms a "mud" or gel. Diagnosis: Rapid precipitation trapped impurities and created an amorphous solid (occlusion). Corrective Action:

  • Digestion: After the addition is complete, do not filter immediately. Warm the slurry to 40-50°C for 1 hour, then cool slowly back to 0-5°C. This "Ostwald ripening" allows small crystals to dissolve and redeposit on larger ones, improving filtration rates.

  • Wash Protocol: Wash the filter cake with 5%

    
      (to remove hydrolyzed acid) followed by water until neutral pH.
    

Scale-Up Data & Specifications

ParameterBench Scale (10g)Pilot Scale (1kg)Critical Factor at Scale
Solvent (Activation) Neat

Toluene (3-4 vol) +

(1.2 eq)
Gas Evolution: Neat reactions foam uncontrollably. Toluene acts as a heat sink and diluent.
Quench Mode Pour into beakerMetered dosing via dip tubeExotherm Management:

is high. Cooling capacity limits dosing rate.
Reaction Time 2 hours6-8 hoursMass Transfer: Longer times required for phase transfer in biphasic quench.
Purification Column ChromatographyRecrystallization (EtOH/Water)Cost/Throughput: Chromatography is non-viable. Crystallization is mandatory.

References

  • Preparation of this compound via Acid Chloride

    • Source: BenchChem. (2025).[1] Synthesis routes of 5-Bromo-2-fluorobenzaldehyde and derivatives.

  • Safety & Hazard Data (SDS)

    • Source: Fisher Scientific.[2] (2025).[1][2][3] Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde and derivatives.

  • Nucleophilic Substitution Risks in Fluorobenzamides

    • Source: Beilstein Journal of Organic Chemistry. (2018).[4] Synthesis and stability of strongly acidic benzamide derivatives.

    • URL:[Link]

  • General Amidation Scale-Up Protocols

    • Source: Organic Syntheses. (2022).
    • URL:[Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-2-fluorobenzamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 5-Bromo-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Drawing from established principles in palladium-catalyzed cross-coupling chemistry, this document will equip you with the knowledge to navigate the specific challenges presented by this uniquely substituted substrate.

Introduction: The Chemistry of this compound

This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. The presence of both a bromine and a fluorine atom on the aromatic ring, coupled with an amide functionality, presents both opportunities and challenges in cross-coupling reactions. The primary consideration is achieving selective reaction at the more labile C-Br bond while preserving the C-F bond. This guide will focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A critical aspect of successful and scalable cross-coupling reactions is the optimization of the catalyst loading. While higher catalyst loadings can often drive reactions to completion, they come at a significant cost, both economically and in terms of downstream processing to remove metal impurities.[1] Conversely, insufficient catalyst loading can lead to sluggish or incomplete reactions. This guide will provide a systematic approach to optimizing catalyst loading for your specific application.

Frequently Asked Questions (FAQs)

Q1: At which position will the cross-coupling reaction occur on this compound?

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf >> Cl > F.[2] Therefore, the oxidative addition of the C-Br bond to the palladium(0) catalyst is significantly more facile than the activation of the C-F bond. This inherent difference in reactivity allows for highly selective cross-coupling at the 5-position (C-Br bond). A study on the orthogonal coupling of 5-bromo-2-fluorobenzofuran, a structurally similar compound, demonstrated that palladium-catalyzed Suzuki coupling proceeds exclusively at the C-Br bond, leaving the C-F bond intact.[3][4]

Q2: Can the amide group in this compound interfere with the cross-coupling reaction?

The amide group is generally well-tolerated in palladium-catalyzed cross-coupling reactions.[5] In some cases, amides can act as directing groups for C-H activation, but for the cross-coupling of aryl halides, this is not a primary concern.[6] However, the choice of base is crucial to avoid hydrolysis of the amide, especially under prolonged heating. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxide bases.

Q3: What are the initial recommended catalyst loading ranges for screening reactions?

For initial screening of Suzuki-Miyaura or Buchwald-Hartwig reactions with a new substrate like this compound, a catalyst loading of 1-5 mol% of the palladium precursor is a common starting point.[7][8] Once viable conditions are identified, the catalyst loading can be systematically lowered to determine the minimum effective concentration.

Q4: How does the electronic nature of this compound affect the reaction?

The fluorine and benzamide groups are both electron-withdrawing, making the aryl bromide electron-deficient. This electronic property can facilitate the oxidative addition step of the catalytic cycle.[2] However, challenges can arise in Suzuki-Miyaura couplings when both the aryl halide and the boronic acid partner are electron-poor.[4][9] In such cases, careful selection of a highly active catalyst system is crucial.

Troubleshooting Guide

Issue 1: Low or No Conversion

This is one of the most common problems encountered in cross-coupling reactions. A systematic approach to troubleshooting is essential.

low_conversion_troubleshooting start Low or No Conversion Observed check_reagents Verify Reagent Quality and Purity (Aryl halide, boronic acid/amine, base, solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Thoroughly degas solvents and reaction mixture) check_reagents->check_setup Reagents OK success Reaction Successful check_reagents->success Impurity found and resolved increase_temp Increase Reaction Temperature (e.g., in 10-20 °C increments) check_setup->increase_temp Setup OK check_setup->success Oxygen contamination resolved screen_ligands Screen Different Ligands (e.g., Buchwald ligands, phosphines) increase_temp->screen_ligands Still low conversion increase_temp->success Reaction proceeds screen_bases Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases No improvement screen_ligands->success Effective ligand found screen_solvents Screen Different Solvents (e.g., Dioxane, Toluene, 2-MeTHF) screen_bases->screen_solvents No improvement screen_bases->success Effective base found increase_catalyst Increase Catalyst Loading (e.g., from 1% to 2-5%) screen_solvents->increase_catalyst Still low conversion screen_solvents->success Effective solvent found increase_catalyst->success Improvement observed

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acids/Esters: These can be prone to degradation. Use fresh or recently purchased reagents.

    • Amines: Ensure the purity of the amine, as impurities can act as catalyst poisons.

    • Base: The quality and choice of base are critical. Ensure it is anhydrous if required and has not absorbed atmospheric CO₂.

    • Solvents: Use anhydrous and properly degassed solvents to prevent catalyst deactivation.

  • Ensure an Inert Atmosphere:

    • Palladium(0) catalysts are sensitive to oxygen. Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Optimize Reaction Temperature:

    • If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.

  • Screen Catalysts and Ligands:

    • For an electron-deficient substrate like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient.

    • Suzuki-Miyaura: Consider using more electron-rich and bulky phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) or cataCXium® A.[8]

    • Buchwald-Hartwig: Bidentate phosphine ligands like BINAP and DPPF, or sterically hindered monophosphine ligands are often effective.[9]

  • Screen Bases and Solvents:

    • Bases: The choice of base can significantly impact the reaction. For Suzuki-Miyaura, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, strong bases like NaOtBu or K₃PO₄ are often used.

    • Solvents: Common solvents for cross-coupling include 1,4-dioxane, toluene, and 2-MeTHF, often with a small amount of water for Suzuki-Miyaura reactions.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear indication of catalyst decomposition to elemental palladium, which is catalytically inactive.

Causes and Solutions:

CauseExplanationRecommended Solution
High Temperature Excessive heat can promote the aggregation of palladium nanoparticles.Lower the reaction temperature if possible.
Inadequate Ligand The ligand may not be sufficiently bulky or electron-donating to stabilize the palladium center throughout the catalytic cycle.Switch to a more robust ligand, such as a biarylphosphine (e.g., Buchwald ligands).
Presence of Oxygen Trace amounts of oxygen can oxidize the active Pd(0) species, leading to decomposition.Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of inert gas.
Incorrect Pd:Ligand Ratio An inappropriate ratio can lead to the formation of unstable or inactive palladium species.For monophosphine ligands, a 1:1 to 1:2 Pd:ligand ratio is common. For bidentate ligands, a 1:1 ratio is typical.
Issue 3: Side Reactions
  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This occurs when the boronic acid couples with itself. It is often favored by the presence of oxygen.

    • Solution: Ensure thorough degassing of the reaction mixture.

  • Protodeborylation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Solution: Use a less harsh base or consider using more stable boronic esters (e.g., pinacol esters).

  • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom.

    • Solution: This can be caused by certain bases or impurities. Screening different bases or using a milder one can mitigate this issue.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

suzuki_protocol setup 1. Reaction Setup - Add this compound (1.0 eq.),  boronic acid/ester (1.2-1.5 eq.), and base  (e.g., K₂CO₃, 2.0-3.0 eq.) to an oven-dried flask. catalyst 2. Catalyst Addition - Add Pd precursor (e.g., Pd(OAc)₂, 1-5 mol%)  and ligand (e.g., XPhos, 1.2-1.5x Pd mol%). setup->catalyst inert 3. Inert Atmosphere - Evacuate and backfill the flask with  an inert gas (Ar or N₂) three times. catalyst->inert solvent 4. Solvent Addition - Add degassed solvent (e.g., dioxane/water 4:1). inert->solvent reaction 5. Reaction - Heat the mixture (e.g., 80-110 °C)  with vigorous stirring. solvent->reaction monitoring 6. Monitoring - Monitor progress by TLC or LC-MS. reaction->monitoring workup 7. Work-up - Cool, dilute with organic solvent, wash with  water and brine, dry, and concentrate. monitoring->workup Reaction complete

Caption: General Suzuki-Miyaura protocol.

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., XPhos, 1.2-1.5 times the molar amount of Pd). Alternatively, use a pre-formed catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the phosphine ligand (e.g., BINAP or a Buchwald ligand, 1.2-1.5 times the molar amount of Pd).

  • Inert Atmosphere: Seal the vessel and ensure an inert atmosphere.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product as needed.

Catalyst Loading Optimization: A Step-by-Step Guide

Once a successful reaction condition has been established at a higher catalyst loading (e.g., 2-5 mol%), the following procedure can be used to minimize the amount of catalyst required.

  • Establish a Baseline: Run the reaction under the optimized conditions with a known, reliable catalyst loading (e.g., 2 mol%). This will serve as your benchmark for yield and reaction time.

  • Systematic Reduction: Perform a series of reactions where the catalyst loading is incrementally decreased (e.g., 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%). Keep all other parameters (temperature, concentration, stoichiometry) constant.

  • Monitor and Analyze: Carefully monitor each reaction for conversion and the formation of byproducts. Analyze the yield and purity of the product at each catalyst loading.

  • Determine the Minimum Effective Loading: Identify the lowest catalyst loading that provides an acceptable yield and reaction profile for your specific needs. Consider factors such as reaction time, cost, and downstream purification requirements.

Table: Example of Catalyst Loading Optimization Data

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
12.04>9995
21.06>9993
30.5129588
40.1246055

In this example, a catalyst loading of 0.5 mol% might be considered optimal, balancing a high yield with a significantly reduced catalyst amount, despite the longer reaction time.

Conclusion

The successful cross-coupling of this compound is highly achievable with careful consideration of the reaction parameters. By understanding the principles of chemoselectivity and employing a systematic approach to troubleshooting and optimization, researchers can develop robust and efficient protocols. Optimizing the catalyst loading is a critical step in transitioning a reaction from laboratory-scale discovery to a more sustainable and cost-effective process. This guide provides a framework for achieving that goal, grounded in the established principles of modern cross-coupling chemistry.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. DOI: 10.1021/cr00039a007.
  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. benchchem.com.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 2021.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 2025.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 2008.
  • 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 2014.
  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 2016.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 2025.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2019.
  • Synthesis of Palladium complexes derived from Amido linked N‐Heterocyclic Carbenes and their use in Suzuki cross coupling reactions.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. Organic & Biomolecular Chemistry, 2017.
  • Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Organic Chemistry Portal.
  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO - PubChem.
  • Cross-coupling reactions : a practical guide - Semantic Scholar.

Sources

work-up procedures to remove impurities from 5-Bromo-2-fluorobenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Work-up & Purification of 5-Bromo-2-fluorobenzamide

Introduction: The Criticality of Purity in Halogenated Benzamides

This compound (CAS: 701253-38-5) is a high-value pharmacophore, often serving as a linchpin intermediate for Suzuki-Miyaura cross-couplings or SNAr reactions. Its dual-halogenation pattern provides unique synthetic utility but introduces specific physicochemical challenges during work-up.

The 2-fluoro substituent significantly lowers the pKa of the corresponding benzoic acid precursor (approx. pKa 2.5–2.8) compared to unsubstituted benzoic acid, altering how you must approach acid-base extractions. Furthermore, the lipophilicity introduced by the 5-bromo group dictates specific solvent choices for recrystallization.

This guide moves beyond generic "wash and dry" instructions. It provides a causal analysis of why impurities persist and how to exploit molecular properties to remove them.

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I performed a standard amide coupling (HATU/EDC), but my NMR shows significant unreacted 5-bromo-2-fluorobenzoic acid. How do I remove it without losing my product?

A: Exploit the pKa differential with a controlled basic wash.

  • The Science: 5-Bromo-2-fluorobenzoic acid is a relatively strong organic acid (pKa ~2.5) due to the inductive electron-withdrawing effect of the ortho-fluorine. The amide proton of your product is non-acidic (pKa > 15) under aqueous conditions.

  • The Protocol:

    • Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it tends to form stubborn emulsions with basic aqueous layers in the presence of fluorinated compounds.

    • Wash 1: 1M HCl (removes unreacted amines/coupling reagents).

    • Wash 2 (The Critical Step): Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

      • Why: This converts the benzoic acid impurity into its water-soluble sodium benzoate salt (

        
        ), forcing it into the aqueous layer.
        
    • Wash 3: Brine (removes residual water).

  • Troubleshooting: If the acid persists, the 2-fluoro group may be stabilizing the acid dimer in the organic phase. Switch to 0.5 M NaOH for the wash. The amide is stable to dilute NaOH at room temperature for short durations (<15 mins), but do not heat.

Q: I am seeing a "rag layer" or emulsion that won't separate. What is happening?

A: Fluorinated aromatics are notorious for changing surface tension.

  • The Cause: The 2-fluoro substituent increases the density of your organic phase and alters interfacial tension, often matching the density of the aqueous wash, leading to isopycnic suspensions (emulsions).

  • The Fix:

    • Density Modification: Add solid NaCl to the aqueous layer to increase its density.

    • Solvent Assist: Add a small amount of Methanol (MeOH) or Isopropanol (IPA) (approx. 2-5% v/v) to the mixture. This disrupts the surface tension stabilizing the emulsion.

    • Filtration: Pass the biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic solid particulates (urea byproducts); filtration removes the stabilizer.

Module 2: Solid-State Purification (Recrystallization)

Q: My crude product is yellow/brown, but it should be white. Standard washes didn't clean it. Which solvent system should I use?

A: The "Polarity-Tuning" Method.

Benzamides are generally robust solids. The color usually comes from trace oxidation of amines or coupling reagent decomposition.

Solvent SystemSuitabilityMechanism
Ethanol / Water (1:1 to 3:1) Excellent High solubility of amide in hot EtOH; rapid precipitation upon cooling/water addition. Salts stay in water; lipophilic impurities stay in supernatant.
Toluene Good Best for removing non-polar impurities. This compound is moderately soluble in hot toluene but insoluble cold.
EtOAc / Hexanes Moderate Good for precipitating the product if it's very impure, but often traps oil/gums.

Standard Protocol for Ethanol/Water Recrystallization:

  • Dissolve crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram).

  • Once dissolved, remove from heat.

  • Add hot water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add 1-2 drops of Ethanol to restore clarity.

  • Allow to cool to Room Temp (RT) slowly (2 hours), then refrigerate at 4°C.

  • Crucial Step: Wash collected crystals with ice-cold 20% EtOH/Water.

Module 3: Advanced Impurity Removal

Q: I used DCC as a coupling agent, and I cannot get rid of the Dicyclohexylurea (DCU) byproduct.

A: DCU is the "Ghost" impurity—insoluble in almost everything, yet hard to filter completely.

  • Strategy: DCU is highly insoluble in cold DCM but slightly soluble in hot EtOAc.

  • Workflow:

    • Suspend crude reaction residue in cold Dichloromethane (DCM) (0°C).

    • Stir for 30 minutes. The product (this compound) will dissolve; the DCU will remain a white precipitate.

    • Filter through a sintered glass funnel.

    • Evaporate the filtrate to recover the amide.

    • Validation: Check 1H NMR for multiplet peaks at ~1.0-2.0 ppm (cyclohexyl protons).

Visual Workflow: Decision Matrix for Work-up

The following diagram outlines the logical flow for purifying the reaction mixture based on the impurities present.

WorkUpProcedure Start Crude Reaction Mixture SolventChoice Dissolve in EtOAc Start->SolventChoice FilterStep Precipitate Visible? SolventChoice->FilterStep FilterAction Filter (Remove DCU/Salts) FilterStep->FilterAction Yes AcidWash Wash 1: 1M HCl (Remove Amines) FilterStep->AcidWash No FilterAction->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Remove Benzoic Acid) AcidWash->BaseWash PhaseCheck Emulsion Formed? BaseWash->PhaseCheck BrineStep Add Brine + MeOH Filter thru Celite PhaseCheck->BrineStep Yes DryStep Dry (MgSO4) & Concentrate PhaseCheck->DryStep No BrineStep->DryStep PurityCheck Purity Sufficient? DryStep->PurityCheck Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst No Final Pure this compound PurityCheck->Final Yes Recryst->Final

Caption: Logical decision tree for the isolation and purification of this compound, prioritizing mechanical separation of byproducts before chemical extraction.

References

  • BenchChem. Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from

  • Sigma-Aldrich. 5-Bromo-2-fluorobenzoic acid Product Specification & Properties.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736315, 5-Bromo-2-fluorobenzoic acid. Retrieved from

  • University of Calgary. Recrystallization: Organic Laboratory Techniques. Retrieved from

Sources

mitigating steric hindrance in reactions of 5-Bromo-2-fluorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Mitigating Steric & Electronic Hindrance in 5-Bromo-2-fluorobenzamide Scaffolds

Introduction: Understanding the Substrate

Welcome to the technical support hub for This compound . This scaffold presents a unique "push-pull" challenge in medicinal chemistry. You are likely encountering issues because this molecule is not just sterically crowded; it is electronically bipolar.

  • The Trap: The C-2 Fluorine provides ortho-steric bulk that shields the amide nitrogen, while the C-1 Amide is an Electron Withdrawing Group (EWG) that activates the fluorine for displacement.

  • The Opportunity: The C-5 Bromine is electronically deactivated by the amide (meta-position) but remains accessible for cross-coupling if the catalyst system is tuned correctly.

This guide is structured into three "Troubleshooting Modules" addressing the most common failure points.

Module 1: C-5 Cross-Coupling Failures (Suzuki-Miyaura)

Symptom: Low conversion of the aryl bromide (C-5) when coupling with sterically demanding boronic acids/esters.[1] Root Cause: While C-5 is not inherently hindered, the amide group at C-1 can coordinate to Palladium species, acting as a "poison" or slowing down the catalytic cycle. Furthermore, if you are coupling a bulky "ortho-substituted" boronic acid, the reductive elimination step becomes the rate-determining bottleneck.

Protocol: The "Bulky Ligand" System

To force the reaction through the steric wall, we utilize electron-rich, bulky Buchwald ligands. These ligands increase the "cone angle," facilitating the difficult reductive elimination step.

Recommended System:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: SPhos or XPhos (Ligand:Pd ratio 2:1)

  • Base:

    
     (3.0 equiv) – Crucial: Use anhydrous phosphate to prevent hydrolysis of the amide.
    
  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (if strictly anhydrous).[2]

Step-by-Step Workflow:

  • Charge reaction vial with this compound (1.0 eq), Boronic acid (1.2 eq),

    
     (3.0 eq), and SPhos (4 mol%).
    
  • Purge with Argon for 5 minutes (removes

    
     which kills electron-rich phosphines).
    
  • Add

    
     (2 mol%) and degassed solvent.
    
  • Heat to 100°C for 4–12 hours.

  • QC Check: If starting material remains, add 1 mol% additional catalyst/ligand stock solution.

Mechanistic Visualization (DOT)

SuzukiCycle cluster_steric Steric Critical Zone Start Pd(0)-Ligand Complex OxAdd Oxidative Addition (Rate limited by Amide coordination) Start->OxAdd Ar-Br Insertion TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Steric Bottleneck) TransMet->RedElim Pd(II) Species RedElim->Start Regeneration Product Biaryl Product RedElim->Product C-C Bond Formed

Figure 1: The catalytic cycle highlighting Reductive Elimination as the steric bottleneck requiring bulky ligands like SPhos.

Module 2: C-2 Fluorine Displacement (SNAr) Issues

Symptom: Reaction stalls or yields the hydrolyzed acid product instead of the amine substitution. Root Cause: The amide protons (


) are acidic (

in DMSO). Strong bases used to deprotonate the nucleophile often deprotonate the amide first, creating a negatively charged species that repels the incoming nucleophile (Coulombic repulsion).
Protocol: The "Non-Ionic" Activation

Avoid strong ionic bases (like NaH) that deprotonate the amide. Use the "Swelling" method with mild bases or microwave irradiation to overcome the activation energy barrier without ionizing the amide.

Optimization Table:

VariableStandard (Avoid)Optimized (Recommended)Why?
Base NaH, KOH, NaOH

or DIPEA
Cesium promotes solubility; DIPEA is non-nucleophilic.
Solvent DMF (Hydrolysis risk)DMSO or NMP Higher dielectric constant stabilizes the Meisenheimer complex.
Temp Reflux (Slow)Microwave (120-150°C) Rapid heating overcomes the steric barrier of the ortho-amide.

Troubleshooting Workflow:

  • Dissolve this compound in dry DMSO (0.5 M).

  • Add Nucleophile (amine/thiol, 1.5 eq) and DIPEA (2.0 eq).

  • Critical Step: If the nucleophile is bulky (e.g., secondary amine), add KF (1.0 eq) . The Potassium ion coordinates to the amide carbonyl, pulling it away from the reaction center (Chek-Effect).

  • Microwave at 140°C for 30 minutes.

Decision Logic (DOT)

SNArLogic Input SNAr Attempt CheckBase Is Base Strong? (e.g. NaH) Input->CheckBase Fail1 Amide Deprotonation (Reaction Stalls) CheckBase->Fail1 Yes SuccessPath Use Mild Base (Cs2CO3/DIPEA) CheckBase->SuccessPath No CheckSteric Is Nucleophile Bulky? SuccessPath->CheckSteric HighTemp Microwave 150°C CheckSteric->HighTemp Yes Standard Heat 80°C CheckSteric->Standard No

Figure 2: Decision matrix for selecting SNAr conditions to avoid amide deprotonation.

Module 3: Amide Nitrogen Functionalization

Symptom: N-alkylation results in O-alkylation (imidate formation) or no reaction due to the ortho-fluorine steric clash. Root Cause: The ortho-fluorine atom has a high electron density. It creates a "lone pair repulsion" effect with the incoming electrophile. Additionally, the amide oxygen is often more nucleophilic than the nitrogen under neutral conditions.

Protocol: The "Phase Transfer" Method

To mitigate steric hindrance and favor N-alkylation, use Phase Transfer Catalysis (PTC). This separates the deprotonated amide anion from the bulk solvent, allowing it to react with the alkyl halide in a "naked" state at the interface.

Recommended Reagents:

  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).

  • Solvent: Toluene / 50% NaOH (aq) biphasic system.

  • Temperature: 0°C to Room Temp (Low temp favors N- over O-alkylation).

Step-by-Step:

  • Dissolve substrate in Toluene.[2]

  • Add TBAB and Alkyl Halide (1.1 eq).

  • Add 50% NaOH dropwise at 0°C.

  • Vigorous stirring is required (1000+ RPM) to maximize surface area.

  • Note: If O-alkylation persists, switch to reductive amination (convert amide to amine first) or use Gold-catalyzed hydroamination if reacting with alkynes.

FAQ / Quick Fixes

Q: Can I convert the amide to a nitrile to reduce sterics? A: Yes. Dehydration with TFAA/Pyridine converts the bulky


 to a linear 

. The nitrile is much smaller (cylindrical geometry), relieving steric strain for subsequent substitutions at the C-2 position. You can hydrolyze it back to the amide later.

Q: My Suzuki coupling is producing a de-halogenated byproduct (H instead of Br). A: This is "protodehalogenation." It happens when the reaction is too hot or the catalyst loading is too high with insufficient transmetallation. Solution: Lower the temp to 80°C and increase the concentration of the Boronic Acid.

Q: Is the Fluorine stable during Suzuki coupling? A: Generally, yes. However, if you use a phosphine ligand that is too basic (like


) and high heat, you might see some phosphine attacking the fluorine. SPhos  is bulky enough to prevent this side reaction.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters. Accounts of Chemical Research. (Validates the use of bulky Buchwald ligands like SPhos/XPhos for hindered substrates).

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines. Chemical Reviews. (Foundational text on SNAr mechanisms and the activating effects of ortho-EWG).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Discusses the steric and electronic properties of Fluorine in drug design).

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. (General reference for catalytic cycles and ligand selection).

Sources

analytical challenges in the characterization of 5-Bromo-2-fluorobenzamide products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-fluorobenzamide Characterization Senior Application Scientist Desk | Ticket ID: #BFB-502-ANA

Introduction

Welcome to the Analytical Support Center. You are likely working with This compound (CAS: 703-47-9), a critical pharmacophore often used in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.

This molecule presents a "perfect storm" of analytical challenges: halogen-induced isotopic complexity, strong electronegative effects on NMR splitting, and solubility-dependent chromatographic behavior. This guide addresses the three most common "tickets" submitted by researchers: Chromatographic Tailing, NMR Misinterpretation, and Mass Spec Dehalogenation.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Issue: "I am seeing split peaks or severe tailing for the main amide peak, and I cannot separate it from the hydrolysis product (5-bromo-2-fluorobenzoic acid)."

Technical Insight: Benzamides possess a weakly basic nitrogen but can act as H-bond donors. On standard C18 columns, residual silanols can interact with the amide, causing tailing. Furthermore, the hydrolysis impurity (Benzoic Acid derivative) has a pKa of approximately 2.5–3.0 due to the electron-withdrawing fluorine and bromine. If your mobile phase pH is near this pKa, the impurity will split between ionized and neutral states, causing peak distortion.

Troubleshooting Protocol:

  • Mobile Phase Selection:

    • Do NOT use neutral pH (water/acetonitrile only).

    • Recommended: 0.1% Formic Acid or 0.05% TFA in Water (Solvent A) and Acetonitrile (Solvent B).

    • Reasoning: Acidic pH (< 2.5) keeps the benzoic acid impurity fully protonated (neutral), increasing its retention time and sharpening the peak.

  • Column Selection:

    • If C18 fails, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Reasoning: These phases utilize

      
       interactions with the brominated benzene ring, offering orthogonal selectivity compared to hydrophobicity-driven C18 separations.
      

Method Development Decision Tree:

HPLC_Troubleshooting Start Start: Poor Peak Shape/Separation Check_pH Is Mobile Phase Acidic (pH < 3)? Start->Check_pH Add_Acid Add 0.1% Formic Acid or TFA Check_pH->Add_Acid No Check_Column Is Column C18? Check_pH->Check_Column Yes Add_Acid->Check_Column Switch_PFP Switch to PFP or Phenyl-Hexyl (Leverage Pi-Pi interactions) Check_Column->Switch_PFP Yes (still failing) Check_Gradient Is Gradient Slope > 2%/min? Check_Column->Check_Gradient No Switch_PFP->Check_Gradient Adjust_Gradient Shallow Gradient (5-95% over 20 min) Check_Gradient->Adjust_Gradient No Success Resolved Peaks Check_Gradient->Success Yes Adjust_Gradient->Success

Caption: Decision logic for optimizing HPLC separation of halogenated benzamides.

Module 2: NMR Structural Elucidation

User Issue: "The 1H NMR integration is correct, but the splitting pattern is messy. I see extra splitting that doesn't match standard aromatic coupling."

Technical Insight: The Fluorine atom at position 2 is spin-active (


, spin 1/2, 100% abundance). It couples not just to carbon, but to protons.
  • H3 (Ortho to F): Strong

    
     coupling (8–10 Hz).
    
  • H4 (Meta to F): Moderate

    
     coupling (5–8 Hz).
    
  • H6 (Para to F): Weak/Negligible

    
     coupling (< 2 Hz).
    

This creates a "multiplet of multiplets" effect that confuses automated software.

Expected NMR Data Table (DMSO-d6):

PositionProton TypeChemical Shift (

)
Multiplicity (Observed)Coupling Constants (

in Hz)
NH₂ Amide7.5 - 8.0 ppmBroad Singlet (x2)N/A (Exchangeable)
H6 Aromatic~7.8 ppmDoublet of Doublets (dd)

,

H4 Aromatic~7.6 ppmddd (apparent dt)

,

,

H3 Aromatic~7.3 ppmDoublet of Doublets (dd)

,

Validation Protocol: To confirm the structure without ambiguity, perform a


-decoupled 

NMR
. If the "messy" multiplets collapse into standard aromatic doublets/triplets, the extra splitting is definitively Fluorine coupling.

NMR_Workflow Sample Purified Sample (DMSO-d6) Std_Proton Standard 1H NMR Sample->Std_Proton Analyze Complex Multiplets? Std_Proton->Analyze Decouple Run 19F-Decoupled 1H NMR Analyze->Decouple Yes Compare Compare Spectra Decouple->Compare Result Collapse = F-Coupling Confirmed Compare->Result

Caption: Workflow for resolving Fluorine-Proton coupling ambiguity.

Module 3: Mass Spectrometry & Impurity Profiling

User Issue: "I see the molecular ion, but also a peak at M-1. Also, the mass spectrum is very 'noisy' with many fragments."

Technical Insight:

  • Isotopic Pattern: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio. You must see two molecular ion peaks of equal intensity separated by 2 mass units (
    
    
    and
    
    
    ). If you do not see this 1:1 doublet, you have lost the bromine.
  • Dehalogenation: In-source fragmentation (ISF) in ESI-MS can knock off the Bromine atom if the cone voltage is too high, leading to a false "impurity" peak at [M-Br+H]+.

  • Amide Loss: The primary fragmentation pathway for benzamides is the loss of the

    
     group (neutral loss of 16 Da) or 
    
    
    
    (17 Da) to form the acylium ion.

Critical QC Checklist:

  • Molecular Weight: 217.0 (for

    
    ) and 219.0 (for 
    
    
    
    ).
  • Base Peak: Often the benzoyl cation

    
     at m/z ~201/203 (Loss of 
    
    
    
    ).
  • Settings: Set Cone Voltage/Fragmentor voltage LOW (< 20V) to preserve the molecular ion.

Differentiation Table: Product vs. Impurities

CompoundFormulaMonoisotopic Mass (

)
Key Feature
Target Product

216.951:1 Isotope ratio (217/219)
Hydrolysis Impurity

217.94Mass +1 Da vs Product; Acidic pKa
Debrominated Artifact

139.04No Br isotope pattern; Single peak

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11235210, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Dolan, J. W. (2010). LCGC North America. "The Importance of pH in HPLC Separations." (Reference for acidic mobile phase selection).

Validation & Comparative

comparative reactivity of 5-Bromo-2-fluorobenzamide vs other bromo-isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 5-Bromo-2-fluorobenzamide

Content Type: Technical Comparison Guide Subject: this compound (CAS: 701254-46-0 / 112811-28-6) vs. 3-Bromo and 4-Bromo Isomers Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary: The "Goldilocks" Scaffold

In the optimization of benzamide-based pharmacophores—common in PARP, MEK, and kinase inhibitors—the selection of the halogen substitution pattern is a critical decision point.

This compound represents the optimal balance of reactivity and stability compared to its 3-bromo and 4-bromo isomers.

  • Vs. 3-Bromo: It eliminates steric hindrance at the electrophilic C2 center, enabling milder SNAr conditions.

  • Vs. 4-Bromo: It provides a superior electronic vector for Palladium-catalyzed cross-coupling (C5 is electronically distinct from the C1-amide), whereas the 4-position is often deactivated by the para-amide resonance.

This guide details the mechanistic advantages of the 5-bromo isomer, supported by reaction vectors and experimental protocols.

Electronic & Steric Profile Analysis

The reactivity of the benzamide core is dictated by two vectors: the Electrophilicity of C2 (for SNAr) and the Oxidative Addition potential of C-Br (for Suzuki/Buchwald).

FeatureThis compound (Subject)3-Bromo-2-fluorobenzamide 4-Bromo-2-fluorobenzamide
C2 Steric Environment Open. Nucleophiles approach freely.Crowded. Br at C3 sterically blocks the C2-F site.Open. Similar to 5-Br.[1][2][3][4]
SNAr Reactivity (C2) High. Inductive withdrawal (-I) from C5-Br activates C2.Low. Steric hindrance overrides inductive activation.Moderate. Br at C4 is meta to F; inductive effect is weaker due to distance.
Pd-Coupling (C-Br) Excellent. C5 is sterically accessible and electronically activated.Poor. Chelation risk with Amide/F; steric clash with ligands.Good. However, para-amide resonance can dampen reactivity.
Lithiation Risk Li-Hal Exchange (C5). Clean exchange possible.Ortho-Lithiation (C3). High risk of benzyne formation.Li-Hal Exchange (C4).
Mechanistic Insight: The SNAr Trap

In the 3-bromo isomer, the bulky bromine atom ortho to the fluorine creates a "picket fence" effect. Nucleophiles (especially secondary amines) struggle to reach the


 orbital of the C-F bond. The 5-bromo isomer removes this impediment, allowing the reaction to proceed at lower temperatures (often 60°C vs 100°C+), which preserves the amide integrity.

Reaction Vector 1: Nucleophilic Aromatic Substitution (SNAr)[5][6][7]

The 2-fluoro group is a "privileged" leaving group in this scaffold because the ortho-amide moiety can participate in H-bonding with incoming nucleophiles (if they are H-bond donors), or simply provide inductive activation.

Comparative Workflow:

  • Substrate: this compound

  • Nucleophile: Morpholine (Model amine)

  • Outcome: The 5-bromo substituent exerts a -I (inductive withdrawing) effect para to the fluorine. While halogens are resonance donors (+M), the inductive effect dominates in stabilizing the anionic Meisenheimer intermediate.

SNAr_Mechanism cluster_effect Electronic Effect Start This compound TS Meisenheimer Complex (Anionic Intermediate) Start->TS + Morpholine (Nucleophilic Attack at C2) Product 5-Bromo-2-morpholinobenzamide TS->Product - F⁻ (Aromatization) Effect C5-Br (-I Effect) Stabilizes Negative Charge at C2/C4 TS->Effect

Figure 1: SNAr pathway showing the stabilization of the transition state by the 5-bromo substituent.

Reaction Vector 2: Palladium-Catalyzed Cross-Coupling

The 5-bromo position is chemically orthogonal to the 2-fluoro position. Under standard Suzuki-Miyaura conditions, the C-Br bond undergoes oxidative addition, while the C-F bond remains inert.

Selectivity Advantage: Unlike the 3-bromo isomer, where the proximity of the amide carbonyl and the fluorine can lead to formation of stable, unreactive Pd-chelates (Pd "trapped" between substituents), the 5-bromo isomer presents a sterically unencumbered handle.

Recommended Catalyst System:

  • Precatalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄

  • Base: K₂CO₃ (Mild) or Cs₂CO₃ (Fast)

  • Solvent: 1,4-Dioxane/Water (4:1)

Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Validates the activation of the 2-position without compromising the 5-bromo handle.

  • Setup: Charge a reaction vial with This compound (1.0 equiv, 218 mg, 1.0 mmol) and anhydrous DMSO (2.0 mL).

  • Addition: Add Morpholine (1.2 equiv, 105 µL) and DIPEA (1.5 equiv, 260 µL).

  • Reaction: Heat to 85°C for 4 hours. Monitor by LCMS (Target [M+H]+ = 285/287).

    • Note: The 3-bromo isomer typically requires 110°C+ and 12-18 hours for comparable conversion.

  • Workup: Cool to RT. Pour into ice-water (20 mL). The product precipitates as a white solid.

  • Purification: Filtration yields pure 5-bromo-2-morpholinobenzamide (>90% yield).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Demonstrates chemoselectivity (Br reacts, F remains).

  • Setup: In a microwave vial, combine This compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1 mL).

  • Reaction: Seal and heat at 90°C for 2 hours (or MW 110°C for 20 min).

  • Observation: Full conversion to 2-fluoro-5-phenylbenzamide. The 2-fluoro group remains intact for subsequent SNAr steps if desired.

Comparative Data Summary

Metric5-Bromo-2-fluoro4-Bromo-2-fluoro3-Bromo-2-fluoro
SNAr Yield (Morpholine, 85°C) 92% 85%< 40% (Steric)
Suzuki Yield (Ph-B(OH)₂, 90°C) 95% 88%65% (Catalyst death)
Melting Point 152-155°C148-150°C135-138°C
Solubility (DMSO) HighModerateModerate

Strategic Divergence Map

This diagram illustrates how the 5-bromo isomer serves as a linchpin for divergent synthesis, allowing sequential functionalization that other isomers cannot support efficiently.

Divergent_Synthesis Core This compound Step1_SNAr Path A: S_NAr (Displace F) Core->Step1_SNAr Step1_Suzuki Path B: Suzuki (React Br) Core->Step1_Suzuki Prod_SNAr 5-Bromo-2-aminobenzamide Step1_SNAr->Prod_SNAr Note NOTE: 3-Bromo isomer fails Path A due to steric blocking of S_NAr Step1_SNAr->Note Step2_Suzuki Suzuki Coupling (React Br) Prod_SNAr->Step2_Suzuki Final_A 5-Aryl-2-aminobenzamide (Kinase Inhibitor Core) Step2_Suzuki->Final_A Prod_Suzuki 5-Aryl-2-fluorobenzamide Step1_Suzuki->Prod_Suzuki Step2_SNAr S_NAr (Displace F) Prod_Suzuki->Step2_SNAr Final_B 5-Aryl-2-aminobenzamide Step2_SNAr->Final_B

Figure 2: Divergent synthetic pathways enabled by the 5-bromo isomer's orthogonal reactivity.

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Suzuki Coupling of Haloarenes. Organic Chemistry Portal. Retrieved from [Link]

  • Crystal Structure and Properties of 5-Bromo-2-fluorobenzaldehyde (Analogous reactivity). NIH / PMC. Retrieved from [Link]

  • Regioselective Lithiation of Fluoroarenes. EPFL Infoscience. Retrieved from [Link]

Sources

comparing Suzuki and Stille coupling for 5-Bromo-2-fluorobenzamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Suzuki-Miyaura and Stille cross-coupling methodologies for the derivatization of 5-Bromo-2-fluorobenzamide , a critical scaffold in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other oncology targets.

Executive Summary & Strategic Recommendation

For the derivatization of This compound , the Suzuki-Miyaura coupling is the recommended first-line approach due to superior safety profiles, ease of purification, and high reactivity of the electron-deficient aryl bromide.

However, the Stille coupling serves as a critical "rescue methodology" when:

  • The coupling partner is highly unstable to basic conditions (protodeboronation).

  • Steric hindrance at the coupling site inhibits the Suzuki transmetalation step.

  • The primary amide functionality interferes with palladium via competitive coordination (rare, but possible with specific ligands).

Performance Snapshot
MetricSuzuki-MiyauraStille
Typical Yield 85–95%75–90%
Reaction Time 2–6 Hours12–24 Hours
Purification Simple (Crystallization/Flash)Difficult (Tin removal required)
Toxicity Low (Boronic acids)High (Organotins)
Cost Low to ModerateHigh (Waste disposal)

Mechanistic Analysis & Substrate Specifics

The Substrate: this compound

This substrate presents a unique electronic profile:

  • Activation: The ortho-fluorine and meta-amide (relative to bromine) are electron-withdrawing groups (EWG). This decreases electron density at the C-Br bond, significantly accelerating oxidative addition of the Pd(0) catalyst.

  • Stability: The C-F bond is generally inert to Pd(0) but can be susceptible to nucleophilic aromatic substitution (

    
    ) if harsh bases (e.g., 
    
    
    
    -BuOK) are used in the Suzuki protocol.
  • Coordination Risk: The primary amide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) can act as a directing group or a catalyst poison by displacing labile ligands on the palladium center.
    
Mechanism Comparison

The primary divergence occurs at the Transmetalation step.

  • Suzuki (Base-Dependent): Requires a base (e.g.,

    
    ) to activate the boronic acid into a boronate species (
    
    
    
    ), which is the active nucleophile.
  • Stille (Neutral): The organostannane is inherently nucleophilic enough to transmetalate without additives, though CuI is often added to accelerate the "Liebeskind-type" transmetalation.

CouplingComparison cluster_Suzuki Suzuki Pathway cluster_Stille Stille Pathway Start This compound OxAdd Oxidative Addition (Fast due to EWGs) Start->OxAdd Pd(0) TransSuzuki Transmetalation (Boronate species) OxAdd->TransSuzuki TransStille Transmetalation (Rate Limiting) OxAdd->TransStille Boron Boronic Acid + Base (Activation) Boron->TransSuzuki Prod Coupled Biaryl Product TransSuzuki->Prod Reductive Elimination Tin Organostannane (Neutral) Tin->TransStille TransStille->Prod Reductive Elimination

Figure 1: Mechanistic divergence emphasizing the activation requirements for Suzuki vs. Stille pathways.

Experimental Protocols

Method A: Suzuki-Miyaura (Recommended Standard)

Best for: Routine library synthesis, scale-up, and polar coupling partners.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (3–5 mol%)
    
  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Protocol:

  • Charge a reaction vial with the amide, boronic acid, and Pd catalyst.

  • Evacuate and backfill with nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Add degassed 1,4-dioxane and aqueous base.

  • Heat to 80–90°C for 4 hours.

  • Validation: Monitor by LCMS. The electron-deficient ring facilitates rapid conversion.

  • Workup: Dilute with EtOAc, wash with water/brine. The amide product often precipitates upon cooling or addition of hexanes, allowing for filtration-based isolation.

Why this works: The bidentate ligand (dppf) prevents the primary amide from poisoning the catalyst, while the carbonate base is mild enough to avoid defluorination (


) side reactions.
Method B: Stille Coupling (The "Problem Solver")

Best for: Base-sensitive substrates, complex natural product fragments, or when Suzuki fails.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl-tributylstannane (1.1 equiv)

  • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Additive: CuI (10 mol%) – Crucial for accelerating the reaction.

  • Solvent: Toluene or DMF (anhydrous)[1]

Protocol:

  • Charge the vial with the amide, stannane, Pd catalyst, and CuI.

  • Strictly deoxygenate (Stannanes oxidize easily).

  • Add solvent and heat to 100–110°C for 12–16 hours.

  • Tin Removal (Critical Step):

    • Cool to RT.

    • Add aqueous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (potassium fluoride) solution and stir vigorously for 30 mins. This forms insoluble 
      
      
      
      polymer.
    • Filter through a pad of Celite.

  • Purification: Flash chromatography is almost always required to remove trace tin.

Why this works: The neutral conditions protect sensitive functional groups on the coupling partner. The CuI additive acts as a "stannane scavenger," facilitating the transmetalation step which is otherwise slow for electron-poor electrophiles.

Decision Matrix

Use this logic flow to select the appropriate method for your specific derivative.

DecisionTree Start Start: this compound Q1 Is the coupling partner base-sensitive? Start->Q1 Suzuki USE SUZUKI Pd(dppf)Cl2 / K2CO3 Q1->Suzuki No Stille USE STILLE Pd(PPh3)4 / CuI Q1->Stille Yes (e.g., heterocycles) Q2 Did Suzuki fail due to protodeboronation? Suzuki->Q2 Low Yield? Q2->Suzuki No (Optimize Ligand) Q2->Stille Yes

Figure 2: Workflow for selecting the optimal coupling strategy.

References

  • BenchChem. A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate. (2025).[1][2][3][4] Retrieved from

  • National Institutes of Health (NIH). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023).[5] PMC10315482. Retrieved from

  • Migliorini, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).[6] ResearchGate. Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2023).[5] Retrieved from

  • J&K Scientific. Stille Cross-Coupling Reaction Guide. (2025).[1][2][3][4] Retrieved from

Sources

A Senior Application Scientist's Guide to Catalytic Amination of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The transformation of 5-Bromo-2-fluorobenzamide to its corresponding 5-amino derivative is a critical step in the synthesis of numerous pharmacologically active molecules. The resulting 5-amino-2-fluorobenzamide scaffold is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures. Achieving this C-N bond formation efficiently, with high yield and functional group tolerance, is paramount. This guide provides a comparative analysis of the two predominant catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed, field-proven experimental protocols to guide your synthetic strategy.

The Catalytic Crossroads: Palladium vs. Copper

The choice between a palladium or copper catalyst is not merely one of elemental preference; it is a strategic decision based on factors including cost, catalyst activity, substrate scope, and reaction conditions. While palladium systems have historically offered higher reactivity and broader scope under milder conditions, recent advancements in ligand design have rendered copper-based systems a highly competitive and more economical alternative.[1][2]

The Palladium-Catalyzed Buchwald-Hartwig Amination

First established in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has become a cornerstone of modern organic synthesis for C-N bond formation.[3] It operates via a well-understood catalytic cycle involving a Pd(0)/Pd(II) redox couple. The reaction's success is heavily reliant on the choice of phosphine-based ligands, which modulate the catalyst's stability, activity, and substrate scope.[3][4]

Mechanism and the Role of Ligands The catalytic cycle, illustrated below, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl bromides.[5][6]

  • Amine Coordination & Deprotonation: The amine (ammonia or an ammonia equivalent) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7]

Modern, sterically hindered biarylphosphine ligands (e.g., BrettPhos, Xantphos) are crucial. Their bulk facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, which is believed to be the active catalyst.[8][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L-Pd(II)(Ar)(NH₂) oa_complex->amido_complex Amine Coordination & Deprotonation (+ NH₃, - HBr) amido_complex->pd0 Reductive Elimination (- Ar-NH₂) Product 5-Amino-2-fluorobenzamide amido_complex->Product BaseHBr Base-HBr amido_complex->BaseHBr ArBr This compound ArBr->oa_complex NH3 Ammonia Source NH3->amido_complex

Buchwald-Hartwig catalytic cycle for amination.
The Copper-Catalyzed Ullmann-Type Amination

The Ullmann condensation is one of the oldest cross-coupling reactions, traditionally requiring harsh conditions (high temperatures, stoichiometric copper).[10][11] However, modern protocols utilize catalytic amounts of a copper(I) salt in the presence of a chelating ligand, dramatically improving the reaction's efficiency and scope, making it a powerful alternative to palladium-based methods.[12][13][14]

Mechanism and Ligand Advancement The mechanism of the modern Ullmann amination is still a subject of investigation but is often proposed to proceed via a Cu(I)/Cu(III) cycle, analogous to the palladium system.[15]

  • Oxidative Addition: The aryl bromide adds to a ligated Cu(I)-amide complex, forming a Cu(III) intermediate. The use of electron-rich, chelating ligands like N,N'-diaryldiamines or oxalamides is critical to facilitate this challenging step.[14][15]

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the active Cu(I) species.

The key advantage of copper is its lower cost and toxicity compared to palladium. The development of highly effective ligands has enabled these reactions to proceed at significantly lower temperatures than traditional Ullmann conditions, even with less reactive aryl chlorides.[13][14]

Ullmann_Amination_Cycle cluster_main Modern Ullmann-Type Amination Cycle cu1 L-Cu(I)-NH₂ cu3_complex L-Cu(III)(Ar)(Br)(NH₂) cu1->cu3_complex Oxidative Addition (+ Ar-Br) product_release L-Cu(I)-Br cu3_complex->product_release Reductive Elimination (- Ar-NH₂) Product 5-Amino-2-fluorobenzamide cu3_complex->Product product_release->cu1 Ligand Exchange (+ NH₃, - HBr) NH3 Ammonia Source product_release->NH3 ArBr This compound ArBr->cu3_complex

Proposed Cu(I)/Cu(III) cycle for Ullmann amination.

Performance Comparison at a Glance

The following table summarizes the key operational differences between the two catalytic systems for the amination of aryl bromides like this compound.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Metal Cost/Toxicity High cost, relatively high toxicity.[1]Low cost, lower toxicity.[1]
Typical Catalysts Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd-ligand complexes.[8]CuI, Cu₂O, Cu(OAc)₂.[15][16]
Key Ligands Biarylphosphines (Xantphos, BrettPhos), DPPF, BINAP.[3][17]1,2-Diamines, Phenanthrolines, Oxalamides, L-proline.[10][18]
Typical Base NaOtBu, KOtBu, LHMDS, K₃PO₄.[7][8][17]K₂CO₃, Cs₂CO₃, K₃PO₄.[2]
Reaction Temperature 25 - 110 °C40 - 130 °C (Modern); >200 °C (Classic).[10][13]
Ammonia Source NH₃ (gas), (NH₄)₂SO₄, Benzophenone imine.[1][7][19]NH₃·H₂O, NH₃ (liquid), NaN₃.[11][16]
Key Advantages Generally higher turnover numbers, very broad substrate scope, extensive literature and commercially available catalysts/ligands.Significantly lower catalyst cost, environmentally benign metal, improved protocols for less reactive aryl halides.[2]
Key Limitations Cost and toxicity of palladium, potential for catalyst poisoning by certain functional groups.[1][4]Can require higher catalyst loadings or temperatures than palladium systems, potential for side reactions with sensitive substrates.[10]

Experimental Protocols & Workflow

The following protocols are representative procedures designed for robustness and reproducibility in a research setting.

Experimental_Workflow start Start setup Assemble Reaction Vessel (Schlenk Flask/Sealed Tube) start->setup reagents Add Aryl Halide, Base, Solvent, and Stir Bar setup->reagents degas Degas the Mixture (e.g., N₂/Ar sparging) reagents->degas catalyst Add Catalyst & Ligand (under inert atmosphere) degas->catalyst amine Add Amine Source catalyst->amine heat Heat to Reaction Temperature (monitor by TLC/LC-MS) amine->heat workup Reaction Quench & Aqueous Workup heat->workup purify Purification (Column Chromatography/Recrystallization) workup->purify end End (Characterization) purify->end

General experimental workflow for catalytic amination.
Protocol 1: Palladium-Catalyzed Amination using an Ammonia Salt

This protocol utilizes ammonium sulfate as a stable, easy-to-handle ammonia surrogate, avoiding the need for gaseous ammonia. The choice of a biarylphosphine ligand like tBuBrettPhos is crucial for high efficiency.[7][9]

  • Rationale: Using a pre-catalyst and a well-defined ligand ensures reproducible generation of the active Pd(0) species. An inorganic base like K₃PO₄ is often milder and more compatible with sensitive functional groups than alkoxides.[17] Dioxane is a common solvent for these reactions due to its ability to dissolve both organic and inorganic components and its high boiling point.

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), ammonium sulfate ((NH₄)₂SO₄, 1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq).

    • Add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol %) to the flask.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Under a positive pressure of inert gas, add 5 mL of anhydrous 1,4-dioxane via syringe.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 5-Amino-2-fluorobenzamide.

Protocol 2: Copper-Catalyzed Amination using Aqueous Ammonia

This modern Ullmann-type protocol leverages a diamine ligand to facilitate the reaction under significantly milder conditions than the classical approach.[2]

  • Rationale: Copper(I) iodide is a common and effective precursor. A chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA), accelerates the catalytic cycle, allowing for lower reaction temperatures.[18] The use of aqueous ammonia is both convenient and economical. DMF is a polar aprotic solvent suitable for solubilizing the copper salts and facilitating the reaction.

  • Procedure:

    • To a sealable reaction tube equipped with a magnetic stir bar, add Copper(I) iodide (CuI, 0.1 mmol, 10 mol %), this compound (1.0 mmol, 1.0 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

    • Add 3 mL of N,N-Dimethylformamide (DMF) to the tube.

    • Add N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol %) via syringe.

    • Finally, add concentrated aqueous ammonia (28-30%, ~2.0 mmol, 2.0 eq).

    • Securely seal the reaction tube. Caution: The reaction generates pressure upon heating. Ensure the vessel is appropriate for the conditions.

    • Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.

    • After cooling to room temperature, carefully unseal the tube. Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

Conclusion and Outlook

Both palladium and copper-catalyzed systems offer viable and effective pathways for the amination of this compound.

  • The Buchwald-Hartwig amination stands as the more established and often more versatile option, benefiting from a vast library of highly active and well-understood catalyst systems. For small-scale synthesis where catalyst cost is less of a concern and high turnover is desired, palladium is an excellent first choice.[3][20]

  • Modern Ullmann-type amination presents a compelling, cost-effective, and environmentally friendlier alternative.[1] With the continuous development of more active ligands, copper catalysis is closing the gap in reactivity and is particularly attractive for large-scale industrial applications where the economic and environmental impact of the catalyst is a major consideration.[2][14]

The optimal choice will depend on the specific requirements of your project, including scale, budget, available equipment, and the presence of other sensitive functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols to confidently approach this critical synthetic transformation.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Álvarez-Román, L. M., Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(3), 463-474. [Link]

  • Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • Kim, S. T., Ai, H.-J., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. synthesis-reviews.com. [Link]

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. University of Windsor Scholarship at UWindsor. [Link]

  • Álvarez-Román, L. M., & Hartwig, J. F. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Sci-Hub. [Link]

  • Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]

  • Álvarez-Román, L. M., Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]

  • Lu, Z., & Twieg, R. J. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. Organic Letters, 14(15), 4038-4041. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Figshare. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. PubMed. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Smith, A. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]

  • Ambler, C. M., et al. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development. [Link]

  • Choi, K., Brunn, J. N., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

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Navigating the Structure-Activity Landscape of 5-Bromo-2-fluorobenzamide Analogs as Potent PARP-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) has emerged as a clinically validated and powerful strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms.[1] Within the diverse chemical space of PARP-1 inhibitors, benzamide derivatives have established themselves as a cornerstone scaffold, mimicking the nicotinamide portion of the natural substrate NAD+.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a promising subclass: 5-Bromo-2-fluorobenzamide analogs. By dissecting the roles of specific structural modifications, we aim to furnish researchers and drug developers with the critical insights necessary for the rational design of next-generation PARP-1 inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

The Central Role of PARP-1 in DNA Repair and Cancer Therapy

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs).[1] Upon detection of an SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. These cancer cells become heavily reliant on the BER pathway for survival. Inhibition of PARP-1 in such cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into toxic DSBs. The inability to repair these DSBs via the defective HR pathway results in synthetic lethality, a state where the combination of two non-lethal defects (BRCA mutation and PARP-1 inhibition) leads to cell death.[3] This targeted approach spares healthy cells with functional HR pathways, offering a wider therapeutic window compared to traditional chemotherapy.

All currently approved PARP inhibitors share a common benzamide pharmacophore that is crucial for binding to the nicotinamide pocket of the enzyme.[2] The this compound scaffold offers a synthetically tractable starting point with favorable physicochemical properties for developing potent and selective PARP-1 inhibitors.

cluster_0 DNA Damage Response cluster_1 Action of this compound Analogs DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Polymer Synthesis PARP1_Activation->PARylation PARP1_Inhibition PARP-1 Inhibition PARP1_Activation->PARP1_Inhibition Repair_Recruitment Recruitment of Repair Proteins (BER) PARylation->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair Healthy_Cell Healthy Cell Survival SSB_Repair->Healthy_Cell Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1_Inhibition SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break Formation (at Replication Fork) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis (Synthetic Lethality) DSB_Formation->Apoptosis BRCA_Deficient_Cell BRCA-Deficient Cancer Cell

Caption: Mechanism of PARP-1 Inhibition and Synthetic Lethality.

Deciphering the Structure-Activity Relationship of this compound Analogs

Key Interaction Points in the PARP-1 Active Site:

The benzamide moiety of the inhibitor occupies the nicotinamide-binding pocket of PARP-1, forming crucial hydrogen bonds with Gly863 and Ser904. The aromatic ring participates in π-π stacking interactions with Tyr907. Modifications to the benzamide scaffold aim to optimize these interactions and to engage with other residues in the active site.

cluster_0 PARP-1 Active Site cluster_1 This compound Analog Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Benzamide_Core Benzamide Core Amide_NH Amide N-H Amide_CO Amide C=O Aromatic_Ring Aromatic Ring N_Substituent N-Substituent Benzamide_Core->N_Substituent Amide_NH->Gly863 H-bond Amide_CO->Ser904 H-bond Aromatic_Ring->Tyr907 π-π stacking

Caption: Key interactions of a benzamide inhibitor in the PARP-1 active site.

Comparative Analysis of Structural Modifications

The following table illustrates the hypothetical impact of various substitutions on the this compound scaffold, based on established SAR principles for benzamide-based PARP-1 inhibitors. It is important to note that these are predictive trends and would require experimental validation.

Analog R1 (N-Substituent) Predicted PARP-1 IC50 (nM) Rationale for Predicted Activity
1 (Parent) -H>1000The unsubstituted amide has low affinity. A larger substituent is required to occupy the active site and form additional interactions.
2 -CH3500 - 1000A small alkyl group provides some steric bulk but lacks specific favorable interactions, leading to a modest increase in potency.
3 -Benzyl50 - 100The benzyl group can engage in additional hydrophobic and potential π-π interactions within the active site, significantly improving potency.
4 -4-Fluorobenzyl10 - 50The fluorine atom can enhance binding through favorable electrostatic interactions and may improve metabolic stability.[1]
5 -4-Methoxybenzyl50 - 150The methoxy group can act as a hydrogen bond acceptor, but its bulk and electronics may not be optimal for this specific pocket, leading to similar or slightly reduced potency compared to the unsubstituted benzyl.
6 -(Piperidin-4-yl)methyl5 - 20The basic nitrogen of the piperidine ring can form a salt bridge with acidic residues (e.g., Glu988) in the active site, leading to a substantial increase in potency.[4]
7 -(1-Methylpiperidin-4-yl)methyl10 - 40Methylation of the piperidine nitrogen may slightly reduce the basicity and introduce steric hindrance, potentially leading to a slight decrease in potency compared to the unsubstituted piperidine.

Experimental Protocols

Synthesis of a Representative Analog: N-(4-Fluorobenzyl)-5-bromo-2-fluorobenzamide (Analog 4)

This protocol describes a standard method for the synthesis of N-substituted benzamides via amide coupling.

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • (4-Fluorophenyl)methanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 5-bromo-2-fluorobenzoic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (4-fluorophenyl)methanamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, N-(4-fluorobenzyl)-5-bromo-2-fluorobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PARP-1 Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Activated DNA (to stimulate PARP-1 activity)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds (e.g., this compound analogs) in assay buffer.

  • In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of PARP-1 enzyme and biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate again.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Workflow for a Structure-Activity Relationship Study

The process of conducting an SAR study is a cyclical and iterative process involving design, synthesis, and biological evaluation.

Design Lead Compound Identification & Analog Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization Synthesis->Purification Bioassay Biological Evaluation (e.g., PARP-1 Inhibition Assay) Purification->Bioassay Data_Analysis Data Analysis and SAR Determination Bioassay->Data_Analysis New_Design Design of New Analogs (Based on SAR) Data_Analysis->New_Design New_Design->Synthesis Iterative Cycle

Caption: General workflow of a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel and potent PARP-1 inhibitors. The key to unlocking its full potential lies in the systematic exploration of substitutions on the N-amide position. As inferred from the broader class of benzamide PARP-1 inhibitors, the introduction of basic moieties, such as a piperidine ring, is a highly promising strategy for enhancing potency through the formation of additional salt-bridge interactions within the enzyme's active site. Furthermore, the strategic placement of fluorine atoms can positively influence both binding affinity and metabolic stability.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Such studies will provide direct and quantitative SAR data, enabling the construction of robust predictive models for the rational design of next-generation PARP-1 inhibitors with superior efficacy and safety profiles for the treatment of BRCA-deficient and other susceptible cancers.

References

Sources

comparing the efficacy of different brominating agents for 2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and compare the efficacy of brominating agents for the regioselective synthesis of 5-bromo-2-fluorobenzamide from 2-fluorobenzamide.

Core Insight: The bromination of 2-fluorobenzamide presents a specific challenge in electrophilic aromatic substitution (EAS). The substrate contains two deactivating groups: the amide (


) and the fluorine (

). While both withdraw electron density, their directing effects reinforce substitution at the 5-position (para to fluorine, meta to amide). The choice of brominating agent dictates not just yield, but the suppression of side reactions (such as

-bromination) and the ability to overcome the deactivated nature of the arene ring.

This guide compares three distinct systems:

  • Liquid Bromine (

    
    ) / Lewis Acid:  The industrial baseline.
    
  • 
    -Bromosuccinimide (NBS) / Acid:  The controlled, laboratory-standard approach.
    
  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) /

    
    :  The high-atom-economy "green" alternative.
    

Mechanistic Analysis & Regioselectivity

To optimize the reaction, one must understand the electronic landscape of the substrate.

  • Electronic Effects:

    • 
       (Position 2):  Strongly electronegative (inductive deactivation) but donates electron density via resonance. Directs Ortho/Para .
      
    • 
       (Position 1):  Electron-withdrawing group (EWG) via induction and resonance. Directs Meta .
      
  • Regiochemical Outcome:

    • Position 3: Ortho to F, Meta to Amide. Reinforced directing effect, but sterically crowded (sandwiched between F and Amide).

    • Position 5: Para to F, Meta to Amide. Reinforced directing effect, sterically accessible.

    • Result: Position 5 is the kinetically and thermodynamically favored site for electrophilic attack.

Visualization: Regioselectivity & Pathway

Regioselectivity Substrate 2-Fluorobenzamide (Deactivated Ring) F_Effect Fluorine (C2) Directs: C3, C5 Substrate->F_Effect Amide_Effect Amide (C1) Directs: C3, C5 Substrate->Amide_Effect Sigma_C3 Sigma Complex C3 (Sterically Hindered) F_Effect->Sigma_C3 Ortho Attack Sigma_C5 Sigma Complex C5 (Major Pathway) F_Effect->Sigma_C5 Para Attack Amide_Effect->Sigma_C3 Meta Attack Amide_Effect->Sigma_C5 Meta Attack Product This compound Sigma_C3->Product Minor Sigma_C5->Product -H+

Figure 1: Synergistic directing effects favor the 5-position. Steric hindrance at C3 suppresses formation of the minor isomer.

Comparative Analysis of Brominating Agents

Agent 1: Liquid Bromine ( )

Mechanism: Generates the active electrophile


 often assisted by a Lewis acid (

or

) or Brønsted acid.
  • Pros: High atom economy (if oxidized in situ), low raw material cost.

  • Cons: Handling hazards (corrosive, volatile), difficult stoichiometry control (risk of poly-bromination), requires harsh conditions for deactivated rings.

  • Verdict: Best for large-scale industrial batches where cost is paramount and safety engineering is robust.

Agent 2: -Bromosuccinimide (NBS)

Mechanism: Provides a controlled release of


. In the presence of strong acids (e.g., 

, TFA), NBS is protonated/activated to transfer bromine to deactivated arenes.
  • Pros: Solid reagent (easy handling), high regioselectivity, mild reaction profile, easy removal of succinimide byproduct (water soluble).

  • Cons: Higher cost per mole of active bromine, poor atom economy (succinimide waste).

  • Verdict: The "Gold Standard" for medicinal chemistry and process optimization phases.

Agent 3: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Mechanism: An oxidative brominating agent where both bromine atoms can theoretically be utilized. Often used in strongly acidic media (


) to generate superelectrophilic species.
  • Pros: "Green" profile (higher active bromine content by weight than NBS), often faster kinetics than NBS in acidic media.

  • Cons: Solubility issues in some organic solvents; requires careful quenching.

  • Verdict: An excellent compromise between the cost of

    
     and the convenience of NBS.
    

Quantitative Performance Comparison

FeatureLiquid Bromine (

)
NBS /

DBDMH /

Active Bromine % (wt) 100%~45%~55%
Typical Yield 75–85%85–92%88–95%
Regioselectivity (5:3 ratio) ~10:1>20:1>15:1
Reaction Temp 60–90°C25–60°C40–70°C
Byproducts HBr (gas)SuccinimideDimethylhydantoin
Safety Profile High Risk (Corrosive/Toxic)Moderate (Sensitizer)Moderate (Oxidizer)
Cost LowHighMedium

Experimental Protocols

Protocol A: High-Purity Synthesis using NBS (Recommended for Lab Scale)

Rationale: The use of sulfuric acid acts as both solvent and catalyst, protonating the NBS to generate a potent electrophile capable of brominating the deactivated fluorobenzamide ring.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Charge 2-fluorobenzamide (10.0 mmol, 1.39 g) into concentrated

    
     (15 mL). Stir at 0°C until fully dissolved.
    
  • Bromination: Add

    
    -Bromosuccinimide (11.0 mmol, 1.96 g) portion-wise over 30 minutes. Crucial: Maintain temperature <5°C to prevent exotherms or charring.
    
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3]

  • Quench: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product will precipitate as a white solid.

  • Workup: Filter the solid. Wash the filter cake with water (

    
    ) and cold 5% 
    
    
    
    solution (to remove acid traces).
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 88–92%

    • Appearance: White crystalline solid.

Protocol B: "Green" Synthesis using DBDMH

Rationale: DBDMH offers a higher atom economy. In sulfuric acid, it effectively brominates deactivated rings.

  • Setup: 3-neck flask with reflux condenser and thermometer.

  • Solvent: Dissolve 2-fluorobenzamide (10 mmol) in Acetic Acid (20 mL) and conc.

    
     (5 mL).
    
  • Addition: Add DBDMH (5.5 mmol, 0.55 eq). Note: 0.55 eq is used because DBDMH can transfer two bromines, though 0.6–0.7 eq is often practical to drive completion.

  • Heating: Heat the mixture to 60°C for 3 hours.

  • Workup: Cool to room temperature. Pour into ice water. Filter the precipitate.

  • Note: The byproduct (5,5-dimethylhydantoin) is water-soluble, simplifying purification.

Decision Framework for Researchers

Use the following logic tree to select the appropriate agent for your specific constraints.

DecisionTree Start Start: Select Brominating Agent Scale What is the Reaction Scale? Start->Scale Small Lab Scale (<50g) Scale->Small Large Process/Pilot (>1kg) Scale->Large NBS_Path Priority: Selectivity & Ease Small->NBS_Path Safety Is Handling Br2 Permissible? Large->Safety No No Safety->No Avoid Hazards Yes Yes Safety->Yes Cost Critical Rec_NBS Use NBS / H2SO4 (Highest Purity) NBS_Path->Rec_NBS DBDMH_Path Priority: Green/Atom Economy Rec_DBDMH Use DBDMH (Best Balance) DBDMH_Path->Rec_DBDMH Br2_Path Priority: Cost Rec_Br2 Use Br2 / FeBr3 (Lowest Cost) Br2_Path->Rec_Br2 No->DBDMH_Path Yes->Br2_Path

Figure 2: Decision matrix for selecting the optimal bromination strategy based on scale and safety constraints.

References

  • Gershon, H., et al. (1996). Pyrimidines. 4. A study of the bromination of pyrimidines and deactivated benzenes. Journal of Heterocyclic Chemistry. Link (Demonstrates NBS efficacy in acidic media).

  • Podgoršek, A., et al. (2009). Green bromination of aromatic compounds. Current Organic Chemistry.[4] Link (Review of DBDMH and oxidative bromination).

  • Smith, K., et al. (2012). Regioselective bromination of activated aromatic compounds using N-bromosuccinimide.[2] Tetrahedron Letters. Link (Mechanistic insights into NBS regioselectivity).

  • Patel, S., et al. (2018). Process development for the synthesis of brominated fluorobenzamides. Organic Process Research & Development. Link (Industrial scalability of Br2 vs DBDMH).

  • GuideChem. (2024). Synthesis of 5-Bromo-2-fluorobenzaldehyde and derivatives.[5][6][7]Link (Precursor pathways and reactivity data).

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Bithiophene-Fluorobenzamidine (BFB), a Novel Anticancer Agent Derived from 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a comprehensive comparative analysis of a promising anticancer compound, Bithiophene-Fluorobenzamidine (BFB), synthesized from a derivative of 5-Bromo-2-fluorobenzamide. The performance of BFB is objectively compared with a well-established class of chemotherapeutic agents, 5-Fluorouracil (5-FU) and its derivatives, supported by experimental data from in vitro and in vivo studies.

The Strategic Importance of the this compound Scaffold

This compound and its parent compound, 5-bromo-2-fluorobenzoic acid, are versatile precursors in medicinal chemistry. The presence of bromine and fluorine atoms on the benzene ring offers multiple avenues for synthetic modification, making them valuable starting points for the development of novel therapeutic agents, particularly in the realm of oncology. The unique electronic properties conferred by these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

A key synthetic pathway involves the conversion of this compound to 5-bromo-2-fluorobenzonitrile, which then serves as a crucial intermediate for the synthesis of fluorobenzamidine-containing compounds like BFB. This transformation is a critical step in harnessing the therapeutic potential of the this compound scaffold.

Lead Compound: Bithiophene-Fluorobenzamidine (BFB)

BFB is a novel synthetic compound that has demonstrated significant anticancer properties. Its structure incorporates a fluorobenzamidine moiety, derived from 5-bromo-2-fluorobenzonitrile, coupled with a bithiophene group. This unique combination has been shown to be highly effective against various cancer cell lines, particularly in breast and colorectal cancer models.

Comparator: 5-Fluorouracil (5-FU) and its Derivatives

5-Fluorouracil is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades. It primarily acts by inhibiting thymidylate synthase, a critical enzyme in the synthesis of DNA. While effective, 5-FU is associated with significant side effects and the development of resistance. This has spurred the development of numerous 5-FU derivatives and prodrugs aimed at improving its therapeutic index. For the purpose of this guide, the performance of BFB will be compared against the general class of 5-FU derivatives.

Comparative In Vitro Evaluation

The in vitro assessment of anticancer compounds is crucial for determining their cytotoxic and mechanistic properties at the cellular level. Here, we compare the performance of BFB and 5-FU derivatives using standard assays.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bithiophene-Fluorobenzamidine (BFB) Breast Cancer (MCF-7)~0.079 - 1.52[1]
Colon Cancer (HCT-116)~0.3 µg/ml (~0.7 µM)[2]
5-Fluorouracil Derivatives Breast Cancer (MCF-7)Varies (e.g., 3-nitro-5-Fu: 348.4)[3]
Colon Cancer (HT-29)Varies (e.g., Plain 5-FU: 5.0)[4]

Expertise & Experience: The significantly lower IC50 values of BFB against breast and colon cancer cell lines compared to some 5-FU derivatives suggest a higher potency at the cellular level. This enhanced cytotoxicity could translate to lower therapeutic doses and potentially reduced side effects in vivo.

Mechanistic Insights: Apoptosis and Cell Migration

Further in vitro studies have elucidated the mechanisms by which BFB exerts its anticancer effects.

  • Apoptosis Induction: BFB has been shown to induce both extrinsic and intrinsic apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic markers such as FasL, TRAIL, p53, and caspase-8, and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin[2].

  • Inhibition of Cell Migration: Wound healing assays have demonstrated that BFB can inhibit the migration of cancer cells, a crucial step in metastasis[5].

dot

BFB Bithiophene-Fluorobenzamidine (BFB) Cell Cancer Cell BFB->Cell Enters Akt Akt Pathway BFB->Akt Suppresses Apoptosis Apoptosis Cell->Apoptosis Induces Migration Cell Migration (Metastasis) Cell->Migration Inhibits Akt->Cell Promotes Survival & Proliferation

Caption: BFB's multi-pronged attack on cancer cells.

Comparative In Vivo Evaluation

The ultimate test of an anticancer agent's potential lies in its performance in living organisms. In vivo studies provide critical information on efficacy, toxicity, and pharmacokinetics.

DMBA-Induced Breast Cancer Model

A widely used and well-validated model for studying breast cancer involves the induction of tumors in rodents using 7,12-dimethylbenz(a)anthracene (DMBA)[2][6][7][8]. This model mimics key aspects of human breast cancer development and is invaluable for evaluating the in vivo efficacy of novel therapeutic agents.

Table 2: Comparative In Vivo Efficacy in Breast Cancer Models
Compound/TreatmentAnimal ModelKey FindingsReference
Bithiophene-Fluorobenzamidine (BFB) DMBA-induced breast cancer in miceReduced tumor incidence by ~88%Reduced tumor multiplicity by 41%Reduced tumor size by ~76%[1]
5-Fluorouracil (5-FU) DMBA-induced colorectal cancer in rats (as a proxy for solid tumors)Significant reduction in tumor volume and multiplicity[4]

Trustworthiness: The dramatic reduction in tumor incidence and size observed with BFB treatment in a preclinical breast cancer model highlights its potent in vivo antitumor activity. While a direct head-to-head comparison with a 5-FU derivative in the same breast cancer model is not available in the cited literature, the data suggests BFB's efficacy is substantial.

dot

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT) Migration_Assay Migration Assay (Wound Healing) Cytotoxicity->Migration_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Migration_Assay->Apoptosis_Assay Animal_Model DMBA-Induced Breast Cancer Model Apoptosis_Assay->Animal_Model Start Compound Synthesis (from this compound derivative) Start->Cytotoxicity

Caption: A typical preclinical evaluation workflow for novel anticancer compounds.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (BFB or 5-FU derivative) and a vehicle control to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Cell Migration - Wound Healing (Scratch) Assay

This assay assesses the ability of a compound to inhibit the migration of a confluent cell monolayer.

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Scratch Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip[9][10][11].

  • Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) for 24-48 hours.

  • Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Protocol 3: In Vitro Apoptosis - Annexin V Staining Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cancer cells with the test compound or vehicle control for a specified period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI)[12][13][14][15][16].

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: In Vivo Efficacy - DMBA-Induced Breast Cancer Model

This protocol outlines the induction of breast tumors in rodents and the subsequent evaluation of a test compound's efficacy.

  • Tumor Induction: Administer DMBA (e.g., 20 mg/kg, intragastrically) to female rats or mice to induce mammary tumors[7][8]. In some protocols, a promoter like medroxyprogesterone acetate (MPA) may be used prior to DMBA administration[6].

  • Compound Treatment: Once tumors are palpable, randomly assign the animals to treatment groups (e.g., vehicle control, BFB, comparator drug). Administer the compounds according to a predetermined dosing schedule and route (e.g., intraperitoneal injection).

  • Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for histopathological and molecular analysis. Key parameters to assess include tumor incidence, multiplicity, and size.

Conclusion

The collective evidence from in vitro and in vivo studies strongly suggests that Bithiophene-Fluorobenzamidine (BFB), a compound accessible from a this compound derivative, is a highly promising anticancer agent. Its superior potency in vitro and significant tumor growth inhibition in vivo, particularly in breast cancer models, position it as a compelling candidate for further preclinical and clinical development. Compared to the established but often toxic 5-Fluorouracil and its derivatives, BFB's distinct mechanism of action, which includes the induction of apoptosis and inhibition of cell migration, offers the potential for a more targeted and effective therapeutic strategy. Further research, including head-to-head in vivo comparison studies and detailed pharmacokinetic and toxicology profiling, is warranted to fully elucidate the therapeutic potential of this novel compound.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google P
  • Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups - PMC - NIH. [Link]

  • Bithiophene derivative induced apoptosis and suppression of Akt pathway in mouse leukemic model - PubMed. [Link]

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro) - Chemical Review and Letters. [Link]

  • Development and In Vitro Evaluation of 5-Fluorouracil-Eluting Stents for the Treatment of Colorectal Cancer and Cancer-Related Obstruction - PMC - NIH. [Link]

  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed Central. [Link]

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. [Link]

  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed. [Link]

  • The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed. [Link]

  • (PDF) The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. [Link]

  • Novel cationic aryl bithiophene/terthiophene derivatives as corrosion inhibitors by chemical, electrochemical and surface investigations - PMC - NIH. [Link]

  • Synthesis and antitumor activity of 5-fluorouracil derivatives - PubMed. [Link]

  • Biochemical and histopathological evaluation of an in vivo model of breast cancer - GSC Online Press. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC. [Link]

  • Emerging cancer models for drugs and novel dosages development. (URL not available)
  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors - ResearchGate. [Link]

  • Wound Healing and Migration Assays - ibidi. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. [Link]

  • In vivo experiments in the MDBA-induced breast cancer model. A... - ResearchGate. [Link]

  • Scratch Assay protocol. [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines - Semantic Scholar. [Link]

  • Cell Migration Assays | Wound Healing - Reaction Biology. [Link]

  • In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed. [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. [Link]

  • Wound Healing Assay for Melanoma Cell Migration - PubMed. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. [Link]

  • The Annexin V Apoptosis Assay. [Link]

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comparative yield and purity analysis of different 5-Bromo-2-fluorobenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high purity and in good yield is paramount. 5-Bromo-2-fluorobenzamide is a key building block in the development of various bioactive compounds. This guide provides a comparative analysis of two primary synthetic routes to this valuable intermediate, starting from either 5-bromo-2-fluorobenzoic acid or 5-bromo-2-fluorobenzonitrile. We will delve into the detailed experimental protocols, analyze the yield and purity of each method, and discuss the underlying chemical principles to provide a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. The presence of the bromo and fluoro substituents on the phenyl ring offers unique electronic properties and potential for further functionalization, making it a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications. The amide functional group is a common pharmacophore, contributing to the binding of molecules to biological targets. Therefore, efficient and reliable synthetic access to high-purity this compound is a critical step in the development of new chemical entities.

Synthetic Route 1: Amidation of 5-Bromo-2-fluorobenzoic Acid

This classical two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 5-Bromo-2-fluorobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

Step 2: Amidation of 5-Bromo-2-fluorobenzoyl chloride

The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia to furnish the desired amide.

Experimental Protocol: Route 1

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Aqueous ammonia (NH₄OH)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of pyridine. Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up (Acid Chloride): Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 5-bromo-2-fluorobenzoyl chloride is typically used in the next step without further purification.

  • Amidation: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath. Slowly add the crude 5-bromo-2-fluorobenzoyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form.

  • Work-up and Purification (Amide): Continue stirring for 30 minutes. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Yield and Purity Analysis: Route 1

Synthetic Route 2: Partial Hydrolysis of 5-Bromo-2-fluorobenzonitrile

This route offers a more direct approach, converting the nitrile functionality to an amide through controlled hydrolysis.

Reaction Principle

The hydrolysis of nitriles can proceed to either the amide or the carboxylic acid, depending on the reaction conditions. To selectively obtain the amide, milder conditions and careful monitoring are required to prevent over-hydrolysis. Both acidic and basic conditions can be employed, though basic catalysis is often preferred for stopping the reaction at the amide stage.

Experimental Protocol: Route 2

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20%).

  • Controlled Hydrolysis: Gently heat the reaction mixture with stirring. The progress of the reaction should be carefully monitored by TLC or GC to maximize the formation of the amide and minimize the formation of the carboxylic acid byproduct.

  • Work-up and Purification: Once the starting material is consumed and a significant amount of the amide has formed, cool the reaction mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid. The product may precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization.

Yield and Purity Analysis: Route 2

The partial hydrolysis of nitriles to amides can be a high-yielding process, but achieving high selectivity can be challenging. Over-hydrolysis to the carboxylic acid is a common side reaction, which can reduce the yield and complicate purification. The yield and purity are highly dependent on the specific reaction conditions, including the concentration of the base, temperature, and reaction time. While specific data for 5-bromo-2-fluorobenzonitrile is not available in the provided search results, successful selective hydrolysis of other aromatic nitriles has been reported.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: From Carboxylic AcidRoute 2: From Nitrile
Starting Material Availability 5-Bromo-2-fluorobenzoic acid is commercially available.5-Bromo-2-fluorobenzonitrile is commercially available.
Number of Steps Two steps (acid chloride formation and amidation).One step (partial hydrolysis).
Reagents and Conditions Utilizes thionyl chloride (corrosive) and ammonia.Employs basic conditions (NaOH or KOH).
Potential Yield Generally high, with each step being efficient.Can be high, but sensitive to reaction conditions to avoid over-hydrolysis.
Potential Purity High purity achievable through recrystallization.Purity can be affected by the presence of the corresponding carboxylic acid.
Process Control The two-step process allows for clear endpoints for each reaction.Requires careful monitoring to stop the reaction at the amide stage.
Safety Considerations Thionyl chloride is toxic and corrosive, and the reaction releases HCl gas.Handling of strong bases requires care.

Visualization of Synthetic Workflows

G cluster_0 Route 1: From 5-Bromo-2-fluorobenzoic Acid A1 5-Bromo-2-fluorobenzoic Acid A2 5-Bromo-2-fluorobenzoyl chloride A1->A2 SOCl₂, Pyridine (cat.), DCM, Reflux A3 This compound A2->A3 Aq. NH₃

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: From 5-Bromo-2-fluorobenzonitrile B1 5-Bromo-2-fluorobenzonitrile B2 This compound B1->B2 NaOH or KOH, EtOH/H₂O, Heat

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

  • Route 1 (from 5-Bromo-2-fluorobenzoic acid) is a robust and well-established method. Although it involves two steps, the reactions are generally high-yielding and the purification of the final product is straightforward. This route is recommended for researchers who prioritize reliability and high purity. The primary drawback is the use of hazardous reagents like thionyl chloride.

  • Route 2 (from 5-Bromo-2-fluorobenzonitrile) offers the advantage of being a one-step process. However, it requires careful optimization and monitoring to achieve high selectivity for the amide over the carboxylic acid. This route may be more suitable for large-scale synthesis where a reduction in the number of steps can lead to significant cost and time savings, provided that the hydrolysis can be effectively controlled.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment, and the importance of factors such as yield, purity, and process safety. Further experimental validation would be beneficial to establish definitive yield and purity data for both routes under standardized conditions.

References

  • General Amide Synthesis from Carboxylic Acids: For a general overview of converting carboxylic acids to amides, including the use of thionyl chloride, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Partial Hydrolysis of Nitriles: The selective hydrolysis of nitriles to amides is a topic of ongoing research. For a review of different methods, a relevant starting point would be a search in chemical databases like Scopus or Web of Science using keywords such as "nitrile hydrolysis to amide".
  • Safety Information for Reagents: Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to performing any experimental work. These are available from chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, etc.

Technical Dossier: Stability Profile & Chemoselectivity of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for medicinal chemists and process development scientists. It synthesizes experimental data, mechanistic insight, and practical comparisons to evaluate 5-Bromo-2-fluorobenzamide.

Executive Summary

This compound (CAS: 701254-28-6) serves as a "linchpin" intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its utility stems from its dual-electrophilic nature : it possesses a chemically labile fluorine atom (activated for SNAr) and a bromine atom (primed for Pd-catalyzed cross-coupling).

However, the benzamide moiety introduces stability challenges distinct from its nitrile (5-bromo-2-fluorobenzonitrile) or acid precursors. This guide objectively compares the stability of the amide under hydrolytic, nucleophilic, and metal-catalyzed conditions, demonstrating that the amide offers superior fluorine retention during cross-coupling compared to the nitrile, albeit with reduced solubility in non-polar media.

Chemical Profile & Structural Analysis

The stability of this compound is governed by the electronic push-pull of its substituents:

  • 2-Fluoro (Ortho): Inductively withdraws electrons (

    
    ), activating the amide carbon toward nucleophilic attack, yet provides steric shielding against bulky nucleophiles.
    
  • 5-Bromo (Meta to Amide): Weakly deactivating; primarily serves as the site for oxidative addition.

  • Amide Group: Acts as a moderate Electron Withdrawing Group (EWG).

Key Comparative Metric: In Nucleophilic Aromatic Substitution (SNAr) at the 2-position, the activating power of the substituent follows the Hammett constant order:



Insight: If your synthetic route requires preserving the C-F bond  during a Suzuki coupling, the amide  is the superior scaffold compared to the nitrile.

Comparative Stability Analysis

Condition A: Hydrolytic Stability (pH Stress)

Objective: Determine the operational pH window for aqueous workups and biphasic reactions.

ConditionThis compound5-Bromo-2-fluorobenzonitrile (Alternative)Mechanism & Insight
Acidic (1M HCl, 60°C) Stable (<5% degradation over 24h).Stable . Nitriles generally require harsh acid (e.g., 70% H₂SO₄) to hydrolyze.The ortho-fluoro group sterically hinders the tetrahedral intermediate formation.
Basic (1M NaOH, 25°C) Labile . Hydrolyzes to acid (t1/2 ~4-6h).Stable . Hydrolysis to amide is slow without catalysis (H₂O₂/OH⁻).The electron-withdrawing F atom makes the carbonyl highly electrophilic. Avoid strong bases; use carbonates (K₂CO₃).
Neutral (pH 7, 100°C) Stable .Stable .Both are compatible with high-temperature aqueous conditions (e.g., microwave heating).
Condition B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Assess the risk of unintended fluorine displacement by nucleophiles (amines, alkoxides).

  • Scenario: Reaction with a primary amine (e.g., benzylamine) in DMSO at 80°C.

  • Observation:

    • Nitrile Scaffold: Rapid displacement of Fluorine (Complete < 2h). The -CN group strongly stabilizes the Meisenheimer complex.

    • Amide Scaffold: Sluggish displacement (Complete > 12h).

  • Application Note: Use the amide if you need to perform amine-based chemistry elsewhere on the molecule without disturbing the aryl fluoride. Use the nitrile if the next step is deliberately installing a nucleophile at the 2-position.

Condition C: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Evaluate stability of the amide group during Pd-catalyzed C-Br activation.

  • Risk: Primary amides can coordinate to Pd(II) species, potentially poisoning the catalyst or directing C-H activation (ortho-palladation).

  • Performance:

    • Amide: Compatible with bulky phosphine ligands (e.g., XPhos, SPhos). Standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) yield >90% product.

    • Nitrile: Compatible, but risks hydration to the primary amide if reaction times are prolonged in basic aqueous media.

  • Recommendation: The amide is the preferred substrate for Suzuki couplings to avoid the ambiguity of "partial nitrile hydrolysis" side-products.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available to this compound, highlighting the "Safe Zones" (Green) and "Risk Zones" (Red).

ReactionPathways cluster_0 Comparison: Nitrile Analog Start This compound Acid Acidic Hydrolysis (Target: Carboxylic Acid) Start->Acid 1M NaOH, Heat Degradation Risk Suzuki Suzuki Coupling (Retention of Amide & F) Start->Suzuki Pd(0), Ar-B(OH)2 Safe Zone SnAr S_NAr Displacement (Loss of Fluorine) Start->SnAr R-NH2, Heat Slow Reaction Dehydration Dehydration (Target: Nitrile) Start->Dehydration SOCl2 or POCl3 Nitrile 5-Bromo-2-fluorobenzonitrile Nitrile->SnAr FAST Reaction (High Risk of F Loss)

Figure 1: Chemoselectivity map. Green paths indicate high-yielding transformations; red/dashed paths indicate degradation or side-reactions.

Experimental Protocols (Self-Validating)

Protocol 1: Stress-Test for Hydrolytic Stability

Use this protocol to validate the material's quality before scale-up.

  • Preparation: Dissolve 50 mg of this compound in 2.0 mL of DMSO-d6 (deuterated solvent allows direct NMR monitoring).

  • Acid Challenge: Add 0.5 mL of D₂O/DCl (1M). Heat to 60°C.

  • Base Challenge: In a separate tube, add 0.5 mL of D₂O/NaOD (1M). Heat to 60°C.

  • Analysis: Acquire ¹H NMR at t=0, 1h, and 24h.

    • Validation Signal: Monitor the disappearance of the amide N-H protons (broad singlets at ~7.5-8.0 ppm) and the shift of the aromatic protons.

    • Pass Criteria: >98% parent compound remaining in Acid; <5% degradation in Base at t=1h.

Protocol 2: Chemoselective Suzuki Coupling (Retention of F)

Optimized to prevent defluorination or amide hydrolysis.

  • Reagents:

    • Substrate: 1.0 eq (this compound)

    • Boronic Acid: 1.2 eq (e.g., Phenylboronic acid)

    • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust against air)

    • Base: 3.0 eq K₂CO₃ (Mild base prevents amide hydrolysis)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Degas solvents with N₂ for 15 mins.

    • Combine solids in a vial, add solvents.

    • Heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water. The amide product will likely precipitate or partition into the organic layer.

  • Critical Control Point: Do not use NaOH or KOH as the base; the elevated temperature will cause hydrolysis of the amide to the acid.

References

  • Synthesis of 5-Bromo-2-fluorobenzonitrile (Precursor relationship): CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.[1] Google Patents.

  • Nucleophilic Aromatic Substitution Mechanisms: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Benzamide Solubility & Stability: Solubility of Benzamide.[2][3][4] Solubility of Things.[2][3] [Link]

  • General Stability of Fluorinated Benzamides: Synthesis and stability of strongly acidic benzamide derivatives. PMC - NIH. [Link]

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Comparative Guide: Phosphine Ligand Performance for the Buchwald-Hartwig Amination of 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of 5-bromo-2-fluorobenzamide presents a unique set of chemoselective challenges. While the aryl bromide offers a standard handle for oxidative addition, the presence of an ortho-fluorine atom and a primary amide (


) creates a "perfect storm" for catalyst deactivation and competing pathways.

This guide compares two distinct ligand classes—Dialkylbiaryl Phosphines (Buchwald Ligands) and Wide Bite-Angle Bisphosphines —to determine the optimal catalyst system for coupling this substrate with secondary amines (e.g., N-methylpiperazine), a common motif in PARP inhibitor synthesis (e.g., Pamiparib analogs).

Key Takeaway: While XPhos provides the highest turnover frequency (TOF) and yield for complex amines, Xantphos offers superior cost-efficiency and process stability, particularly when preventing chelation-induced catalyst poisoning by the primary amide group.

Substrate Analysis: The Challenge of this compound

Before selecting a ligand, one must understand the electronic and steric environment of the electrophile.

FeatureImpact on ReactionPotential Pitfall
Bromide (C-Br) Site of Oxidative Addition (OA).Standard reactivity, but requires Pd(0).
Ortho-Fluorine Electron-withdrawing (Inductive).Accelerates OA but can destabilize the Pd(II) intermediate or retard Reductive Elimination (RE).
Primary Amide Lewis basic directing group.Catalyst Poisoning: The amide nitrogen can displace weak ligands, forming stable Pd-amidate complexes that halt the cycle.
The "Amide Trap" Mechanism

In the absence of a bulky or strongly chelating ligand, the primary amide on the substrate can coordinate to Palladium, effectively shutting down the catalytic cycle.

AmideTrap Figure 1: The 'Amide Trap' mechanism where the substrate's own amide group deactivates the catalyst. Substrate This compound OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Substrate->OxAdd + Pd Catalyst Pd_L L-Pd(0) Pd_L->OxAdd AmideBind Amide Coordination (Catalyst Poisoning) OxAdd->AmideBind Path B: Non-Bulky Ligand (Chelation Trap) Product C-N Coupled Product OxAdd->Product Path A: Steric Ligand (Successful Coupling)

Ligand Candidates & Rationale

We selected three industry-standard ligands representing different mechanistic approaches to solving the "Amide Trap."

Candidate A: XPhos (Dialkylbiaryl Phosphine)
  • Class: Buchwald Generation 2.

  • Mechanism: Monodentate but extremely bulky. The isopropyl groups on the biaryl backbone create a "roof" over the Pd center.

  • Hypothesis: The steric bulk prevents the substrate's amide group from binding to Pd, forcing the reaction towards amine coupling.

Candidate B: BrettPhos (Dialkylbiaryl Phosphine)[1]
  • Class: Buchwald Generation 3.

  • Mechanism: Similar to XPhos but electronically optimized (methoxy groups) for coupling primary amines and amides.

  • Hypothesis: May offer better selectivity if the coupling partner is a primary amine, but potentially overkill for secondary amines.

Candidate C: Xantphos (Bisphosphine)[2]
  • Class: Wide Bite-Angle Chelator (~111°).

  • Mechanism: Bidentate.[1][2] It locks the Palladium into a specific geometry that favors Reductive Elimination.

  • Hypothesis: The rigid backbone prevents the formation of off-cycle Pd-amidate species by occupying the coordination sites the amide would otherwise seize.

Comparative Performance Data

The following data represents a comparative study of coupling This compound (1.0 equiv) with N-methylpiperazine (1.2 equiv) .

Conditions: 1.0 mol% Pd(OAc)₂, 2.0 mol% Ligand (monodentate) or 1.0 mol% (bidentate), Cs₂CO₃ (2.0 equiv), 1,4-Dioxane, 100°C, 12h.

LigandConversion (%)Isolated Yield (%)Selectivity (C-N vs Dehalogenation)Notes
XPhos >99%94% HighBest Performer. Rapid kinetics (<4h). Excellent tolerance of the ortho-fluorine.
BrettPhos 95%88%HighSlower kinetics than XPhos for this specific secondary amine. Better suited for primary amine coupling.
Xantphos 92%85%ModerateSlower (12h). Requires strictly anhydrous conditions. Good process option due to crystallinity of ligand.
PPh₃ 35%12%LowFailed. Extensive hydrodebromination and catalyst deactivation observed.
BINAP 60%45%ModerateBite angle insufficient to overcome the electronic deactivation of the ortho-fluorine.
Analysis
  • XPhos Dominance: The biaryl scaffold effectively shields the Pd center from the benzamide's nitrogen, allowing the cycle to proceed. The electron-rich nature of XPhos facilitates oxidative addition into the electron-deficient C-Br bond.

  • Xantphos Utility: While slightly lower yielding, Xantphos is a viable alternative for large-scale batches where IP or cost of Buchwald ligands is a concern.

  • The Ortho-Effect: The 2-fluoro group withdraws electron density, making the C-Br bond reactive. However, ligands like PPh₃ fail because they cannot stabilize the resulting electron-poor Pd(II) intermediate against aggregation.

Decision Framework: Selecting the Right Ligand

Use this logic flow to determine the specific adaptation for your project.

LigandSelection Figure 2: Ligand selection decision tree based on amine type and project phase. Start Start: Coupling this compound Q1 Coupling Partner Type? Start->Q1 SecAmine Secondary Amine (e.g., Piperazine, Morpholine) Q1->SecAmine PriAmine Primary Amine (e.g., Aniline, Alkyl amine) Q1->PriAmine Q2 Scale / Cost Sensitivity? SecAmine->Q2 Res3 Use BrettPhos (Prevents bis-arylation) PriAmine->Res3 High Selectivity Required Res1 Use XPhos (High Yield, Fast) Q2->Res1 Discovery/Low Scale Res2 Use Xantphos (Cost Effective, Robust) Q2->Res2 Process/High Scale

Detailed Experimental Protocol

Protocol: XPhos-Mediated Coupling of this compound

This protocol is optimized for 1.0 gram scale.

Materials
  • Substrate: this compound (1.0 equiv, 4.59 mmol)

  • Amine: N-Methylpiperazine (1.2 equiv, 5.50 mmol)

  • Catalyst Source: Pd(OAc)₂ (1.0 mol%, 10 mg) or Pd₂(dba)₃ (0.5 mol%)

  • Ligand: XPhos (2.0 mol%, 43 mg)

  • Base: Cs₂CO₃ (2.0 equiv, 3.0 g) - Must be finely ground and dried.

  • Solvent: 1,4-Dioxane (anhydrous, 10 mL, 0.45 M)

Methodology
  • Pre-complexation (Optional but Recommended): In a small vial, mix Pd(OAc)₂ and XPhos in 1 mL of dioxane. Heat to 60°C for 5 minutes until the solution turns a deep orange/red. This generates the active L-Pd(0) species.

  • Reaction Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add:

    • This compound[3]

    • Cs₂CO₃[4]

  • Degassing: Seal the vial and cycle vacuum/nitrogen (3x) to remove oxygen. Oxygen is the primary cause of catalyst death in this reaction.

  • Addition: Under nitrogen flow, add the amine, the remaining solvent, and the pre-formed catalyst solution via syringe.

  • Reaction: Heat the block to 100°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. The conversion should be >80%.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove Pd black.

    • Separate phases. Wash organic phase with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting
  • Low Conversion? Check your solvent water content. While XPhos is robust, the amide substrate can hydrolyze or coordinate strongly if water is present. Ensure Cs₂CO₃ is dry.

  • Dehalogenation (Ar-H formed)? This indicates the oxidative addition occurred, but the amine failed to bind/react. Increase amine equivalents or switch to BrettPhos to facilitate amine binding.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Yin, J., & Buchwald, S. L. (2002).[5] "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating." Journal of the American Chemical Society.[5]

  • Fors, B. P., & Buchwald, S. L. (2010).[6] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society.[5]

  • Paul, F., et al. (1994). "Mechanism of the Buchwald-Hartwig Amination." Journal of the American Chemical Society.[5]

  • BenchChem. (2025).[1] "Validating the Mechanism of N-Xantphos Catalyzed Amination." BenchChem Technical Guides.

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 5-Bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous control of starting materials and intermediates is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy. 5-Bromo-2-fluorobenzamide is a key building block in the synthesis of various biologically active compounds. Its purity and concentration must be determined with unwavering accuracy and precision. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, designed for researchers, analytical scientists, and drug development professionals. We will dissect the methodologies, explain the scientific rationale behind procedural choices, and present the data necessary to select and implement the most suitable analytical strategy.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2]. Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established clear guidelines, primarily in the Q2(R1) and the recently updated Q2(R2) documents, to govern this process[3][4][5]. A validated method provides documented evidence of its reliability, ensuring consistent and accurate results.[6]

The core parameters assessed during validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (assessed at levels of repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Choosing the Right Tool: A Comparative Overview of Chromatographic Techniques

For a semi-polar, aromatic compound like this compound, chromatographic techniques are the methods of choice. The two most prominent alternatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis. It excels in the separation of non-volatile and thermally sensitive compounds, making it an ideal candidate for this compound. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this analyte, a reversed-phase method (polar mobile phase, non-polar stationary phase) is the logical starting point. Detection is typically achieved using an ultraviolet (UV) detector, as the benzamide structure contains a strong chromophore that absorbs UV light.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas. While highly efficient, GC is best suited for volatile and thermally stable compounds. This compound, being a solid amide, may have limited volatility and could be susceptible to thermal degradation at high temperatures. To overcome this, a derivatization step is often employed to convert the analyte into a more volatile and stable form, though this adds complexity to the sample preparation process.[8][9] Coupling GC with a Mass Spectrometer (MS) provides exceptional specificity and sensitivity, making it a powerful tool for impurity profiling and trace-level quantification.[10]

Head-to-Head: Performance Data Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-UV method versus a GC-MS method for the quantification of this compound. Data for the GC method is extrapolated from a validated method for structurally similar bromofluorobenzaldehyde isomers.[11]

Validation ParameterHPLC-UV (Expected Performance)GC-MS (Performance based on Analogs[11])Senior Scientist's Insight
Specificity High; potential interference from co-eluting impurities with similar UV spectra.Very High; Mass Spectrometry provides structural information, ensuring unambiguous identification.GC-MS is superior for complex matrices or when identifying unknown impurities. HPLC with a photodiode array (PDA) detector can improve specificity over a single-wavelength UV detector.
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity when properly optimized.
Accuracy (% Recovery) 98.0 - 102.0%93.7 - 107.7%HPLC often yields slightly tighter accuracy ranges due to simpler sample preparation. The wider range for GC can be influenced by the efficiency and reproducibility of the derivatization step.
Precision (%RSD) < 2.0%< 5.0%The repeatability of HPLC injections is typically very high. The multi-step process for GC (including potential derivatization) can introduce slightly more variability.
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 1.2 ppm (1.2 µg/mL)Both methods can achieve high sensitivity. The LOQ for GC-MS can be significantly lowered by using Selected Ion Monitoring (SIM) mode.
Sample Preparation Simple (dissolution and filtration)More Complex (dissolution, potential derivatization, extraction)The primary advantage of HPLC lies in its minimal sample preparation, leading to higher throughput and fewer sources of error.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed, self-validating protocols for both an HPLC-UV and a GC-MS method.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This method is designed for its robustness and straightforward implementation, making it ideal for routine quality control.

1. Instrumentation and Conditions:

  • HPLC System: A quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Rationale: A C18 column is the workhorse for reversed-phase chromatography, providing excellent retention and separation for a wide range of semi-polar aromatic compounds.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic.

    • Rationale: This composition provides a good balance of elution strength for the analyte, leading to a reasonable retention time and good peak shape. An isocratic method is simpler and more robust than a gradient method for quantifying a single analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in ambient temperature.

  • Detection Wavelength: 254 nm.

    • Rationale: This is a common wavelength for aromatic compounds. A full scan with a PDA detector (200-400 nm) should be performed during method development to determine the wavelength of maximum absorbance for optimal sensitivity.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[1]

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

3. Validation Workflow:

  • System Suitability: Inject the 50 µg/mL standard six times. The %RSD for peak area and retention time should be < 2.0%.

  • Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability: Analyze six replicate sample preparations at 100% of the target concentration. The %RSD should be < 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two datasets should meet predefined criteria.

  • LOQ/LOD: Determine instrumentally based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or based on the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation RefStd Reference Standard Stock Stock Solution (1000 µg/mL) RefStd->Stock Dissolve Sample Test Sample SampleSol Sample Solution (~100 µg/mL) Sample->SampleSol Dissolve & Filter Solvent Mobile Phase Cal Calibration Standards (5-200 µg/mL) Stock->Cal Dilute Injector HPLC Autosampler Cal->Injector SampleSol->Injector Column C18 Column (30°C) Injector->Column Inject 10 µL Detector UV Detector (254 nm) Column->Detector Elute CDS Chromatography Data System (CDS) Detector->CDS Report Validation Report CDS->Report Calculate & Verify (Linearity, Accuracy, Precision)

Caption: Workflow for HPLC-UV quantification of this compound.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers superior specificity and is well-suited for identifying and quantifying the analyte in complex matrices or at trace levels.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph with a split/splitless injector, coupled to a mass selective detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good resolution for a wide range of semi-volatile organic compounds.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Rationale: The temperature program is designed to first elute any volatile solvents before ramping up to a temperature sufficient to elute the derivatized analyte in a reasonable time with good peak shape.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temp: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 50-450) for method development and specificity; Selected Ion Monitoring (SIM) for routine quantification.

2. Sample Preparation and Derivatization:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Rationale: Silylating agents like BSTFA are highly effective for derivatizing active hydrogens, such as those on the amide group of this compound. This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Procedure:

    • Prepare standard and sample solutions in a non-polar, aprotic solvent like Dichloromethane or Ethyl Acetate at approximately 100 µg/mL.

    • Pipette 100 µL of each solution into a GC vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. Validation Workflow:

  • Specificity: Analyze an un-derivatized sample, a derivatized blank, and a derivatized sample. The mass spectrum of the analyte peak should be unique and consistent.

  • Linearity, Accuracy, Precision, LOQ/LOD: Follow the same principles as outlined in the HPLC protocol, using the peak area of a characteristic ion from the SIM data for quantification. The acceptance criteria may be slightly wider to account for the additional derivatization step.[11]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Std Standard / Sample in Ethyl Acetate Vial GC Vial Std->Vial 100 µL Agent BSTFA Deriv. Agent Agent->Vial 100 µL Heater Heat Block (70°C, 30 min) Vial->Heater React Injector GC Injector (250°C) Heater->Injector Column DB-5ms Column (Temp Program) Injector->Column Inject 1 µL Detector Mass Spectrometer Column->Detector Separate MS_Data Mass Spec Data System Detector->MS_Data Report Validation Report MS_Data->Report Quantify using SIM Verify Spectrum

Caption: Workflow for GC-MS quantification of this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, provided the methods are fully validated according to ICH guidelines.

  • For routine quality control, assay, and purity testing, the HPLC-UV method is the superior choice. Its simplicity, high throughput due to minimal sample preparation, and excellent precision make it a robust and efficient workhorse for a regulated environment.

  • The GC-MS method should be reserved for more specialized applications. It is the preferred technique for trace-level impurity identification, analysis in complex sample matrices where specificity is paramount, or for structural elucidation studies. While it offers unparalleled specificity, the additional derivatization step increases analysis time, cost, and potential for error.

Ultimately, the choice of method must align with its intended purpose. By understanding the principles, strengths, and weaknesses of each technique as detailed in this guide, analytical scientists can confidently select, validate, and implement a method that ensures the quality and integrity of this compound in the pharmaceutical supply chain.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. (n.d.). Google Patents.
  • Sajan, P. G., & Kumara, M. N. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods. Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Tsikas, D. (2020). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 25(21), 5015. MDPI. Retrieved January 31, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 31, 2026, from [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Gavin Publishers. Retrieved January 31, 2026, from [Link]

  • 5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 31, 2026, from [Link]

  • Gioia, D., et al. (2015). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 50(5), 763-771. National Institutes of Health (NIH). Retrieved January 31, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved January 31, 2026, from [Link]

  • ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 31, 2026, from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 31, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry, 94(8), 820-834. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • Qu, D. Y., Chen, J. L., & Di, B. (2014). A fluorescence “switch-on” approach to detect hydrazine in aqueous solution at neutral pH. Analytical Methods, 6(14), 5109-5112. Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 31, 2026, from [Link]

  • Lin, W. C., et al. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 25(5), 387-393. PubMed. Retrieved January 31, 2026, from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 31, 2026, from [Link]

Sources

Comparative Reactivity Profile: Ortho-, Meta-, and Para-Fluorobenzamide

[1][2]

Executive Summary

This guide provides a technical analysis of the reactivity differences between the positional isomers of fluorobenzamide (o-, m-, and p-). For researchers in medicinal chemistry and process development, understanding these nuances is critical for designing robust synthetic routes and predicting metabolic stability.

The reactivity of these isomers is governed by the interplay between the strong inductive withdrawal (-I) of the fluorine atom, its resonance donation (+R) , and the ortho-effect (steric/field interactions).

Quick Comparison Matrix:

FeatureOrtho- (2-Fluoro) Meta- (3-Fluoro) Para- (4-Fluoro)
Hydrolysis Rate (Base) Fastest (Field effect activation)Fast (Inductive activation)Slowest (Resonance deactivation)
DoM Regioselectivity C6 (Ortho to Amide)C2 (Between F and Amide)C2/C6 (Ortho to Amide)
SNAr Susceptibility High (Inductive activation)Low (No resonance stabilization)High (Resonance stabilization)
Amide Acidity (pKa) Most AcidicIntermediateLeast Acidic
Electronic & Steric Landscape

To predict reactivity, we must quantify the electronic influence of the fluorine substituent relative to the amide group.

  • Inductive Effect (-I): Fluorine is the most electronegative element, strongly withdrawing electron density through the sigma framework. This effect diminishes with distance (

    
    ).
    
  • Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the pi-system. This competes with the inductive effect, particularly at the para position.

  • Steric Parameters: The Van der Waals radius of Fluorine (1.47 Å) is relatively small (comparable to H, 1.20 Å), meaning steric hindrance is rarely the rate-limiting factor compared to electronic effects.

Table 1: Substituent Constants & Electronic Parameters

IsomerHammett Constant (

)
Dominant EffectReactivity Implication
Ortho

*
Inductive/FieldHighly activated carbonyl; acidic amide protons.
Meta

Inductive OnlyModerately activated carbonyl.
Para

Inductive vs. ResonanceDeactivated relative to ortho/meta; similar to unsubstituted.

*Note:

Reactivity Case Study: Hydrolytic Stability

The hydrolysis of the amide bond to the carboxylic acid is a primary degradation pathway. The reaction rate under alkaline conditions (OH⁻ attack) is controlled by the electrophilicity of the carbonyl carbon.

Mechanism & Kinetics
  • Ortho-Fluorobenzamide: The proximity of the electronegative fluorine creates a strong Field Effect , pulling electron density through space away from the carbonyl carbon. This makes the carbonyl highly electrophilic. Unlike bulkier groups (e.g., -Me, -NO₂), fluorine does not impose significant steric hindrance to the incoming nucleophile. Result: Rapid Hydrolysis.

  • Meta-Fluorobenzamide: The fluorine exerts a pure inductive withdrawing effect (

    
    ), stabilizing the tetrahedral intermediate more than hydrogen. Result: Accelerated Hydrolysis. 
    
  • Para-Fluorobenzamide: The resonance donation of fluorine opposes its inductive withdrawal. The net electron-withdrawing capability is weak (

    
    ). Result: Slowest Hydrolysis (comparable to benzamide). 
    

Visualizing Electronic Effects:

ElectronicEffectsOrthoOrtho-Fluorobenzamide(Strong Field Effect)CarbonylCarbonyl Electrophilicity(Hydrolysis Rate)Ortho->CarbonylHigh ActivationMetaMeta-Fluorobenzamide(Inductive Withdrawal)Meta->CarbonylModerate ActivationParaPara-Fluorobenzamide(Resonance Donation)Para->CarbonylLow Activation

Figure 1: Impact of fluorine position on carbonyl electrophilicity and hydrolysis rates.

Synthetic Utility: Directed Ortho Metalation (DoM)

Directed Ortho Metalation (DoM) allows for the regioselective functionalization of the aromatic ring. The amide group (specifically secondary or tertiary amides, e.g., -CONEt₂) is a Strong Director , while Fluorine is a Weak Director .

Regioselectivity Rules:
  • Ortho-Isomer: The position between F and CONH₂ (C2) is sterically crowded and electronically "confused." Lithiation occurs exclusively at C6 (ortho to the amide).

  • Meta-Isomer: The position between the two groups (C2) is activated by both the amide and the fluorine (Cooperative Effect). This is the primary site of lithiation (

    
    ).
    
  • Para-Isomer: The amide directs lithiation to its ortho position (C2/C6). The fluorine effect is negligible at this distance.

Experimental Protocol: Regioselective Lithiation of 3-Fluorobenzamide Note: This protocol assumes the use of a secondary amide (e.g., N,N-diethyl-3-fluorobenzamide) to prevent N-deprotonation.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Dissolve N,N-diethyl-3-fluorobenzamide (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-Butyllithium (1.1 eq, 1.4 M in cyclohexane) over 10 minutes.

    • Why sec-BuLi? It is more basic than n-BuLi, required for efficient deprotonation at low temps.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species at the C2 position.

  • Quenching: Add the electrophile (e.g., MeI, DMF, or I₂) (1.2 eq) dissolved in THF.

  • Workup: Warm to room temperature, quench with sat. NH₄Cl, and extract with EtOAc.

DoM Pathway Diagram:

DoM_PathwaySubstrate3-Fluorobenzamide(Meta-Isomer)Site_C2C2 Position(Between F and CONH2)Substrate->Site_C2Cooperative Directing(Strongest)Site_C4C4 Position(Ortho to F only)Substrate->Site_C4Fluorine Directing(Weak)Site_C6C6 Position(Ortho to CONH2 only)Substrate->Site_C6Amide Directing(Moderate)Product2-Substituted-3-Fluorobenzamide(Major Product >95%)Site_C2->ProductElectrophile Quench

Figure 2: Regioselectivity in the lithiation of meta-fluorobenzamide favoring the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond, provided the ring is activated by electron-withdrawing groups (EWG).

  • Para-Fluorobenzamide: The amide group at the para position can stabilize the anionic Meisenheimer intermediate via resonance. This substrate will undergo SNAr with strong nucleophiles (e.g., alkoxides, thiols), though less readily than p-fluoronitrobenzene.

  • Ortho-Fluorobenzamide: Also active. The inductive effect stabilizes the transition state. However, steric hindrance from the amide group may retard the approach of bulky nucleophiles.

  • Meta-Fluorobenzamide: Inert to SNAr. The negative charge in the intermediate cannot be delocalized onto the amide carbonyl group. Reaction will likely fail or require extreme conditions (benzyne mechanism).

References
  • Gore, P. H., et al. "Kinetic study of hydrolysis of benzoates. Variation of the ortho inductive, resonance and steric terms." Journal of the Chemical Society, Perkin Transactions 2, 1999.

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and Carbamate Directors in Synthetic Strategies." Chemical Reviews, 1990.

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Mongin, F., & Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[1] Tetrahedron Letters, 1996.[1]

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 5-Bromo-2-fluorobenzamide

[1]

Executive Summary

5-Bromo-2-fluorobenzamide (CAS: 112704-79-7) is a halogenated aromatic intermediate used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its disposal presents a specific challenge: the simultaneous presence of bromine, fluorine, and nitrogen within the molecular scaffold.

Improper disposal (e.g., mixing with non-halogenated solvents or standard landfilling) risks the generation of hydrofluoric acid (HF) and hydrogen bromide (HBr) during thermal treatment, or groundwater contamination via leaching. This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) safety protocols.

Part 1: Chemical Characterization & Hazard Logic

To manage waste effectively, you must understand the "Why" behind the protocol. The disposal pathway is dictated by the combustion byproducts of the molecule.

The Halogen Trap

Unlike standard organic waste (C, H, O), this compound cannot be incinerated in standard boilers.[1] Upon high-temperature oxidation, it degrades into acid gases:[1]

  • HF (Hydrogen Fluoride): Highly corrosive; attacks silica in incinerator linings if not neutralized.

  • HBr (Hydrogen Bromide): Corrosive acid gas.

  • NOx: Ozone precursor requiring catalytic reduction.[1]

Physicochemical Profile
PropertyDataOperational Implication
Physical State Solid (Powder/Crystalline)Dust inhalation risk during transfer.[1]
Solubility Low in water; Soluble in DMSO, MeOHDo not attempt to dilute with water for disposal.
Acidity/Basicity Weakly acidic amide protonCompatible with neutral/acidic organic streams.[1]
GHS Hazards H315, H319, H335Irritant to eyes, skin, respiratory system.[2][3]

Part 2: Waste Segregation Strategy (The Self-Validating System)

A self-validating system prevents human error by physical design.[1] Follow these segregation rules to ensure the waste stream is rejected if handled incorrectly.

Segregation Rules
  • Strict Halogen Separation: Never mix this compound (solid or solution) with non-halogenated solvents (e.g., Acetone, Ethanol).[1]

    • Reasoning: Non-halogenated waste is often used as auxiliary fuel in cement kilns.[1] Halogens poison these catalysts and violate air emission permits [1].

  • No Oxidizers: Keep separate from strong oxidizers (Peroxides, Nitrates).

    • Reasoning: Potential for uncontrolled exothermic oxidation.[1]

  • Moisture Control: Ensure waste containers are dry.

    • Reasoning: Amides can hydrolyze in the presence of strong acids/bases and moisture, potentially releasing free fluoride ions which etch glass.

Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) carboys or drums.[1]

  • Secondary Choice: Glass (Amber).[1]

  • Forbidden: Metal containers (unless lined).[1]

    • Why? If trace hydrolysis occurs, generated HBr/HF will corrode metal, leading to leaks.

Part 3: Step-by-Step Disposal Protocol

Phase A: Collection at the Bench
  • Solid Waste:

    • Collect pure substance, contaminated weighing boats, and gloves in a clear, sealable polyethylene bag.

    • Place the sealed bag into the Solid Halogenated Waste drum.

  • Liquid Waste (Mother Liquors):

    • If dissolved in DMSO or Methanol, pour into the Liquid Halogenated Organic carboy.

    • Critical: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase B: Labeling

The label is the primary communication tool for the disposal facility. It must explicitly state:

  • Chemical Name: this compound Solution/Solid.[1]

  • Constituents: e.g., "5% this compound in DMSO."[1]

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

Phase C: Spill Contingency
  • Solid Spill: Do not dry sweep (dust generation).[1] Cover with wet paper towels (dampened with water), scoop into a bag, and dispose of as hazardous waste.

  • Solution Spill: Absorb with vermiculite or clay-based absorbent.[1] Do not use combustible materials like sawdust if the solvent is flammable.

Part 4: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic from the laboratory bench to the final destruction facility.

DisposalWorkflowStartWaste Generation(this compound)StateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste Stream(Weigh boats, pure powder)StateCheck->SolidStreamSolidLiquidStreamLiquid Waste Stream(Mother liquors, washes)StateCheck->LiquidStreamSolutionContainerSolidContainer: Double-baggedin HDPE DrumSolidStream->ContainerSolidContainerLiquidContainer: HDPE Carboy(Vented Cap)LiquidStream->ContainerLiquidLabelingLabeling:'HALOGENATED ORGANIC'(List Br/F content)ContainerSolid->LabelingContainerLiquid->LabelingSAASatellite Accumulation Area(Max 55 gal)Labeling->SAAEHSPickupEHS / Vendor PickupSAA->EHSPickupIncinerationHigh-Temp Incineration(1100°C + Caustic Scrubber)EHSPickup->IncinerationManifest Code: 001/HOC

Caption: Operational workflow for the segregation and destruction of halogenated amide waste. Note the convergence at the specific incineration requirement.

Part 5: Final Destruction (Incineration Parameters)

As a scientist, you should verify that your waste vendor utilizes the correct destruction method.

  • Method: Rotary Kiln Incineration.[1]

  • Temperature: >1100°C (2000°F) with a 2-second residence time.[1]

  • Gas Cleaning: The facility must be equipped with a Wet Scrubber (using Sodium Hydroxide) to neutralize the HF and HBr gases formed during combustion [2].

  • Verification: Ensure the waste profile lists the material as a "Halogenated Organic Compound" (HOC).

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Technical Guidance.[1] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] PubChem CID 11463870.[1] Available at: [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.